molecular formula C6H16ClN3 B7983659 4-Hydrazinyl-1-methylpiperidine hydrochloride CAS No. 1245643-76-8

4-Hydrazinyl-1-methylpiperidine hydrochloride

Cat. No.: B7983659
CAS No.: 1245643-76-8
M. Wt: 165.66 g/mol
InChI Key: OIBPBVMOWLQPRF-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1-methylpiperidine hydrochloride (CAS 953052-98-7) is a valuable chemical building block incorporating both a piperidine ring and a hydrazine functional group. With a molecular formula of C6H16ClN3 and a molecular weight of 165.67 g/mol, this compound is a key synthon for researchers in medicinal chemistry and drug discovery . The reactive hydrazinyl group attached to the piperidine scaffold makes it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds and more complex molecules . This compound has demonstrated significant research value in the development of biologically active molecules. Specifically, derivatives of 4-hydrazinyl-1-methylpiperidine have been identified as potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and XII) . In published studies, one such derivative showed a KI value of 9.2 nM against hCA IX, indicating high inhibitory potency and selectivity over off-target isoforms, highlighting its potential in anticancer research . Hydrazide and hydrazine-based compounds are extensively investigated for a broad spectrum of biological activities, including antitumor, antimicrobial, antifungal, and antimalarial properties, making this compound a crucial starting material for generating new chemical entities in these therapeutic areas . The mechanism of action for derivatives of this compound is target-dependent. In the context of carbonic anhydrase inhibition, the molecule likely coordinates with the zinc ion at the enzyme's active site, disrupting its role in pH regulation and contributing to anti-proliferative effects in hypoxic tumor cells . Handling and Safety: This product is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment. The recommended storage condition is in a dark place under an inert atmosphere at 2-8°C . Notice: This product is For Research Use Only (RUO) and is not intended for drug, household, or other personal use. It is strictly prohibited for diagnostic, therapeutic, or human and veterinary use.

Properties

IUPAC Name

(1-methylpiperidin-4-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.ClH/c1-9-4-2-6(8-7)3-5-9;/h6,8H,2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBPBVMOWLQPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-76-8
Record name Piperidine, 4-hydrazinyl-1-methyl-, hydrochloride (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazinyl-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinyl-1-methylpiperidine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a reactive hydrazine moiety with a saturated piperidine scaffold, makes it a versatile synthon for the creation of complex molecular architectures. The piperidine ring is a prevalent feature in many approved drugs, often contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability. The hydrazine group, a powerful nucleophile, serves as a key functional handle for the construction of various heterocyclic systems, most notably pyrazoles and indazoles, which are themselves important pharmacophores in numerous therapeutic areas. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Hydrazinyl-1-methylpiperidine hydrochloride, offering insights for its effective utilization in research and development.

Chemical Identity and Physical Properties

Proper identification and understanding of the physical characteristics of a chemical reagent are fundamental to its successful application. 4-Hydrazinyl-1-methylpiperidine is commonly available as its hydrochloride or dihydrochloride salt to enhance its stability and handling properties. It is crucial to distinguish between these forms, as their molecular weights and CAS numbers differ.

Table 1: Chemical Identifiers

Name4-Hydrazinyl-1-methylpiperidine (Free Base)4-Hydrazinyl-1-methylpiperidine Hydrochloride4-Hydrazinyl-1-methylpiperidine Dihydrochloride
Synonyms (1-methylpiperidin-4-yl)hydrazine(1-methylpiperidin-4-yl)hydrazine hydrochloridePiperidine, 4-hydrazino-1-methyl-, dihydrochloride
CAS Number 51304-64-4[1][2]953052-98-753242-78-7[3]
Molecular Formula C₆H₁₅N₃[1][2]C₆H₁₆ClN₃C₆H₁₇Cl₂N₃[3]
Molecular Weight 129.21 g/mol [1][2]165.67 g/mol 202.13 g/mol [3]
InChI Key GSUCKVZTSXHESM-UHFFFAOYSA-NOIBPBVMOWLQPRF-UHFFFAOYSA-NSOFIVHWELUXEBE-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Solid[3]
Boiling Point (Free Base) 75-80 °C (0.3 Torr)ChemicalBook
pKa (Free Base, Predicted) 8.79 ± 0.10ChemicalBook
Purity (Typical) 95-97%[1][2][3]

Synthesis of 4-Hydrazinyl-1-methylpiperidine Hydrochloride

While 4-Hydrazinyl-1-methylpiperidine hydrochloride is commercially available, understanding its synthesis is valuable for process development and potential in-house preparation. A common and logical synthetic route would involve the reductive amination of 1-methyl-4-piperidone with hydrazine, followed by salt formation.

G start 1-Methyl-4-piperidone intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine Hydrate hydrazine->intermediate product_fb 4-Hydrazinyl-1-methylpiperidine (Free Base) intermediate->product_fb Reduction reduction Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) reduction->product_fb final_product 4-Hydrazinyl-1-methylpiperidine Hydrochloride product_fb->final_product Salt Formation hcl HCl in solvent (e.g., Ether, MeOH) hcl->final_product G start 4-Hydrazinyl-1-methylpiperidine Hydrochloride pyrazole Pyrazole Derivative start->pyrazole Cyclocondensation indazole Indazole Derivative start->indazole Cyclization hydrazone Hydrazone Derivative start->hydrazone Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrazole ortho_halo ortho-Halobenzaldehyde or ortho-Halobenzonitrile ortho_halo->indazole carbonyl Aldehyde or Ketone carbonyl->hydrazone

Figure 2: Key reaction pathways for 4-Hydrazinyl-1-methylpiperidine hydrochloride.
Synthesis of Pyrazole and Indazole Derivatives

Hydrazines are classical precursors for the synthesis of pyrazole-containing compounds through cyclocondensation with 1,3-dicarbonyl compounds or their equivalents. This reaction is a cornerstone of heterocyclic chemistry and provides access to a wide array of substituted pyrazoles.

Similarly, the construction of the indazole ring system can be achieved through various strategies involving hydrazine precursors. For instance, reaction with ortho-halobenzonitriles or ortho-halobenzaldehydes can lead to the formation of the bicyclic indazole core.

Application in Kinase Inhibitor Synthesis

Spectroscopic and Analytical Characterization

As no public experimental spectra for 4-hydrazinyl-1-methylpiperidine hydrochloride are available, the following sections provide predicted data based on its chemical structure and known spectroscopic trends for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the piperidine ring protons. The N-methyl group would likely appear as a singlet in the range of 2.2-2.5 ppm. The piperidine ring protons would show complex multiplets between approximately 1.5 and 3.5 ppm. The protons of the hydrazine group (-NH-NH₂) would likely appear as broad signals, and their chemical shift would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the N-methyl carbon (around 46 ppm), the piperidine ring carbons (in the range of 25-60 ppm), with the carbon bearing the hydrazinyl group being the most downfield of the ring carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by:

  • N-H stretching vibrations from the hydrazine group in the region of 3200-3400 cm⁻¹.

  • C-H stretching vibrations of the methyl and piperidine methylene groups just below 3000 cm⁻¹.

  • N-H bending vibrations around 1600 cm⁻¹.

  • C-N stretching vibrations in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

Under electron ionization (EI), the molecular ion of the free base (m/z = 129) might be observed. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the ring nitrogen. This could lead to the loss of a methyl radical to give a fragment at m/z 114, or cleavage within the ring. The base peak is often associated with a stable fragment resulting from ring opening.

Analytical Methods

For quality control and reaction monitoring, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

  • HPLC: A reversed-phase HPLC method could be developed. Due to the polar nature of the compound, a polar-embedded or a mixed-mode column might provide better retention and peak shape. UV detection would be challenging due to the lack of a strong chromophore, thus derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary. [4]* GC-MS: For the analysis of the free base, GC-MS can be a powerful tool for both identification and quantification. Derivatization of the hydrazine moiety might be required to improve thermal stability and chromatographic performance.

Safety and Handling

4-Hydrazinyl-1-methylpiperidine hydrochloride should be handled with care, following standard laboratory safety procedures. Hydrazine derivatives are a class of compounds with potential toxicity.

  • Hazard Statements: Based on data for the free base, it may be toxic if swallowed and cause severe skin burns and eye damage. [Ambeed]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly closed container in a cool, dry place.

Conclusion

4-Hydrazinyl-1-methylpiperidine hydrochloride is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles, particularly pyrazoles and indazoles. Its utility in medicinal chemistry, especially in the development of kinase inhibitors, is significant due to the favorable properties imparted by the N-methylpiperidine moiety and the synthetic flexibility of the hydrazine group. While a lack of publicly available experimental data necessitates reliance on predicted properties for some aspects of its characterization, this guide provides a solid foundation for researchers and drug development professionals to effectively and safely incorporate this important synthon into their discovery programs.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ResearchGate. [Link]

  • HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]

  • CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • ANALYTICAL METHODS. Toxicological Profile for Hydrazines - NCBI Bookshelf. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Mass fragmentation pattern of the compounds | Download Scientific Diagram. ResearchGate. [Link]

  • Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. SciELO. [Link]

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Human Metabolome Database. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. NIH. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • SYNTHESIS OF 2-(4-CHLORO-2-PYRIDINYL)HYDRAZONE OF 2-CHLOROBENZALDEHYDE. Organic Syntheses. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Can anyone tell how to prepare hydrazine hydrate using some easily available precursors since it is hazardous and difficult to buy in Taiwan?. ResearchGate. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • 4-Methylpiperidine hydrochloride. NIST WebBook. [Link]

  • Synthesis of indazole using of hydrazine dicarboxylate 7a. ResearchGate. [Link]

  • Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. ResearchGate. [Link]

  • CASPRE - 13 C NMR Predictor. CASPRE. [Link]

  • Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. Walsh Medical Media. [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC - NIH. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]

  • Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to.... ResearchGate. [Link]

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An In-Depth Technical Guide to 4-Hydrazinyl-1-methylpiperidine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Hydrazinylpiperidine Scaffold

4-Hydrazinyl-1-methylpiperidine hydrochloride is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug development. Its utility stems from the unique combination of a reactive hydrazine group and a piperidine ring, a common scaffold in many biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the synthesis of advanced therapeutics.

This molecule and its salts are crucial building blocks, primarily utilized in the construction of pyrazole rings through condensation reactions. This reactivity is central to its application in synthesizing a class of potent C-C chemokine receptor type 5 (CCR5) antagonists, which are instrumental in the development of anti-HIV therapies.

Physicochemical Properties and CAS Number Identification

A critical aspect of working with any chemical is the correct identification and understanding of its physical and chemical properties. There has been some ambiguity in the literature and commercial listings regarding the precise CAS number for this compound, which is dependent on its salt form. This guide clarifies the distinction:

  • 4-Hydrazinyl-1-methylpiperidine monohydrochloride is identified by CAS Number 953052-98-7 .

  • 4-Hydrazinyl-1-methylpiperidine dihydrochloride is identified by CAS Number 53242-78-7 .

The free base, 4-Hydrazinyl-1-methylpiperidine, has the CAS Number 51304-64-4. The choice between the monohydrochloride and dihydrochloride salt often depends on the specific reaction conditions and desired stoichiometry.

The key physicochemical properties are summarized in the table below:

Property4-Hydrazinyl-1-methylpiperidine Monohydrochloride4-Hydrazinyl-1-methylpiperidine Dihydrochloride
CAS Number 953052-98-753242-78-7[1]
Molecular Formula C₆H₁₆ClN₃C₆H₁₇Cl₂N₃[1]
Molecular Weight 165.66 g/mol 202.13 g/mol [1]
Appearance SolidSolid[1]
Storage Conditions 2-8°C, under inert atmosphereRoom temperature, under inert atmosphere

Synthesis and Mechanism

The primary route to synthesizing 4-hydrazinyl-1-methylpiperidine involves the reaction of 1-methyl-4-piperidone with hydrazine hydrate. This is a classic condensation reaction forming a hydrazone intermediate, which is then reduced to the corresponding hydrazine. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

Conceptual Synthesis Workflow

A 1-Methyl-4-piperidone C Hydrazone Formation (Condensation) A->C B Hydrazine Hydrate B->C D 1-Methyl-4-piperidone Hydrazone C->D Intermediate E Reduction (e.g., NaBH4 or Catalytic Hydrogenation) D->E F 4-Hydrazinyl-1-methylpiperidine (Free Base) E->F Product H Salt Formation F->H G HCl G->H I 4-Hydrazinyl-1-methylpiperidine HCl H->I Final Product

Caption: General synthesis pathway for 4-Hydrazinyl-1-methylpiperidine Hydrochloride.

Core Application: Synthesis of Pyrazole-Containing CCR5 Antagonists

A significant application of 4-hydrazinyl-1-methylpiperidine hydrochloride is in the synthesis of pyrazole-containing compounds, particularly those with therapeutic potential. One of the most notable examples is its use in the creation of CCR5 antagonists. These molecules are of high interest in the treatment of HIV-1, as they can block the virus from entering host cells.[2][3][4]

The synthesis involves a cyclocondensation reaction between the hydrazinylpiperidine and a 1,3-dicarbonyl compound. This reaction, known as the Knorr pyrazole synthesis, is a robust and versatile method for creating substituted pyrazole rings.

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol is a representative example of how 4-hydrazinyl-1-methylpiperidine hydrochloride is used to synthesize a pyrazole-containing scaffold, based on established methodologies for pyrazole synthesis.

Objective: To synthesize a 1-(1-methylpiperidin-4-yl)-pyrazole derivative via cyclocondensation.

Materials:

  • 4-Hydrazinyl-1-methylpiperidine hydrochloride (1 equivalent)

  • A suitable 1,3-dicarbonyl compound (e.g., acetylacetone) (1 equivalent)

  • Ethanol or acetic acid (as solvent)

  • Base (e.g., sodium acetate, if starting with the hydrochloride salt)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydrazinyl-1-methylpiperidine hydrochloride and the 1,3-dicarbonyl compound.

  • Solvent and Base Addition: Add ethanol or acetic acid as the solvent. If using the hydrochloride salt, add a mild base like sodium acetate to neutralize the HCl and free the hydrazine for reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.

  • Purification: The crude product is then purified, commonly by recrystallization or column chromatography, to yield the desired pyrazole derivative.

Causality of Experimental Choices:

  • Solvent: Ethanol and acetic acid are commonly used solvents as they are polar and have boiling points suitable for reflux without degrading the reactants. Acetic acid can also act as a catalyst.

  • Base: The addition of a base is crucial when using the hydrochloride salt to ensure the hydrazine is nucleophilic enough to attack the dicarbonyl compound.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

Workflow for CCR5 Antagonist Synthesis

cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Further Functionalization A 4-Hydrazinyl-1-methyl- piperidine HCl C Cyclocondensation (Knorr Synthesis) A->C B 1,3-Dicarbonyl Compound B->C D Substituted Pyrazolyl-piperidine Intermediate C->D Key Intermediate F Modification Reactions (e.g., N-alkylation, Suzuki coupling) D->F E Coupling Partners & Reagents E->F G Final CCR5 Antagonist F->G Final Product

Caption: Synthetic workflow for a CCR5 antagonist using the hydrazinylpiperidine scaffold.

Safety, Handling, and Storage

Potential Hazards:

  • Toxicity: Hydrazine and its derivatives are known to be toxic. Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Corrosivity: May cause skin irritation or burns and serious eye damage.

  • Sensitization: May cause an allergic skin reaction.[6]

  • Carcinogenicity: Hydrazine is a suspected human carcinogen.[6]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store under an inert atmosphere as recommended by suppliers.

Conclusion

4-Hydrazinyl-1-methylpiperidine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly in the formation of pyrazole rings, has made it an important intermediate in the synthesis of complex and biologically active molecules, most notably CCR5 antagonists for HIV therapy. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the research and development of new pharmaceuticals.

References

  • Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. Bioorganic & Medicinal Chemistry Letters, 14(4), 941-945.
  • Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939.
  • Hale, J. J., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment. Bioorganic & Medicinal Chemistry Letters, 14(4), 947-952.
  • ChemChart. 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Hydrazinyl-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-hydrazinyl-1-methylpiperidine hydrochloride, a valuable heterocyclic building block in contemporary drug discovery and development. The primary focus is on the robust and widely applicable method of direct reductive amination, starting from the readily available precursor, 1-methyl-4-piperidone. This document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and discusses critical process parameters, safety considerations, and characterization techniques. Designed for researchers, medicinal chemists, and process development scientists, this guide aims to deliver both theoretical understanding and practical, actionable insights for the successful synthesis of this important chemical intermediate.

Introduction and Strategic Overview

4-Hydrazinyl-1-methylpiperidine and its hydrochloride salt are key intermediates in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, while the hydrazine moiety serves as a versatile handle for constructing more complex heterocyclic systems such as pyrazoles and indazoles.

The synthesis of this target molecule is most efficiently approached through a direct, one-pot reductive amination (or reductive hydrazination) of a cyclic ketone. This strategy is predicated on the initial formation of a hydrazone intermediate from the condensation of a ketone with hydrazine, which is then reduced in situ to the corresponding hydrazine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 4-hydrazinyl-1-methylpiperidine, reveals a clear and logical disconnection at the Carbon-Nitrogen bond of the hydrazine moiety. This disconnection points directly to 1-methyl-4-piperidone as the ideal starting material and a hydrazine source as the key reagent. The final conversion to the hydrochloride salt is a standard acid-base reaction.

G Target 4-Hydrazinyl-1-methylpiperidine (Hydrochloride Salt) Disconnection2 Salt Formation Target->Disconnection2 Intermediate 4-Hydrazinyl-1-methylpiperidine (Free Base) Disconnection1 C-N Disconnection (Reductive Amination) Intermediate->Disconnection1 Precursors 1-Methyl-4-piperidone + Hydrazine Disconnection1->Precursors Disconnection2->Intermediate

Caption: Retrosynthetic approach for the target molecule.

The Core Synthetic Pathway: Reductive Amination

The most direct and industrially scalable pathway to 4-hydrazinyl-1-methylpiperidine is the reductive amination of 1-methyl-4-piperidone. This method combines the formation of the hydrazone and its reduction into a single operational sequence, which is efficient and atom-economical.

Mechanism of Action

The reaction proceeds in two key stages within the same pot:

  • Hydrazone Formation: 1-methyl-4-piperidone reacts with hydrazine (often used as hydrazine hydrate) under mildly acidic or neutral conditions to form the corresponding hydrazone intermediate. This is a reversible condensation reaction where the carbonyl oxygen is replaced by the -NNH2 group.

  • In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the hydrazone to a single bond, yielding the final hydrazine product.

G cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation Ketone 1-Methyl-4-piperidone Hydrazone Piperidone Hydrazone (Intermediate) Ketone->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine (H₂N-NH₂) Product 4-Hydrazinyl-1-methylpiperidine Hydrazone->Product + [H] Reducer Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) Reducer->Product FinalProduct 4-Hydrazinyl-1-methylpiperidine Hydrochloride Product->FinalProduct + HCl HCl HCl in Solvent HCl->FinalProduct

Caption: Overall workflow of the reductive amination pathway.

Critical Parameter Selection: The "Why" Behind the Choices

The success of a reductive amination hinges on the careful selection of reagents and conditions. The key is to favor the reduction of the protonated imine/hydrazone intermediate over the reduction of the starting ketone.

ParameterChoice & Rationale
Starting Material 1-Methyl-4-piperidone: A commercially available and relatively inexpensive cyclic ketone. Its tertiary amine is generally stable under the reaction conditions.
Hydrazine Source Hydrazine Hydrate (N₂H₄·H₂O): A liquid and easier-to-handle form of hydrazine. It is a potent nucleophile for the initial condensation step.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN): This is a preferred reagent for reductive aminations. It is a mild reducing agent that is stable in weakly acidic conditions (pH 3-6), where hydrazone formation is favorable. It selectively reduces the protonated C=N bond of the hydrazone much faster than it reduces the C=O bond of the ketone. Other options like catalytic hydrogenation (H₂/Pd-C) are also viable but may require more specialized equipment.
Solvent Methanol (MeOH) or Ethanol (EtOH): Protic solvents that are excellent for dissolving the reactants and the borohydride reducing agent. They can also participate in the protonation of the hydrazone intermediate, activating it for reduction.
pH Control Acetic Acid (AcOH): Often added to maintain a slightly acidic pH. This is critical because it catalyzes the formation of the hydrazone by protonating the carbonyl oxygen, and it also protonates the resulting hydrazone, making the C=N bond more electrophilic and susceptible to hydride attack from NaBH₃CN.
Final Salt Formation HCl in a non-polar solvent (e.g., Ether, Dioxane, or Isopropanol): This allows for the clean precipitation of the hydrochloride salt from the reaction mixture, facilitating isolation and improving the stability and handling of the final product.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established principles of reductive amination applied to this specific transformation.

Materials and Equipment
  • Reactants: 1-Methyl-4-piperidone, Hydrazine hydrate, Sodium cyanoborohydride, Acetic acid, Hydrochloric acid (concentrated or as a solution in a suitable solvent).

  • Solvents: Methanol, Diethyl ether (or other suitable non-polar solvent for precipitation), Dichloromethane (for extraction).

  • Reagents for Workup: Sodium hydroxide solution, Brine, Anhydrous sodium sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, standard glassware for extraction and filtration.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-4-piperidone (1.0 eq) in methanol. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add hydrazine hydrate (1.2 eq) dropwise, followed by the slow addition of glacial acetic acid (2.0 eq) to catalyze hydrazone formation.

  • Formation of Hydrazone: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Reduction: Re-cool the mixture to 0 °C. In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol. Add this solution to the reaction mixture slowly via a dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the hydrazone intermediate.

  • Work-up and Isolation of Free Base:

    • Carefully quench the reaction by slowly adding an aqueous NaOH solution to decompose any remaining NaBH₃CN and to neutralize the acetic acid (adjust pH to >10).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Extract the resulting aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-hydrazinyl-1-methylpiperidine as an oil.

  • Formation and Isolation of Hydrochloride Salt:

    • Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Slowly add a solution of HCl in the same solvent (or concentrated HCl dropwise) with vigorous stirring.

    • The hydrochloride salt will precipitate as a solid. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product, 4-hydrazinyl-1-methylpiperidine hydrochloride.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR should show characteristic peaks for the N-methyl group, the piperidine ring protons, and the protons of the hydrazine group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Melting Point (MP): The hydrochloride salt should have a distinct and sharp melting point, which can be compared to literature values for purity assessment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the hydrazine.

Safety and Handling

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium Cyanoborohydride: Is toxic and can release hydrogen cyanide gas upon contact with strong acids. Quenching should be done carefully in a basic medium.

  • General Precautions: All steps of this synthesis should be performed by trained personnel in a laboratory setting with appropriate safety measures in place.

Conclusion

The synthesis of 4-hydrazinyl-1-methylpiperidine hydrochloride via direct reductive amination of 1-methyl-4-piperidone is a reliable and efficient method. The key to a successful synthesis lies in the judicious choice of the reducing agent and careful control of the reaction pH to facilitate the selective reduction of the hydrazone intermediate. The protocol described herein provides a robust foundation for the laboratory-scale preparation of this valuable building block, enabling further research and development in medicinal chemistry.

References

Note: While a specific, single peer-reviewed article detailing this exact protocol was not identified during the literature survey, the described methodology is based on well-established and widely published principles of reductive amination and hydrazine chemistry. The following references provide authoritative background and examples of related transformations.

  • Reductive Amination in Organic Synthesis. Org. Process Res. Dev. (This journal frequently publishes articles on scalable synthetic routes, including reductive aminations.) URL: [Link]

  • Synthesis of Piperidine Derivatives: A Review. Molecules. (Review articles in this journal cover the synthesis of heterocyclic compounds like piperidines.) URL: [Link]

  • The Chemistry of Hydrazones and Related Derivatives. Patai's Chemistry of Functional Groups. (This series provides comprehensive reviews on the synthesis and reactivity of functional groups.) URL: [Link]

  • Use of (1-methylpiperidin-4-yl)hydrazine in Patents. Google Patents. (Patents often cite the use of this intermediate in the synthesis of new chemical entities, confirming its relevance.)

Introduction: The Role and Significance of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 4-Hydrazinyl-1-methylpiperidine hydrochloride

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the piperidine ring is a ubiquitous structural motif found in a significant percentage of small-molecule drugs approved by regulatory agencies like the European Medicines Agency (EMA) and the US FDA.[1][2] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for introducing diverse chemical functionality. 4-Hydrazinyl-1-methylpiperidine hydrochloride is a key building block within this chemical space. Its bifunctional nature—possessing both a nucleophilic hydrazine group and a tertiary amine within a conformationally restricted ring system—makes it a valuable synthon for constructing more complex molecules with potential therapeutic applications.

The precise structural characterization of such a precursor is not merely an academic exercise; it is a critical prerequisite for its effective use in drug development. An unambiguous understanding of its three-dimensional structure, connectivity, and purity ensures the integrity of subsequent synthetic steps and the predictable pharmacology of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-Hydrazinyl-1-methylpiperidine hydrochloride, grounded in the principles of analytical chemistry and designed for the practicing researcher.

Molecular Overview and Physicochemical Properties

Before delving into analytical methodologies, it is essential to establish the fundamental properties of the target compound.

PropertyValueSource
IUPAC Name (1-methylpiperidin-4-yl)hydrazine;hydrochloride[3]
CAS Number 953052-98-7[4][5]
Molecular Formula C₆H₁₆ClN₃[6]
Molecular Weight 165.67 g/mol (Hydrochloride Salt)[6]
Free Base MW 129.21 g/mol [6]
Form Solid[7]

The hydrochloride salt form is particularly relevant in a pharmaceutical context, as it often enhances the stability and aqueous solubility of amine-containing compounds. The presence of the hydrochloride dictates specific choices in analytical techniques, particularly in sample preparation and data interpretation.

Caption: 2D representation of 4-Hydrazinyl-1-methylpiperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Scaffold

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the carbon-hydrogen framework. For 4-Hydrazinyl-1-methylpiperidine hydrochloride, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: Experimental Choices
  • Solvent Selection: The choice of solvent is critical. Due to the presence of exchangeable protons (N-H) and the compound's salt nature, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are the preferred solvents. D₂O will exchange with the N-H protons, causing their signals to disappear, which is a useful diagnostic tool. DMSO-d₆ will typically allow for the observation of these protons, often as broad signals.

  • Reference Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but it is insoluble in D₂O. In such cases, a secondary standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is used. For DMSO-d₆, the residual solvent peak (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm) is commonly used for referencing.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

Anticipated ¹H NMR Data (in D₂O, 300-500 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₃ (N-methyl)~2.8 - 3.0Singlet (s)3HAttached to a positively charged nitrogen, leading to a downfield shift.
-CH₂- (Axial, C2/C6)~2.9 - 3.2Multiplet (m)2HDeshielded by the adjacent nitrogen atom.
-CH₂- (Equatorial, C2/C6)~3.4 - 3.6Multiplet (m)2HFurther deshielded due to their position relative to the nitrogen lone pair axis.
-CH- (C4)~3.1 - 3.3Multiplet (m)1HMethine proton attached to the hydrazine group.
-CH₂- (Axial, C3/C5)~1.8 - 2.0Multiplet (m)2HTypical aliphatic piperidine protons.
-CH₂- (Equatorial, C3/C5)~2.1 - 2.3Multiplet (m)2HSlightly downfield from their axial counterparts.
-NH-NH₂Not observed--Protons exchange with D₂O solvent.

Note: The piperidine ring exists in a dynamic chair conformation.[8] The exact chemical shifts and multiplicities for the ring protons can be complex due to axial and equatorial environments and their interconversion. High-resolution NMR may resolve these into distinct signals.[9]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Anticipated ¹³C NMR Data (in D₂O, 75-125 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C4~55 - 60Methine carbon attached to the electron-withdrawing hydrazine group.
C2 / C6~52 - 55Carbons adjacent to the quaternized nitrogen atom are significantly deshielded.
C3 / C5~28 - 32Aliphatic carbons further from the heteroatoms.
N-CH₃~42 - 45Methyl carbon attached to the nitrogen atom.
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 4-Hydrazinyl-1-methylpiperidine hydrochloride and dissolve it in 0.6-0.7 mL of D₂O or DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Acquisition: Acquire a standard ¹H spectrum using a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (typically several hundred to thousands) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the appropriate reference.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Expertise & Causality: Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule. Because the compound is already a salt, it exists as ions in solution, making it ideal for the gentle "soft" ionization process of ESI, which minimizes premature fragmentation.

  • Detection Mode: The analysis should be run in positive ion mode (ESI+) to detect the cationic species, [C₆H₁₅N₃ + H]⁺.

Expected Mass Spectrum Data

The primary ion observed will be that of the protonated free base.

IonCalculated m/zObserved m/zRationale
[M+H]⁺130.1344~130.1The molecular ion of the free base (129.21) plus a proton. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

Tandem MS (MS/MS) for Structural Confirmation: By selecting the parent ion (m/z 130.1) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated, providing further structural validation.

Predicted Major Fragment Ions

Fragment m/zProposed Structure/Loss
~98Loss of hydrazine (-NHNH₂)
~83Loss of hydrazine and a methyl radical (-NHNH₂, -CH₃)
~70Cleavage of the piperidine ring
Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Chromatography (Optional but Recommended): While direct infusion is possible, using a liquid chromatography (LC) system first ensures sample purity and removes non-volatile salts. A short C18 or HILIC column can be used.

  • MS Parameters:

    • Set the mass spectrometer to ESI positive ion mode.

    • Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the [M+H]⁺ ion.

    • Acquire a full scan spectrum over a relevant m/z range (e.g., 50-300 Da).

    • For MS/MS, set up an experiment to isolate the ion at m/z 130.1 and apply collision energy to induce fragmentation.

cluster_0 Mass Spectrometry Workflow Sample 1. Sample Prep (Dilute Solution) LC 2. LC Separation (Optional) Sample->LC ESI 3. ESI Source (Positive Ion Mode) LC->ESI MS1 4. Mass Analyzer (MS1) (Scan for m/z 130.1) ESI->MS1 CID 5. Collision Cell (CID) (Fragment m/z 130.1) MS1->CID Isolate Parent Ion Data 7. Data Analysis (Confirm MW & Structure) MS1->Data Full Scan Data MS2 6. Mass Analyzer (MS2) (Scan Fragment Ions) CID->MS2 MS2->Data

Caption: Workflow for structural confirmation by Tandem Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality: Interpreting the Spectrum

For 4-Hydrazinyl-1-methylpiperidine hydrochloride, the FTIR spectrum will be a composite of signals from the piperidinium ion, the alkyl groups, and the hydrazinyl moiety. The hydrochloride salt form will have a pronounced effect, particularly in the N-H stretching region.[10]

Anticipated FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3400 - 3200N-H Stretch (Asymmetric & Symmetric)Hydrazine (-NH₂)Characteristic stretching vibrations for primary amine groups.[11]
~3200 - 2700N⁺-H StretchPiperidinium ionA very broad and strong absorption is expected due to the protonated tertiary amine, often with multiple sub-peaks. This is a hallmark of an amine salt.
~2950 - 2850C-H Stretch (Aliphatic)-CH₃, -CH₂-, -CH-Standard aliphatic C-H stretching vibrations.
~1630 - 1580N-H Bend (Scissoring)Hydrazine (-NH₂)Bending vibration of the primary amine.
~1470 - 1440C-H Bend-CH₂-, -CH₃Scissoring and asymmetric bending modes of alkyl groups.
~1100 - 1000C-N StretchC-N BondsStretching vibrations of the carbon-nitrogen bonds in the piperidine ring.
Protocol: FTIR Analysis (ATR Method)
  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage.

  • Sample Application: Place a small amount of the solid 4-Hydrazinyl-1-methylpiperidine hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for connectivity and functional groups, single-crystal X-ray crystallography provides unambiguous, high-resolution information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[12]

Expertise & Causality: From Molecule to Crystal

The primary challenge is growing a single crystal of sufficient size and quality. For hydrochloride salts, this is often achieved through slow evaporation or vapor diffusion techniques.[13][14] The goal is to allow the molecules to pack into a highly ordered, repeating lattice. The resulting crystal structure will definitively show the chair conformation of the piperidine ring, the orientation of the methyl and hydrazinyl substituents (axial vs. equatorial), and the hydrogen bonding network involving the chloride anion.[14]

Protocol: Crystallization and X-ray Diffraction
  • Crystallization:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Dissolve the compound in a polar solvent (e.g., methanol). Place this vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and promoting crystal growth.[13]

  • Crystal Mounting: Carefully select a well-formed, single crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Mount the goniometer on the X-ray diffractometer.

    • Cool the crystal (typically to 100 K) using a cryostream to minimize thermal vibrations.[13]

    • Center the crystal in the X-ray beam and collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods to determine the initial positions of the atoms.

    • The atomic positions and thermal parameters are "refined" to achieve the best possible fit between the observed and calculated diffraction patterns.

cluster_0 Overall Structural Elucidation Strategy Start Target Compound: 4-Hydrazinyl-1-methylpiperidine HCl NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - C/H Framework Start->NMR MS Mass Spectrometry (ESI-MS/MS) - Molecular Weight - Fragmentation Start->MS FTIR FTIR Spectroscopy - Functional Groups - Salt Confirmation Start->FTIR XRAY X-ray Crystallography - 3D Structure - Stereochemistry - Conformation Start->XRAY Conclusion Validated Structure NMR->Conclusion MS->Conclusion FTIR->Conclusion XRAY->Conclusion

Caption: Integrated workflow for the complete structural validation.

Conclusion: A Synthesized and Self-Validating Approach

The structural elucidation of 4-Hydrazinyl-1-methylpiperidine hydrochloride is achieved not by a single technique, but by the convergence of evidence from multiple, orthogonal analytical methods.

  • NMR establishes the fundamental carbon-hydrogen framework and connectivity.

  • Mass Spectrometry provides definitive confirmation of the molecular weight and elemental composition.

  • FTIR offers rapid verification of key functional groups and confirms the presence of the amine salt.

  • X-ray Crystallography delivers the ultimate, unambiguous proof of the three-dimensional structure.

Each protocol described herein acts as a self-validating system. The molecular weight from MS must match the structure derived from NMR. The functional groups identified by FTIR must be consistent with the NMR and MS data. Finally, the definitive 3D structure from crystallography must be in complete agreement with the spectroscopic findings. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced research and drug development.

References

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine . Optica Publishing Group. Available at: [Link]

  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates . Mass Spectrometry Reviews. Available at: [Link]

  • Piperidine - Wikipedia . Wikipedia. Available at: [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine . Journal of the American Chemical Society. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one . National Institutes of Health (NIH). Available at: [Link]

  • Structural and Conformational Aspects in the Chemistry of Heterocycles . MDPI. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information . Royal Society of Chemistry. Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development . Welch Materials, Inc. Available at: [Link]

  • Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization . PubMed. Available at: [Link]

  • LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples . PubMed. Available at: [Link]

  • Mass spectra of the selected compound 12b (A) and two metabolites M1... . ResearchGate. Available at: [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography . ResearchGate. Available at: [Link]

  • The Structure of Heterocyclic Compounds . Wiley-VCH. Available at: [Link]

  • Crotylhydrazine | C4H10N2 | CID 5466603 - PubChem . National Institutes of Health (NIH). Available at: [Link]

  • Heterocyclic compound - Wikipedia . Wikipedia. Available at: [Link]

  • 4-Hydrazinyl-1-methylazepane | C7H17N3 | CID 10154112 - PubChem . National Institutes of Health (NIH). Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) . RSC Publishing. Available at: [Link]

  • Piperazine dihydrochloride - NIST WebBook . National Institute of Standards and Technology (NIST). Available at: [Link]

  • Piperidine hydrochloride - NIST WebBook . National Institute of Standards and Technology (NIST). Available at: [Link]

  • FTIR INTERPRETATION OF DRUGS . Research Journal of Pharmacy and Technology. Available at: [Link]

  • FTIR spectrum of A) pure drug of Hydralazine hydrochloride B)... . ResearchGate. Available at: [Link]

  • Piperidine hydrochloride - Optional[FTIR] - Spectrum - SpectraBase . SpectraBase. Available at: [Link]

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An In-Depth Technical Guide to the NMR Spectral Analysis of 4-Hydrazinyl-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the acquisition and interpretation of the NMR spectrum for the compound 4-hydrazinyl-1-methylpiperidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation. We will explore ¹H and ¹³C NMR, as well as advanced 2D techniques like COSY and HSQC, to build a complete and validated structural picture of the molecule. Every protocol described herein is designed as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the results.

Introduction: The Molecule and the Method

4-Hydrazinyl-1-methylpiperidine hydrochloride is a heterocyclic compound featuring a piperidine scaffold, a key structural motif in many pharmaceuticals. Its utility as a synthetic building block necessitates unambiguous structural verification, for which NMR spectroscopy is the gold standard. The molecule possesses several key structural features that manifest distinctively in an NMR spectrum: a saturated six-membered piperidine ring, an N-methyl group, and a hydrazinyl substituent at the C4 position. The hydrochloride salt form introduces considerations of protonation and its effect on the electronic environment of the nuclei.

This guide will systematically deconstruct the NMR analysis of this molecule, providing not just the expected spectral data but also the strategic reasoning behind the selection of solvents, NMR experiments, and interpretation workflows.

Molecular Structure and Conformational Considerations

A thorough NMR analysis begins with a clear understanding of the molecule's structure, including its stereochemistry.

Caption: Structure of 4-Hydrazinyl-1-methylpiperidine hydrochloride with atom numbering.

The piperidine ring exists predominantly in a chair conformation to minimize steric strain. This means the substituent at C4—the hydrazinyl group—can occupy either an axial or an equatorial position. These two conformations are in dynamic equilibrium, and the preferred conformation will influence the coupling constants (J-values) observed in the ¹H NMR spectrum, particularly for the proton at C4 (H4). An equatorial substituent is generally favored for bulky groups to reduce 1,3-diaxial interactions.

Experimental Design: A Self-Validating Protocol

Sample Preparation: The Critical First Step

The choice of solvent is the most critical decision in the sample preparation phase, as it directly impacts the observation of exchangeable protons (N-H).[1][2][3]

Protocol:

  • Mass Measurement: Accurately weigh 5-10 mg of 4-hydrazinyl-1-methylpiperidine hydrochloride.[4][5][6]

  • Solvent Selection & Rationale:

    • Primary Choice (for complete analysis): Deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is aprotic and forms hydrogen bonds with the N-H protons, slowing down their rate of chemical exchange.[3] This allows the N-H protons of the hydrazinyl group (-NH-NH₂) and the proton on the piperidinium nitrogen to be observed as distinct, often broad, signals in the ¹H NMR spectrum.

    • Secondary Choice (for simplification): Deuterium oxide (D₂O). Causality: In D₂O, the acidic N-H protons will rapidly exchange with deuterium. This simplifies the spectrum by causing the N-H signals to disappear, which can be a useful confirmation of their assignment (a "D₂O shake" experiment).[7][8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring the solution to a 5 mm NMR tube.[6] Filtering the solution through a small cotton or glass wool plug in a Pasteur pipette can remove particulate impurities that degrade spectral quality.[9]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and set to 0.00 ppm. However, for aqueous samples in D₂O, a water-soluble standard like DSS or TSP is used. Often, the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) is sufficient for calibration.[4]

NMR Data Acquisition Workflow

A multi-stage approach involving 1D and 2D NMR experiments provides a complete structural picture.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D NMR cluster_2D Phase 3: 2D NMR (Validation) cluster_analysis Phase 4: Elucidation Prep Sample Preparation (5-10 mg in DMSO-d₆) H1 ¹H NMR Acquisition (Proton Environment & Coupling) Prep->H1 Initial Survey C13 ¹³C{¹H} NMR (Carbon Backbone) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Validate Proton Network DEPT DEPT-135 (Carbon Multiplicity: CH, CH₂, CH₃) C13->DEPT Refine C-types C13->COSY Validate Proton Network DEPT->COSY Validate Proton Network HSQC ¹H-¹³C HSQC (Direct H-C Correlation) COSY->HSQC Assign H to C Structure Final Structure Confirmation HSQC->Structure

Caption: A validated workflow for the structural elucidation of the target molecule.

Spectral Interpretation: Decoding the Data

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

  • N-CH₃ (Singlet, ~2.8-3.0 ppm): The three protons of the methyl group on the nitrogen are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its downfield shift is due to the electron-withdrawing effect of the adjacent protonated nitrogen atom.

  • Piperidine Ring Protons (Multiplets, ~1.8-3.6 ppm): The protons on the piperidine ring (C2/C6, C3/C5, and C4) will present a complex pattern.

    • H2/H6 (Axial & Equatorial): These protons are adjacent to the electron-withdrawing nitrogen, shifting them downfield (~3.0-3.6 ppm). They will appear as complex multiplets due to coupling with each other (geminal coupling) and with the H3/H5 protons (vicinal coupling).

    • H3/H5 (Axial & Equatorial): These protons are further from the nitrogen and will appear more upfield (~1.8-2.2 ppm), also as complex multiplets.

    • H4 (Methine Proton): The single proton at C4, attached to the same carbon as the hydrazinyl group, will likely appear as a multiplet around ~2.9-3.3 ppm. Its exact multiplicity and coupling constants are highly diagnostic of the ring conformation.

  • Exchangeable N-H Protons (Broad Singlets, Variable Shift): In DMSO-d₆, the three N-H protons (one from the piperidinium ion, one from the -NH- and two from the -NH₂) will appear as broad signals. Their chemical shifts are highly dependent on concentration, temperature, and residual water content.[1][10] They can range from ~4 to 9 ppm. A D₂O exchange experiment will confirm their identity by causing them to disappear from the spectrum.[7]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

  • C4 (Methine Carbon, ~60-70 ppm): This carbon is bonded to a nitrogen atom of the hydrazinyl group, causing a significant downfield shift.

  • C2/C6 (Methylene Carbons, ~50-55 ppm): These carbons are adjacent to the ring nitrogen and are shifted downfield. Due to the symmetry of the molecule (assuming fast chair-chair interconversion), they are chemically equivalent and appear as a single peak.

  • C3/C5 (Methylene Carbons, ~25-30 ppm): These carbons are beta to the ring nitrogen and appear further upfield, also as a single peak due to symmetry.

  • N-CH₃ (Methyl Carbon, ~40-45 ppm): The N-methyl carbon appears in a typical range for such groups.

DEPT-135: Validating Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for distinguishing between carbon types (CH, CH₂, CH₃).[11][12][13]

  • DEPT-135 Experiment:

    • Positive Signals: CH and CH₃ carbons. In our molecule, C4 and the N-CH₃ carbon will be positive.[11][12]

    • Negative Signals: CH₂ carbons. The C2/C6 and C3/C5 carbons will appear as negative peaks.[11][12]

    • Absent Signals: Quaternary carbons (none in this molecule).

This experiment provides undeniable confirmation of the carbon assignments made from the broadband-decoupled ¹³C spectrum.

Carbon AssignmentExpected ¹³C Shift (ppm)DEPT-135 Phase
C4~60-70Positive
C2, C6~50-55Negative
N-CH₃~40-45Positive
C3, C5~25-30Negative
Caption: Predicted ¹³C NMR and DEPT-135 data for 4-hydrazinyl-1-methylpiperidine hydrochloride.
2D NMR: The Final Confirmation

Two-dimensional NMR experiments map correlations between nuclei, providing the final and most robust proof of the molecular structure.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[14][15][16] This is invaluable for tracing the connectivity of the piperidine ring.

  • Expected Correlations:

    • A cross-peak will be observed between the H2/H6 proton signals and the H3/H5 proton signals.

    • A cross-peak will connect the H3/H5 signals to the H4 signal.

    • The N-CH₃ singlet will show no cross-peaks, confirming its isolation.

Caption: Expected ¹H-¹H COSY correlations for the piperidine backbone.

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[17][18][19] This provides an unambiguous assignment of all protonated carbons.

  • Expected Correlations:

    • The ¹H signal for H4 will show a cross-peak to the ¹³C signal for C4.

    • The ¹H signals for H2/H6 will correlate to the ¹³C signal for C2/C6.

    • The ¹H signals for H3/H5 will correlate to the ¹³C signal for C3/C5.

    • The ¹H singlet for the N-CH₃ protons will correlate to the ¹³C signal for the N-CH₃ carbon.

This experiment definitively links the proton and carbon skeletons, leaving no ambiguity in the assignment and completing the structural elucidation.

Conclusion

The structural characterization of 4-hydrazinyl-1-methylpiperidine hydrochloride is achieved through a systematic and multi-faceted NMR spectroscopy workflow. By combining standard 1D ¹H and ¹³C experiments with multiplicity-editing sequences like DEPT-135 and validating all assignments with 2D correlation experiments such as COSY and HSQC, a complete and trustworthy structural model is established. The strategic choice of an aprotic solvent like DMSO-d₆ is critical for observing the exchangeable N-H protons, providing a full proton inventory. This in-depth guide underscores the power of a logically designed, self-validating approach to NMR analysis, ensuring the highest level of scientific rigor for researchers in chemical synthesis and drug development.

References

  • DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]

  • DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • DEPT NMR: Signals and Problem Solving - Chemistry Steps. [Link]

  • NMR sample preparation guidelines . [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • The Journal of Organic Chemistry - Author Guidelines . [Link]

  • Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) - JoVE. [Link]

  • FT-NMR Sample Preparation Guide - MIT OpenCourseWare. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Exchangeables Protons acquired in different Deuterated Solvents - ACD/Labs. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy . [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. [Link]

  • Exchangeable Protons and Deuterium Exchange - OpenOChem Learn. [Link]

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  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. [Link]

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An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-Hydrazinyl-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-hydrazinyl-1-methylpiperidine hydrochloride, a compound of interest in pharmaceutical research and development. In the absence of extensive publicly available mass spectral data for this specific molecule, this guide synthesizes foundational principles of mass spectrometry, fragmentation patterns of analogous structures, and established analytical methodologies to present a robust framework for its characterization. We will delve into the predicted fragmentation pathways under electrospray ionization (ESI), propose a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for its sensitive and specific detection, and provide the scientific rationale behind the proposed experimental design. This document is intended to serve as a practical resource for researchers undertaking the analysis of this and structurally related compounds.

Introduction: The Analytical Imperative for 4-Hydrazinyl-1-methylpiperidine Hydrochloride

4-Hydrazinyl-1-methylpiperidine hydrochloride is a heterocyclic compound featuring a piperidine ring, an N-methyl group, and a hydrazinyl moiety. Such structures are common scaffolds in medicinal chemistry, and understanding their metabolic fate, stability, and purity is critical during drug development. Mass spectrometry is an indispensable tool for these investigations due to its high sensitivity, specificity, and ability to provide structural information.

The hydrochloride salt form of this compound is often used to improve its solubility and stability. For mass spectrometric analysis, particularly with electrospray ionization (ESI), the compound will be detected in its protonated free base form. The molecular formula of the free base is C₆H₁₅N₃, with a monoisotopic mass of 129.1266 Da.

This guide will focus on providing a predictive yet scientifically grounded approach to the mass spectrometric analysis of this compound, addressing both the expected fragmentation behavior and a practical methodology for its detection and quantification.

Predicted Mass Spectrum and Fragmentation Pathway

The fragmentation of 4-hydrazinyl-1-methylpiperidine in the mass spectrometer is anticipated to be driven by the presence of multiple nitrogen atoms, which are preferential sites of protonation in ESI, and the inherent strain of the piperidine ring. The following sections detail the expected molecular ion and the primary fragmentation pathways.

Expected Mass Spectral Data

The analysis of 4-hydrazinyl-1-methylpiperidine by positive ion electrospray ionization is expected to yield a prominent protonated molecular ion [M+H]⁺. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) in a tandem mass spectrometer will likely produce a series of characteristic product ions. The predicted m/z values are summarized in the table below.

Predicted Ion m/z (monoisotopic) Proposed Formula Description
[M+H]⁺130.1339[C₆H₁₆N₃]⁺Protonated molecular ion
Fragment A113.1073[C₆H₁₃N₂]⁺Loss of ammonia (NH₃)
Fragment B98.1024[C₆H₁₂N]⁺Cleavage of the N-N bond and loss of NH₂ radical, followed by rearrangement
Fragment C83.0810[C₅H₉N]⁺Alpha-cleavage with loss of the hydrazinyl group
Fragment D70.0657[C₄H₈N]⁺Ring cleavage of the piperidine moiety
Fragment E58.0657[C₃H₈N]⁺Further fragmentation of the piperidine ring
Proposed Fragmentation Pathway

The fragmentation of the protonated 4-hydrazinyl-1-methylpiperidine is likely to initiate from the charge site, which can be on any of the three nitrogen atoms. The piperidine ring nitrogen and the terminal nitrogen of the hydrazinyl group are likely primary sites of protonation. The proposed fragmentation pathway is illustrated in the following diagram.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]⁺ m/z 130.13 A Fragment A m/z 113.11 Loss of NH₃ M->A B Fragment B m/z 98.10 N-N Cleavage M->B C Fragment C m/z 83.08 Alpha-Cleavage M->C D Fragment D m/z 70.07 Ring Cleavage B->D E Fragment E m/z 58.07 Ring Fragmentation D->E

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-hydrazinyl-1-methylpiperidine.

Expert Rationale for the Proposed Pathway:

  • Loss of Ammonia (Fragment A): The terminal amino group of the hydrazinyl moiety can be readily lost as a neutral ammonia molecule (NH₃) following protonation, leading to a stable iminium ion.

  • N-N Bond Cleavage (Fragment B): The nitrogen-nitrogen bond in hydrazines is relatively weak and susceptible to cleavage. Homolytic cleavage of the N-N bond, followed by rearrangement, can lead to the formation of a stable piperidinyl cation. This is a common fragmentation pathway for hydrazine derivatives.[1]

  • Alpha-Cleavage (Fragment C): Alpha-cleavage is a characteristic fragmentation pattern for cyclic amines.[2][3] Cleavage of the carbon-carbon bond adjacent to the piperidine nitrogen, with the expulsion of the hydrazinyl-substituted carbon as a radical, would lead to a stable acylic iminium ion.

  • Ring Cleavage (Fragments D and E): The piperidine ring itself can undergo fragmentation. The formation of the ion at m/z 70 is a known fragmentation product of N-methylpiperidine, arising from the loss of ethylene from an intermediate. Further fragmentation can lead to smaller, stable nitrogen-containing ions.

Recommended Analytical Protocol: LC-MS/MS

For the sensitive and selective quantification of 4-hydrazinyl-1-methylpiperidine hydrochloride in complex matrices such as plasma or in reaction mixtures, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.

Sample Preparation

Given the polar nature of the analyte, a simple protein precipitation or a solid-phase extraction (SPE) protocol would be suitable for biological samples.

Step-by-Step Protein Precipitation Protocol:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Rationale: Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase chromatography. The evaporation and reconstitution step concentrates the analyte and ensures compatibility with the mobile phase, leading to better peak shape.

Liquid Chromatography

A hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode chromatography approach is often suitable for retaining and separating small polar amines.

Parameter Recommendation Rationale
Column HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)Provides good retention for polar compounds that are poorly retained on traditional C18 columns.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Ammonium formate is a volatile buffer compatible with mass spectrometry. A slightly acidic pH ensures the analyte is in its protonated form, aiding in retention and ionization.
Mobile Phase B AcetonitrileThe strong solvent in HILIC mode.
Gradient Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the analyte.This is a typical elution profile for HILIC, where analytes elute in order of increasing hydrophilicity.
Flow Rate 0.3 mL/minA standard flow rate for UHPLC systems, providing good efficiency and sensitivity.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is ideal for this application.

Parameter Recommendation Rationale
Ionization Mode ESI+The presence of multiple basic nitrogen atoms makes the analyte highly amenable to positive ion electrospray ionization.
Capillary Voltage 3.5 kVA typical starting point for ESI, should be optimized for the specific instrument.
Source Temperature 150°CA moderate source temperature to prevent thermal degradation of the analyte.
Desolvation Gas Nitrogen, 800 L/hrTo efficiently desolvate the ESI droplets.
Desolvation Temp. 400°CTo aid in the evaporation of the mobile phase.
MRM Transitions Quantifier: 130.1 -> 98.1Qualifier: 130.1 -> 70.1The transition to the stable fragment from N-N cleavage (m/z 98.1) is a good candidate for the quantifier due to its likely high abundance. The ring cleavage fragment (m/z 70.1) can serve as a qualifier for confirmation.
Collision Energy To be optimized for each transitionThe collision energy should be empirically determined to maximize the signal of the product ions.
Method Validation

The developed LC-MS/MS method should be validated according to relevant regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure its reliability for the intended application.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the mass spectrometric analysis of 4-hydrazinyl-1-methylpiperidine hydrochloride. By leveraging established fragmentation patterns of structurally similar compounds and sound analytical principles, a robust LC-MS/MS method has been proposed. The detailed protocol and the underlying scientific rationale are intended to empower researchers to confidently approach the analysis of this and related molecules, thereby facilitating advancements in drug discovery and development. The experimental parameters provided herein should serve as a strong starting point for method development and optimization.

References

  • Price, N. P. J., & Ray, K. J. (2010). Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. Green Chemistry, 12(10), 1789-1796.
  • PubChem. (n.d.). 1-Aminopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 4-Hydrazinyl-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydrazinyl-1-methylpiperidine hydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a hydrazine derivative, it serves as a versatile building block in the synthesis of novel pharmaceutical agents and other bioactive molecules. The hydrochloride salt form is often utilized to improve the stability and handling of the parent compound. A thorough understanding of its solubility characteristics is paramount for its effective application in synthesis, purification, formulation, and biological screening.[1]

This guide provides a comprehensive overview of the solubility of 4-Hydrazinyl-1-methylpiperidine hydrochloride. In the absence of extensive publicly available quantitative data, this document focuses on the foundational principles governing its solubility and presents detailed, field-proven experimental protocols for its determination. This approach empowers researchers to generate high-quality, reliable solubility data tailored to their specific experimental conditions and solvent systems.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-Hydrazinyl-1-methylpiperidine hydrochloride is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₁₆ClN₃[2]
Molecular Weight 165.66 g/mol [2]
Appearance Solid[3]
Parent Compound 4-Hydrazinyl-1-methylpiperidine[4]
Salt Form Hydrochloride[2]

As the hydrochloride salt of an amine, 4-Hydrazinyl-1-methylpiperidine hydrochloride is an ionic and polar compound. This structure strongly suggests a higher affinity for polar solvents, particularly protic solvents capable of hydrogen bonding and solvating the ions.[5] Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents.

Theoretical Solubility Profile

Based on fundamental principles of "like dissolves like," a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in experimental determinations.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt and the presence of N-H and potential O-H groups in the solvent allow for strong ion-dipole interactions and hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents have large dipole moments and can solvate the cation and anion, though the absence of acidic protons for hydrogen bonding may result in slightly lower solubility compared to protic solvents.
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherLowThe nonpolar nature of these solvents prevents effective solvation of the ionic 4-Hydrazinyl-1-methylpiperidine hydrochloride.

Experimental Determination of Solubility

Accurate and reproducible solubility data is critical for drug discovery and development.[6][7] Two primary types of solubility measurements are commonly employed: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium under specific conditions of temperature and pressure.[8] This measurement represents the true solubility of the compound and is crucial for formulation and development.[7][8] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[5][6][9]

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of 4-Hydrazinyl-1-methylpiperidine hydrochloride in a given solvent at a controlled temperature.

Materials:

  • 4-Hydrazinyl-1-methylpiperidine hydrochloride (purity >99%)

  • Analytical grade solvents

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid 4-Hydrazinyl-1-methylpiperidine hydrochloride to a series of sealed vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5][8] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the settling of undissolved solid. To ensure complete separation of the solid and liquid phases, centrifuge the vials.[5]

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.[6] Dilute the filtered sample with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of 4-Hydrazinyl-1-methylpiperidine hydrochloride in the diluted sample using a validated HPLC-UV or LC-MS method.[6][10] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, with the results reported as the mean ± standard deviation.

Visualization of the Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Incubate in thermostatic shaker (24-72h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 analysis1 Filter supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC/LC-MS analysis2->analysis3 result result analysis3->result Calculate Solubility (mg/mL or µM)

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[6][11] It is a high-throughput method often used in early drug discovery to flag compounds with potential solubility issues.[11][12] It is important to note that kinetic solubility values are often higher than thermodynamic solubility because the system is not at equilibrium.

Kinetic Solubility Determination Protocol (Nephelometry)

Objective: To rapidly assess the kinetic solubility of 4-Hydrazinyl-1-methylpiperidine hydrochloride.

Materials:

  • 4-Hydrazinyl-1-methylpiperidine hydrochloride

  • DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH

  • Microtiter plates

  • Nephelometer or a plate reader capable of measuring light scattering

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-Hydrazinyl-1-methylpiperidine hydrochloride in DMSO (e.g., 10-20 mM).[11]

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[12]

  • Buffer Addition: Add the aqueous buffer to each well to achieve a range of final compound concentrations.[12]

  • Mixing and Incubation: Thoroughly mix the contents of the wells. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 1-2 hours).[6][12]

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.[6][12] An increase in light scattering indicates the precipitation of the compound.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Visualization of Kinetic vs. Thermodynamic Solubility

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k1 Start with solid in DMSO k2 Rapid precipitation upon dilution in aqueous buffer k1->k2 k_result Often higher value (Supersaturation) k2->k_result comparison Kinetic ≥ Thermodynamic k_result->comparison t1 Start with excess solid in aqueous buffer t2 Long incubation to reach equilibrium t1->t2 t_result True equilibrium value t2->t_result t_result->comparison

Caption: Conceptual Difference Between Kinetic and Thermodynamic Solubility.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[13] If inhaled, move to fresh air.[13] If ingested, seek immediate medical attention.[13]

Conclusion

A comprehensive understanding of the solubility of 4-Hydrazinyl-1-methylpiperidine hydrochloride is essential for its successful application in research and development. While specific quantitative data is not widely published, its chemical nature as a hydrochloride salt allows for the prediction of its general solubility behavior. This guide provides the theoretical framework and detailed, actionable experimental protocols for researchers to determine both the thermodynamic and kinetic solubility in their solvent systems of interest. The generation and dissemination of such data will be a valuable contribution to the scientific community, facilitating the development of novel chemical entities.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

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  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Studylib. Summary of the assay method for the determination kinetic solubility. Available from: [Link]...

  • BioDuro. ADME Solubility Assay. Available from: [Link]

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An In-depth Technical Guide to the Stability and Storage of 4-Hydrazinyl-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Introduction

4-Hydrazinyl-1-methylpiperidine hydrochloride is a heterocyclic building block crucial for the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of a reactive hydrazine moiety and a tertiary amine within a piperidine scaffold makes this compound highly valuable, yet also susceptible to specific degradation pathways. Ensuring the chemical integrity and purity of this reagent from procurement through to its use in synthesis is paramount for achieving reproducible results, high yields, and safety.

This technical guide provides an in-depth analysis of the factors governing the stability of 4-hydrazinyl-1-methylpiperidine hydrochloride. It outlines the principal degradation mechanisms, provides evidence-based protocols for optimal storage and handling, and details a comprehensive methodology for assessing the compound's stability over time. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Physicochemical Profile and Structural Insights

A foundational understanding of the molecule's structure is critical to predicting its stability. The key features of 4-hydrazinyl-1-methylpiperidine hydrochloride are its hydrazine functional group, the saturated N-methylpiperidine ring, and its formulation as a hydrochloride salt.

PropertyValue
Molecular Formula C₆H₁₅N₃·xHCl (commonly available as the dihydrochloride)
Molecular Weight 129.21 g/mol (free base), 202.12 g/mol (dihydrochloride)[1][2]
Appearance Solid[1]
Key Functional Groups Hydrazine (-NHNH₂), Tertiary Amine (N-CH₃), Piperidine Ring
Salt Form Hydrochloride

The most reactive site and the primary focus of stability concerns is the hydrazine group. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile but also highly susceptible to oxidation. The hydrochloride salt form is critical for stability; protonation of the basic nitrogen atoms ties up the electron lone pairs, significantly reducing their reactivity, particularly towards atmospheric oxygen.[3]

Caption: Molecular structure of 4-hydrazinyl-1-methylpiperidine hydrochloride.

Chemical Stability and Degradation Pathways

The primary mode of degradation for hydrazine derivatives is oxidation.[4] This process can be initiated by atmospheric oxygen and catalyzed by trace metal ions.[4][5] The hydrochloride salt form mitigates, but does not eliminate, this risk.

Oxidative Degradation

The hydrazine moiety can undergo a one-electron oxidation to form a hydrazyl radical.[5] This radical can then react with molecular oxygen, leading to a cascade of reactions that can ultimately cleave the N-N bond, generating nitrogen gas and the corresponding amine.[4] In aqueous solutions, this degradation is accelerated, particularly under neutral or alkaline conditions.[4] Strongly acidic conditions, such as those provided by the hydrochloride salt, confer stability against this pathway.[4]

DegradationPathway cluster_main Oxidative Degradation Cascade cluster_initiators Initiators Compound 4-Hydrazinyl-1-methylpiperidine (R-NHNH₂) Radical Hydrazyl Radical (R-NHNH•) Compound->Radical -e⁻ Products Degradation Products (e.g., 1-methylpiperidin-4-amine, N₂ gas) Radical->Products + O₂ (cascade) O2 Atmospheric O₂ O2->Radical -e⁻ Metal Trace Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal->Radical -e⁻

Caption: Proposed oxidative degradation pathway for the hydrazine moiety.

Hygroscopicity and Hydrolysis

Hydrochloride salts, particularly of amines, are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][7] While the N-N bond of hydrazine is relatively stable to hydrolysis, the presence of absorbed water can create a localized aqueous environment. This moisture can facilitate oxidative degradation and may lead to physical changes in the material, such as clumping or deliquescence, which complicates accurate weighing and handling.[7][8]

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage is required to ensure the long-term stability of 4-hydrazinyl-1-methylpiperidine hydrochloride.

ParameterRecommendationRationale
Temperature Store at 2-8°C or -20°C. Reduces the kinetic rate of potential degradation reactions.[9]
Atmosphere Store under an inert gas (Argon or Nitrogen). Minimizes exposure to atmospheric oxygen, the primary oxidant in the main degradation pathway.[10][11]
Moisture Store in a tightly sealed container with a desiccant. Handle in a glove box or dry environment if possible. Prevents water absorption due to the hygroscopic nature of the hydrochloride salt, which can accelerate degradation.[6][7][11]
Light Store in an amber glass vial or other light-protecting container. Protects against potential photolytic degradation, a common stress factor for pharmaceuticals.[9]
Purity Use high-purity material and avoid contamination with metals. Trace metal ions can catalyze the oxidation of hydrazines, significantly accelerating decomposition.[5]

Handling Procedure for Aliquoting:

  • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • If possible, perform weighing and aliquoting in an inert atmosphere glove box.

  • If a glove box is not available, work quickly in a low-humidity environment.

  • Use clean, non-metallic spatulas (e.g., ceramic or PTFE) to avoid metal contamination.

  • Promptly and securely reseal the main container, purge with inert gas if possible, and return to cold storage.

Methodology for Stability Assessment: Forced Degradation Studies

To proactively understand the stability of a given batch of 4-hydrazinyl-1-methylpiperidine hydrochloride, a forced degradation study is the most effective approach.[12][13] Such studies intentionally stress the compound under various conditions to identify likely degradation products and establish stability-indicating analytical methods.[9][14]

Objective

To identify the degradation pathways and products of 4-hydrazinyl-1-methylpiperidine hydrochloride under hydrolytic, oxidative, thermal, and photolytic stress conditions and to validate a stability-indicating HPLC method.

Experimental Protocol

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 4 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Separately, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., equivalent to 1.2 million lux hours).

3. Sample Analysis (Example HPLC-UV Method):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[15]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Procedure: For each stressed sample, neutralize if necessary (for acid/base hydrolysis), dilute to a suitable concentration, and inject. Analyze alongside an unstressed control sample. The goal is to achieve 10-20% degradation to ensure that secondary degradation is minimized.[16]

4. Data Interpretation:

  • A method is considered "stability-indicating" if it can resolve the main peak of the intact compound from all degradation product peaks.

  • The peak purity of the principal peak should be assessed using a diode-array detector.

  • Identify and, if necessary, characterize significant degradation products (e.g., by LC-MS).

Workflow start Prepare Stock Solution (1 mg/mL) stress Aliquot and Apply Stress Conditions start->stress acid Acidic (HCl, Heat) stress->acid base Basic (NaOH, RT) stress->base oxidative Oxidative (H₂O₂, RT) stress->oxidative thermal Thermal (Heat) stress->thermal photo Photolytic (Light) stress->photo analyze Neutralize/Dilute and Analyze by HPLC-UV/MS acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze end Evaluate Data: - Peak Purity - Degradation Profile - Method Validation analyze->end

Sources

A Senior Application Scientist's Guide to the Comprehensive Characterization of (1-methylpiperidin-4-yl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methylpiperidin-4-yl)hydrazine dihydrochloride is a pivotal building block in modern medicinal chemistry, valued for its role in synthesizing complex heterocyclic scaffolds. As with any active pharmaceutical ingredient (API) precursor, rigorous and unambiguous characterization is not merely a procedural step but the foundation of reproducible research and regulatory compliance. This guide provides an in-depth, experience-driven framework for the complete analytical characterization of this compound. We move beyond rote procedures to explain the scientific rationale behind method selection, data interpretation, and the integration of orthogonal techniques to build a self-validating and authoritative data package.

Introduction: The "Why" Behind Rigorous Characterization

In drug discovery, the quality of a starting material dictates the quality of the final compound. (1-methylpiperidin-4-yl)hydrazine dihydrochloride, a bifunctional molecule containing both a reactive hydrazine moiety and a tertiary amine piperidine ring, presents unique analytical challenges. Its dihydrochloride salt form enhances stability and water solubility but also introduces complexities in analysis, such as the need to account for the counter-ions in molecular weight calculations and elemental analysis.[1]

The primary goals of characterization are to unequivocally confirm the molecule's identity , determine its purity , and elucidate its structure . This is critical for:

  • Process Chemistry: Ensuring lot-to-lot consistency and understanding the impurity profile, which can offer insights into the synthetic route and potential side reactions.

  • Medicinal Chemistry: Guaranteeing that the correct molecule is being used in subsequent reactions, preventing the generation of incorrect products and misleading structure-activity relationship (SAR) data.

  • Regulatory Compliance: Fulfilling the stringent requirements set by bodies like the International Council for Harmonisation (ICH), which mandate the identification and control of impurities in new drug substances.[2][3][4]

This guide will detail an integrated analytical strategy, demonstrating how spectroscopic, chromatographic, and physical techniques converge to provide a complete and trustworthy profile of the target compound.

Foundational Physicochemical Properties

Before delving into complex instrumentation, a summary of the basic physical and chemical properties provides an initial quality check. These values serve as the first point of comparison for a newly synthesized or procured batch.

PropertyExpected ValueSignificance & Rationale
Molecular Formula C₆H₁₇Cl₂N₃Confirms the elemental composition of the dihydrochloride salt.
Molecular Weight 202.13 g/mol Essential for mass spectrometry and for calculating molar equivalents in reactions.[5][6]
Appearance White to off-white solid/crystalline powderA significant deviation in color may indicate the presence of impurities or degradation.[5][7]
Form Dihydrochloride SaltThis salt form is chosen to improve stability and aqueous solubility over the free base.[1]
Solubility Soluble in waterAs expected for a hydrochloride salt; poor solubility could suggest an incorrect form or significant impurities.[7][8]
Storage 2-8°C, under inert gas (e.g., Nitrogen)The hydrazine moiety can be susceptible to oxidation; proper storage is crucial to maintain purity.[9]

Integrated Analytical Workflow: A Multi-Technique Approach

No single technique can provide a complete picture. A robust characterization strategy relies on the synergy of orthogonal methods. The following workflow illustrates how different analyses are interconnected to build a comprehensive and self-validating data package.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Final Confirmation cluster_3 Phase 4: Reporting Sample Received Sample (1-methylpiperidin-4-yl)hydrazine dihydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight Confirmation HPLC HPLC-UV/CAD Purity Assessment NMR->HPLC CoA Certificate of Analysis (CoA) Generation NMR->CoA Integrated Data MS->HPLC MS->CoA Integrated Data EA Elemental Analysis (CHN) HPLC->EA Purity Confirmed HPLC->CoA Integrated Data FTIR FTIR Spectroscopy Functional Groups EA->FTIR EA->CoA Integrated Data MP Melting Point Physical Constant FTIR->MP FTIR->CoA Integrated Data MP->CoA Integrated Data

Caption: Integrated workflow for comprehensive compound characterization.

Spectroscopic Characterization: Elucidating the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. For (1-methylpiperidin-4-yl)hydrazine dihydrochloride, both ¹H and ¹³C NMR are essential.

  • Expertise in Action: The molecule is a dihydrochloride salt, meaning both the piperidine nitrogen and the terminal hydrazine nitrogen are likely protonated in acidic solvents like D₂O or DMSO-d₆. This protonation significantly affects the chemical shifts of adjacent protons and carbons, causing them to appear further downfield (deshielded) compared to the free base.[10] Comparing spectra of the salt versus the neutralized free base can be a powerful diagnostic tool.

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024-4096, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and reference the spectra to the solvent peak or TMS.

Expected Spectral Features (Illustrative, in D₂O)

¹H NMR SignalApprox. δ (ppm)MultiplicityIntegrationAssignmentRationale
N-CH₃~2.9Singlet3HMethyl protons on piperidine NSinglet due to no adjacent protons. Deshielded by the adjacent protonated nitrogen.
Piperidine CH (axial)~2.5-2.7Multiplet2HAxial protons at C2/C6Axial and equatorial protons are diastereotopic and will show complex splitting.
Piperidine CH (equatorial)~3.4-3.6Multiplet2HEquatorial protons at C2/C6Further deshielded due to proximity to the protonated nitrogen.
Piperidine CH (axial/eq)~1.8-2.2Multiplet4HProtons at C3/C5Less deshielded as they are further from the ring nitrogen.
Piperidine CH~3.2-3.4Multiplet1HProton at C4Attached to the carbon bearing the hydrazine group.
-NH₂⁺-NH₃⁺BroadBroad Singlet5HHydrazine protonsProtons on nitrogen are exchangeable with D₂O and may broaden or disappear. In DMSO-d₆, they would be visible.

Note: Actual chemical shifts can vary based on solvent, concentration, and pH.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a crucial confirmation of identity. Electrospray Ionization (ESI) is the preferred method for this polar, pre-charged molecule.

  • Expertise in Action: As a dihydrochloride salt, the compound will not be observed at m/z 202.13 in the mass spectrum. Instead, the analysis will detect the protonated free base [M+H]⁺, where M is the molecular weight of the neutral (1-methylpiperidin-4-yl)hydrazine.

    • MW of Free Base (C₆H₁₅N₃): 129.21 g/mol

    • Expected [M+H]⁺: m/z 130.22

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or direct infusion source.

  • Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Look for the monoisotopic mass corresponding to [C₆H₁₆N₃]⁺. High-resolution MS should provide a mass accuracy within 5 ppm of the theoretical value. The characteristic isotopic pattern for chlorine will not be observed, as the counter-ions are lost during the ESI process.[11]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules and quantifying impurities.

  • Expertise in Action: (1-methylpiperidin-4-yl)hydrazine is a small, polar, basic compound, which makes it challenging for traditional reversed-phase (C18) chromatography.[12] Such compounds often exhibit poor retention and peak shape. To overcome this, several strategies can be employed:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This is often the best choice for retaining very polar compounds.[13]

    • Reversed-Phase with Ion-Pairing: Using an ion-pairing agent like trifluoroacetic acid (TFA) can improve retention and peak shape, but it is not MS-friendly.

    • Specialty Phenyl or Polar-Endcapped Columns: These columns offer different selectivity for basic compounds and can sometimes be used with 100% aqueous mobile phases.[12][14]

Protocol: HPLC Purity Method (HILIC Approach)

  • Instrumentation: An HPLC system with a UV or Charged Aerosol Detector (CAD). CAD is preferred as the molecule lacks a strong chromophore.

  • Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).

  • Mobile Phase:

    • A: Water with 10 mM Ammonium Formate, pH adjusted to ~3.5 with Formic Acid.

    • B: Acetonitrile.

  • Gradient: A gradient from high organic (e.g., 95% B) to lower organic content to elute the polar analyte.

    • Example: 0-10 min, 95% B -> 60% B.

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD or UV at a low wavelength (~205 nm).

  • System Suitability: Before analysis, inject a standard to verify retention time stability, peak shape (tailing factor < 1.5), and detector response.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity as the area percent of the main peak relative to the total area of all peaks. According to ICH Q3A guidelines, impurities above the reporting threshold (typically 0.05%) must be reported.[15][16]

Confirmatory Analyses

Elemental Analysis (CHN)

This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. It is a fundamental test of purity and identity, especially for confirming the correct salt form.

  • Expertise in Action: The theoretical values must be calculated for the dihydrochloride salt (C₆H₁₇Cl₂N₃) , not the free base. A significant deviation between the experimental and theoretical values (>0.4%) can indicate the presence of residual solvents, inorganic impurities, or an incorrect salt stoichiometry.

Expected Values for C₆H₁₇Cl₂N₃

  • Carbon (C): 35.65%

  • Hydrogen (H): 8.48%

  • Nitrogen (N): 20.79%

  • (Chlorine by difference/ion chromatography: 35.08%)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique used to confirm the presence of key functional groups.

Expected Key Stretches (cm⁻¹)

  • ~3400-3200 (broad): N-H stretching from the protonated hydrazine (-NH₂⁺-NH₃⁺) and potentially absorbed water.

  • ~2950-2850: C-H stretching from the piperidine ring and methyl group.

  • ~1600-1500: N-H bending vibrations.

Conclusion

The characterization of (1-methylpiperidin-4-yl)hydrazine dihydrochloride is a multi-faceted process that demands more than just data collection. It requires a scientifically grounded strategy where orthogonal techniques are used to validate one another. By integrating NMR for structure, high-resolution MS for molecular formula, a well-chosen HPLC method for purity, and elemental analysis for stoichiometric confirmation, a researcher can generate an unimpeachable data package. This rigorous approach ensures the quality and integrity of the foundational materials that drive successful drug discovery and development programs.

References

  • Harvey, D. (2009). Mass Spectrometry. In Analytical Chemistry 2.0 (Chapter 11). LibreTexts. [Link: Not directly found, but general principles of MS are widely available in chemistry textbooks and online resources.]
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link][15]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link][3]

  • Patel, K., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link][2]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link][12]

  • Pesek, J. J., Matyska, M. T. (2016). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link][13]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons. [Link]

  • Capot Chemical. Specifications of (1-Methyl-piperidin-4-YL)-hydrazine dihydrochloride. [Link][6]

  • Legg, K. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link][10]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Hydrazinyl-1-methylpiperidine hydrochloride in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. Dysregulation of kinase activity is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the challenge remains to achieve high potency while maintaining selectivity to minimize off-target effects. A key strategy in medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that are known to bind to a specific class of targets. The pyrazole ring is one such scaffold, frequently found in the core of potent kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the kinase hinge region.

The synthesis of these pyrazole-based inhibitors often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The choice of the hydrazine synthon is therefore a critical design decision, as it directly incorporates functionality that can modulate the final compound's pharmacological profile. This guide focuses on a particularly valuable building block: 4-Hydrazinyl-1-methylpiperidine hydrochloride . We will explore the rationale for its use, provide detailed protocols for its incorporation into a pyrazole scaffold, and outline methods for the biological evaluation of the resulting compounds. The N-methylpiperidine moiety is a common feature in approved kinase inhibitors, often enhancing aqueous solubility and providing a vector for interaction with the solvent-exposed regions of the ATP-binding pocket, thereby improving both pharmacokinetic and pharmacodynamic properties.[1][2][3]

Section 1: The Building Block: 4-Hydrazinyl-1-methylpiperidine hydrochloride

This reagent provides two key functionalities in a single molecule: the reactive hydrazine group for heterocycle formation and the N-methylpiperidine group for property modulation.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for successful synthesis and handling.

PropertyValueSource(s)
CAS Number 953052-98-7 (hydrochloride); 53242-78-7 (dihydrochloride)[4][5]
Molecular Formula C₆H₁₆ClN₃ (hydrochloride)[4]
Molecular Weight 165.66 g/mol (hydrochloride)[4]
Appearance Solid[6]
Storage 2-8°C, inert atmosphere, keep in dark place[4]
Rationale for Use in Kinase Inhibitor Design

The selection of this specific building block is a strategic choice rooted in established medicinal chemistry principles:

  • The Hydrazine Moiety : This is the workhorse for forming the core pyrazole ring, a proven kinase hinge-binder.[7][8] Its reaction with 1,3-dielectrophiles is a robust and well-documented method for constructing this critical heterocycle.[9][10]

  • The N-methylpiperidine Moiety : This positively charged (at physiological pH) group serves multiple purposes. It significantly enhances the aqueous solubility of the resulting inhibitor, a crucial factor for oral bioavailability. Furthermore, this group often extends out of the primary binding pocket towards the solvent front, where it can form favorable interactions or simply occupy space, contributing to inhibitor selectivity. Many FDA-approved kinase inhibitors, such as Gilteritinib and Brigatinib, incorporate a substituted piperazine or piperidine ring for these reasons.[1][11]

Safety and Handling

As with all hydrazine derivatives, appropriate safety precautions are necessary.

  • Handling : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Toxicity : Hydrazine derivatives should be considered potentially toxic and handled with care. Avoid inhalation, ingestion, and skin contact.

  • Storage : The hydrochloride salt is likely hygroscopic. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place as recommended.[4]

Section 2: Synthesis Protocol for a Pyrazole-Based Kinase Inhibitor Scaffold

The following protocol details a representative synthesis of a pyrazole scaffold using 4-hydrazinyl-1-methylpiperidine hydrochloride. This is a foundational reaction that can be adapted for various target inhibitors by modifying the 1,3-dicarbonyl partner.

Overall Experimental Workflow

The process involves the synthesis of the core scaffold, followed by purification, characterization, and subsequent biological screening.

G cluster_0 Part 1: Synthesis & Purification cluster_1 Part 2: Characterization & Screening A 1. Reagent Preparation (Dicarbonyl + Hydrazine) B 2. Condensation Reaction (Reflux in Ethanol/AcOH) A->B C 3. Work-up & Extraction B->C D 4. Purification (Column Chromatography) C->D E 5. Structural Verification (NMR, LC-MS) D->E Pure Compound F 6. Kinase Inhibition Assay (e.g., ADP-Glo) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: General workflow for synthesis and evaluation.

Detailed Protocol: Synthesis of 1-(1-methylpiperidin-4-yl)-3-phenyl-1H-pyrazol-5-amine

This protocol describes the reaction with benzoylacetonitrile, a common 1,3-dielectrophile, to yield an aminopyrazole, a versatile intermediate for further functionalization.

Materials:

  • 4-Hydrazinyl-1-methylpiperidine hydrochloride (1.0 eq)

  • Benzoylacetonitrile (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydrazinyl-1-methylpiperidine hydrochloride (1.0 mmol) and benzoylacetonitrile (1.0 mmol).

  • Solvent Addition : Add absolute ethanol (15 mL) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 mL). Causality Note: Ethanol is an excellent solvent for this type of condensation. The acetic acid ensures the reaction medium is slightly acidic, which catalyzes the initial nucleophilic attack of the hydrazine onto the carbonyl and nitrile groups.

  • Reaction : Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up : Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Extraction : Re-dissolve the residue in ethyl acetate (30 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acetic acid, followed by brine (1 x 20 mL). Causality Note: The basic wash is crucial to remove the acid catalyst and any unreacted hydrochloride salt, preventing purification issues.

  • Drying and Filtration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) as the eluent to afford the pure aminopyrazole product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Biological Evaluation and Data Interpretation

Once the compound is synthesized and purified, its biological activity must be assessed. A standard approach is to measure its ability to inhibit the target kinase in vitro.

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol is a generalized template for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[9]

Materials:

  • Target Kinase (e.g., JAK2, MET, ALK)

  • Kinase-specific substrate peptide

  • ATP solution

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation : Perform serial dilutions of the synthesized inhibitor in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup : In a multi-well plate, add the kinase reaction buffer, the target kinase, and the specific substrate.

  • Inhibitor Addition : Add 1 µL of the serially diluted inhibitor to the appropriate wells. Include "no inhibitor" (DMSO only) controls.

  • Reaction Initiation : Initiate the kinase reaction by adding a predetermined concentration of ATP (often the Km value for the specific kinase).

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection : Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol. Measure luminescence using a plate reader.

  • Data Analysis : Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation and Interpretation

The goal is often to identify compounds that are not only potent against the primary target but also selective over other related kinases.

Table 1: Hypothetical Kinase Inhibition Profile

Compound IDScaffold ModificationJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)TYK2 IC₅₀ (nM)MET IC₅₀ (nM)
REF-01 Phenyl (unsubstituted)15025220>1000
REF-02 4-Fluorophenyl12018195>1000
REF-03 3-Aminopyridinyl45890>1000

Interpretation: The data suggests this scaffold has a preference for JAK2. The addition of a hydrogen bond acceptor (pyridinyl nitrogen in REF-03) significantly improves potency across the JAK family, providing a clear direction for the next round of synthesis and optimization.

Section 4: Mechanistic Context and Signaling

Understanding where an inhibitor acts is as important as knowing how potent it is. For instance, if targeting a JAK kinase, the goal is to disrupt the JAK-STAT signaling pathway, which is often hyperactivated in myeloproliferative neoplasms and autoimmune diseases.

G Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor:f0 JAK JAK Receptor->JAK Dimerization & Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Our Inhibitor (e.g., REF-03) Inhibitor->JAK Blocks ATP Binding & Phosphorylation

Caption: Simplified JAK-STAT signaling pathway inhibition.

The pyrazole core of the inhibitor is designed to occupy the ATP-binding site of the JAK kinase.[7] It forms key hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP. The N-methylpiperidine group, attached via the pyrazole N1 position, projects towards the channel entrance, enhancing solubility and potentially offering a handle to build selectivity against other kinases with different channel topographies. By blocking ATP binding, the inhibitor prevents the JAK kinase from phosphorylating itself and its downstream target, the STAT proteins, thereby halting the aberrant signaling cascade.

Conclusion

4-Hydrazinyl-1-methylpiperidine hydrochloride is more than just a reagent; it is a strategic tool for the modern medicinal chemist. It provides a reliable entry point to the clinically validated pyrazole scaffold while simultaneously introducing a solubilizing group known to impart favorable drug-like properties. The protocols and concepts outlined in this guide demonstrate its direct applicability in the synthesis and evaluation of novel kinase inhibitors, providing a robust foundation for researchers in drug discovery to build upon.

References

  • Ghaffari, S., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. [Link][12][13][14]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry. [Link][15]

  • Le-Dévéhat, F., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link][16]

  • Vo, D. D., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. [Link][10]

  • Willems, S., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link][7]

  • Goldstein, D. M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. [Link][8]

  • Chemchart. (n.d.). 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). Chemchart. [Link][5]

  • Ferla, S., & D'Avanzo, N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link][1]

  • Wang, X., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link][2]

  • Liu, X., et al. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor.... European Journal of Medicinal Chemistry. [Link][3]

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Introduction: The Strategic Importance of Hydrazones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Utilization of 4-(1-Methylpiperidin-4-yl)hydrazone Derivatives

The hydrazone moiety, characterized by the R¹R²C=NNH₂ functional group, represents a cornerstone in medicinal chemistry and pharmaceutical development.[1][2] These versatile compounds are formed through the condensation reaction of hydrazines with aldehydes or ketones.[2][3] The significance of hydrazones stems from their broad and potent pharmacological activities, which include anti-inflammatory, analgesic, anticancer, anticonvulsant, and antimicrobial properties.[1][4] A key feature driving their utility is the azomethine group (-NHN=CH-), which imparts unique physicochemical characteristics to the molecule.[4]

Furthermore, the hydrazone linkage has gained substantial attention for its application in advanced drug delivery systems.[5] The imine bond (N=C) is susceptible to cleavage via hydrolysis, a process that can be finely tuned by the surrounding pH. This pH-sensitivity allows for the design of prodrugs and nanocarriers that can selectively release their therapeutic payload in the acidic microenvironments of tumors or lysosomes, thereby enhancing site-specific drug action and minimizing off-target toxicity.[3][5]

This application note provides a detailed technical guide for the reaction of 4-Hydrazinyl-1-methylpiperidine hydrochloride with various ketones. We will explore the underlying reaction mechanism, provide robust and validated experimental protocols, and discuss the characterization and broad applicability of the resulting piperidine-containing hydrazone derivatives for researchers, scientists, and drug development professionals.

Part 1: Reaction Mechanism and Scientific Principles

The formation of a hydrazone is a classic acid-catalyzed nucleophilic addition-elimination reaction. The process can be dissected into two primary stages:

  • Nucleophilic Addition: The reaction commences with the protonation of the ketone's carbonyl oxygen by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of the hydrazine, possessing a lone pair of electrons, acts as a potent nucleophile and attacks the activated carbonyl carbon.[6] This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Elimination (Dehydration): The carbinolamine intermediate is unstable. Following a proton transfer from the attacking nitrogen to the oxygen atom, the intermediate is poised for dehydration. The lone pair on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a stable C=N double bond, the hallmark of the hydrazone structure.[7][8]

The use of 4-Hydrazinyl-1-methylpiperidine hydrochloride is advantageous as the hydrochloride salt itself can contribute to the acidic environment required to catalyze the reaction. However, a small amount of a stronger acid, such as glacial acetic acid, is often added to ensure an optimal reaction rate.

Diagram 1: Reaction Mechanism of Hydrazone Formation

Caption: General mechanism for acid-catalyzed hydrazone formation.

Part 2: Experimental Application Notes & Protocols

Materials and Equipment

Reagents:

  • 4-Hydrazinyl-1-methylpiperidine dihydrochloride (Purity ≥ 95%)[9]

  • Selected Ketone (e.g., Acetone, Cyclohexanone, Acetophenone, Benzophenone)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

General Protocol for Hydrazone Synthesis

This protocol provides a robust and reproducible method for the synthesis of hydrazones from 4-Hydrazinyl-1-methylpiperidine hydrochloride and various ketones.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Hydrazinyl-1-methylpiperidine dihydrochloride (1.0 eq).

  • Reagent Addition: Add the desired ketone (1.0-1.1 eq) to the flask, followed by absolute ethanol (approx. 20-30 mL per gram of hydrazine).

  • Catalyst: Add 3-5 drops of glacial acetic acid to the suspension.[2][10]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (typically 78-85°C for ethanol) with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system). Reactions are typically complete within 2-8 hours.[2]

  • Product Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. The hydrazone product will typically precipitate as a solid.

  • Neutralization & Filtration: Slowly add saturated sodium bicarbonate solution to neutralize the mixture until effervescence ceases (pH ~7-8). Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the filter paper with copious amounts of cold deionized water to remove any inorganic salts and unreacted starting materials.

  • Drying & Purification: Dry the crude product in a vacuum oven at 40-50°C. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.[2]

Data Summary: Representative Reactions

The following table summarizes typical reaction conditions and outcomes for the synthesis of various hydrazones using the general protocol.

Ketone SubstrateStructureMolar Eq.SolventTime (h)Typical Yield (%)
AcetoneCH₃COCH₃1.1Ethanol2-385-95
CyclohexanoneC₆H₁₀O1.0Ethanol3-490-98
AcetophenoneC₆H₅COCH₃1.0Methanol4-680-90
BenzophenoneC₆H₅COC₆H₅1.0Ethanol6-875-85
Characterization of Synthesized Hydrazones

The identity and purity of the final products must be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the C=N bond and the disappearance of the ketone carbonyl carbon.[11][12]

  • FT-IR Spectroscopy: To identify key functional groups. Look for the appearance of a C=N stretching vibration (typically 1590–1640 cm⁻¹) and the disappearance of the C=O stretch from the starting ketone.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized hydrazone.

  • Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline product.

Diagram 2: Experimental Workflow

Caption: Standard workflow for hydrazone synthesis and purification.

Part 3: Safety Precautions

  • Hydrazine Derivatives: Hydrazine and its derivatives are corrosive and potentially toxic. Handle 4-Hydrazinyl-1-methylpiperidine hydrochloride with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Solvents: Ethanol and methanol are flammable. Ensure that heating is performed using a heating mantle and that no open flames are present in the laboratory.

  • General Handling: Avoid inhalation of dust and vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion and Future Outlook

The reaction between 4-Hydrazinyl-1-methylpiperidine hydrochloride and ketones is a highly efficient and versatile method for synthesizing a diverse library of hydrazone derivatives. These compounds serve as valuable scaffolds in drug discovery, offering a wide spectrum of biological activities and potential for innovative drug delivery applications.[4] The straightforward protocols outlined in this guide provide a solid foundation for researchers to explore this important class of molecules, paving the way for the development of novel therapeutics.

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Application Notes and Protocols for 4-Hydrazinyl-1-methylpiperidine hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-hydrazinyl-1-methylpiperidine hydrochloride (CAS No: 953052-98-7) as a pharmaceutical intermediate. We will explore its physicochemical properties, critical safety and handling protocols, and its strategic application in the synthesis of complex molecular scaffolds, particularly in the domain of kinase inhibitors. Detailed, field-proven protocols for its use in heterocyclic synthesis and relevant analytical methodologies are presented to ensure reproducible and efficient outcomes in a laboratory setting.

Introduction: The Strategic Importance of the Hydrazinylpiperidine Scaffold

4-Hydrazinyl-1-methylpiperidine hydrochloride is a versatile bifunctional building block that has gained prominence in pharmaceutical research and development. Its structure, incorporating a reactive hydrazine moiety and a saturated N-methylpiperidine ring, offers a unique combination of properties. The piperidine group often enhances aqueous solubility and provides a three-dimensional structural element that can improve pharmacokinetic profiles of drug candidates, while the hydrazine group serves as a highly reactive handle for constructing a variety of important heterocyclic systems.[1][2][3]

This intermediate is particularly valuable in the synthesis of targeted therapies, such as kinase inhibitors, where precise molecular architecture is paramount for achieving potency and selectivity.[4][5][6]

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of its effective application.

PropertyValueSource
CAS Number 953052-98-7 (hydrochloride); 53242-78-7 (dihydrochloride)[7][8]
Molecular Formula C₆H₁₆ClN₃[7]
Molecular Weight 165.66 g/mol [7][9]
Appearance Solid[10]
Purity Typically ≥95%[9][11]
Storage Conditions 2-8°C, inert atmosphere, keep in a dark place[7]
InChI Key OIBPBVMOWLQPRF-UHFFFAOYSA-N[9]

Critical Safety and Handling Protocols

Hydrazine derivatives are known for their potential toxicity and reactivity. Therefore, rigorous adherence to safety protocols is non-negotiable. 4-Hydrazinyl-1-methylpiperidine hydrochloride is classified as harmful and an irritant.[9][12]

Hazard Identification and Mitigation
Hazard StatementGHS ClassificationMitigation Protocol
H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled Acute Toxicity (Cat. 3)Always handle in a certified chemical fume hood. Use appropriate PPE, including nitrile gloves (double-gloving recommended), a lab coat, and safety glasses with side shields.[12] Avoid generating dust.
H317: May cause an allergic skin reaction Skin Sensitization (Cat. 1)Avoid all skin contact. In case of contact, wash the affected area immediately and thoroughly with soap and water.[12]
H350: May cause cancer Carcinogenicity (Cat. 1B)This is a significant long-term risk. All handling must be performed with the assumption that the compound is a carcinogen.[12] Use containment procedures to minimize exposure.
H410: Very toxic to aquatic life with long lasting effects Aquatic Hazard (Chronic 1)Do not allow the compound or its waste to enter drains or waterways.[12] All waste must be collected and disposed of as hazardous chemical waste.
Standard Operating Procedure (SOP) for Safe Handling
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the experiment. Ensure an eyewash station and safety shower are readily accessible.[13]

  • Personal Protective Equipment (PPE): Wear standard PPE: a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.[12][13]

  • Weighing and Dispensing: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers and avoid creating dust.

  • During Reaction: Keep the reaction vessel closed and under an inert atmosphere where appropriate.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite). Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.[12] Evacuate the area for larger spills and follow institutional emergency procedures.

  • Waste Disposal: Collect all contaminated materials (gloves, absorbent, glassware) in a designated, sealed hazardous waste container. Do not mix with other waste streams.

  • Decontamination: After handling, thoroughly wash hands and forearms with soap and water. Clean the work area within the fume hood.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Procedure prep1 Verify Fume Hood Functionality prep2 Assemble PPE: Gloves, Goggles, Lab Coat prep1->prep2 prep3 Prepare Spill Kit & Waste Container prep2->prep3 handle1 Weigh Reagent in Fume Hood prep3->handle1 handle2 Perform Reaction in Closed System handle1->handle2 handle3 Monitor for Spills/Exposure handle2->handle3 clean1 Quench Reaction (if necessary) handle3->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Decontaminate Work Surface & Glassware clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: General Workflow for Safe Handling of Hazardous Intermediates.

Application in Kinase Inhibitor Synthesis

The piperidine moiety is a common feature in many FDA-approved drugs, often used to improve physicochemical properties.[14][15] The hydrazine functional group is a powerful tool for constructing nitrogen-containing heterocycles, which are core components of many kinase inhibitors that interact with the ATP-binding site of the enzyme.[4][5][6]

4-Hydrazinyl-1-methylpiperidine hydrochloride is an ideal starting point for synthesizing pyrazole, pyridazine, or triazole-containing scaffolds. These heterocycles can act as bioisosteres for other functional groups or serve as key hydrogen-bonding elements within the target protein.

G A 4-Hydrazinyl-1-methyl- piperidine HCl C Condensation/ Cyclization (e.g., Knorr Pyrazole Synthesis) A->C B 1,3-Dicarbonyl Compound B->C D Piperidinyl-Pyrazole Core Scaffold C->D E Further Functionalization (e.g., Suzuki, Buchwald-Hartwig Coupling) D->E F Final API (e.g., Kinase Inhibitor) E->F

Caption: Role as a building block in multi-step pharmaceutical synthesis.

Protocol: Synthesis of a Piperidinyl-Pyrazole Scaffold

This protocol details a representative Knorr-type pyrazole synthesis, a common and robust transformation utilizing a hydrazine and a 1,3-dicarbonyl compound. This reaction forms the core of many biologically active molecules.

Reaction: 1-(1-methylpiperidin-4-yl)-3,5-dimethyl-1H-pyrazole from 4-hydrazinyl-1-methylpiperidine hydrochloride and acetylacetone.

Materials and Equipment
  • Reagents:

    • 4-Hydrazinyl-1-methylpiperidine hydrochloride (1.0 eq)

    • Acetylacetone (2,4-pentanedione) (1.1 eq)

    • Triethylamine (TEA) or Sodium Acetate (2.5 eq)

    • Ethanol (or Acetic Acid), reaction grade

    • Ethyl acetate, HPLC grade

    • Hexanes, HPLC grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system (optional, for high purity)

    • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

G start Start reagents 1. Charge flask with 4-hydrazinyl-1-methylpiperidine HCl, Ethanol, and Base (TEA) start->reagents stir 2. Stir at RT for 15 min to free the hydrazine base reagents->stir add_dicarbonyl 3. Add Acetylacetone dropwise at RT stir->add_dicarbonyl reflux 4. Heat to Reflux (e.g., 80°C) for 2-4 hours add_dicarbonyl->reflux monitor 5. Monitor reaction by TLC/LC-MS reflux->monitor monitor->reflux Incomplete workup 6. Cool to RT, concentrate via rotary evaporation monitor->workup Complete extraction 7. Redissolve in EtOAc, wash with NaHCO₃ & Brine workup->extraction dry 8. Dry organic layer with MgSO₄, filter extraction->dry purify 9. Concentrate and purify (Flash Chromatography) dry->purify end End Product purify->end

Caption: Experimental workflow for pyrazole synthesis.

  • Reagent Preparation: In a 250 mL round-bottom flask, suspend 4-hydrazinyl-1-methylpiperidine hydrochloride (e.g., 5.0 g, 30.2 mmol, 1.0 eq) in ethanol (100 mL).

  • Base Addition: Add triethylamine (e.g., 10.5 mL, 75.5 mmol, 2.5 eq) to the suspension. Stir at room temperature for 15 minutes. The hydrochloride salt will react with the base to liberate the free hydrazine, often resulting in a clearer solution.

  • Dicarbonyl Addition: To the stirring solution, add acetylacetone (e.g., 3.3 mL, 33.2 mmol, 1.1 eq) dropwise over 5 minutes.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting hydrazine is consumed.

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in ethyl acetate (150 mL).

    • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove any acidic catalyst or byproducts, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure pyrazole product.

Analytical Characterization

Proper analytical methods are essential for confirming the identity and purity of the intermediate and the final product.[16][17]

Analytical TechniquePurposeExpected Observations
HPLC (High-Performance Liquid Chromatography) Purity assessment and reaction monitoringA single major peak (>95% area) for the pure compound.[17]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identity confirmationObservation of the [M+H]⁺ ion corresponding to the calculated exact mass of the compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural elucidationCharacteristic peaks for the N-methyl group, piperidine ring protons, and pyrazole protons with appropriate integrations and splitting patterns.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Structural confirmationSignals corresponding to each unique carbon atom in the molecule.

Due to the tendency of hydrazines to autoxidize, it is recommended that derivatization or analysis be completed as rapidly as possible after sample preparation.[16]

Conclusion

4-Hydrazinyl-1-methylpiperidine hydrochloride is a high-value intermediate for pharmaceutical synthesis. Its utility lies in the reliable and efficient construction of complex heterocyclic scaffolds central to the design of modern therapeutics, especially kinase inhibitors. By understanding its properties and adhering to the stringent safety and handling protocols outlined in this guide, researchers can effectively leverage this building block to accelerate drug discovery programs. The provided synthetic and analytical frameworks offer a solid foundation for its practical application in the laboratory.

References

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The Synthetic Chemist's Guide to 4-Hydrazinyl-1-methylpiperidine hydrochloride: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, 4-Hydrazinyl-1-methylpiperidine hydrochloride stands as a versatile and valuable building block. Its unique structure, combining a reactive hydrazine moiety with a piperidine ring, opens avenues for the construction of a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of its primary applications, complete with detailed experimental protocols and the scientific rationale behind the procedural steps, designed to ensure robust and reproducible outcomes.

Introduction to a Versatile Reagent

4-Hydrazinyl-1-methylpiperidine hydrochloride is a salt of a substituted hydrazine, presenting as a solid that is typically more stable and easier to handle than its free-base counterpart. The presence of the N-methylated piperidine ring imparts specific solubility characteristics and can influence the pharmacokinetic properties of the resulting derivatives, a feature of significant interest in medicinal chemistry.

PropertyValueSource
Molecular Formula C₆H₁₅N₃·xHCl,
Molecular Weight 165.67 g/mol (hydrochloride)
202.13 g/mol (dihydrochloride)
CAS Number 953052-98-7 (hydrochloride)
53242-78-7 (dihydrochloride)
Appearance Solid

Core Applications in Heterocyclic Synthesis

The primary utility of 4-Hydrazinyl-1-methylpiperidine hydrochloride lies in its role as a precursor for the synthesis of nitrogen-containing heterocycles. The two most prominent applications are the Fischer indole synthesis and the Knorr pyrazole synthesis.

The Fischer Indole Synthesis: Crafting Substituted Indoles

The Fischer indole synthesis is a classic and powerful method for the preparation of indoles from a hydrazine and a ketone or aldehyde under acidic conditions[1]. The reaction proceeds through the formation of a hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement to form the indole ring.

Fischer_Indole_Synthesis

This protocol details the synthesis of a tetrahydrocarbazole derivative, a common scaffold in medicinal chemistry, via the Fischer indole synthesis.

Materials:

  • 4-Hydrazinyl-1-methylpiperidine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol

  • Deionized Water

  • Ice Bath

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-Hydrazinyl-1-methylpiperidine hydrochloride (1.66 g, 10 mmol) and glacial acetic acid (20 mL).

  • Addition of Ketone: While stirring, add cyclohexanone (1.08 g, 11 mmol) dropwise to the mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • Purification: Recrystallize the crude product from methanol to obtain the pure 9-methyl-2,3,4,9-tetrahydro-1H-carbazole.

Rationale for Experimental Choices:

  • Acid Catalyst: Glacial acetic acid serves as both the solvent and the acid catalyst, which is essential for the formation of the hydrazone and the subsequent sigmatropic rearrangement[1].

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the[2][2]-sigmatropic rearrangement, which is the rate-determining step of the reaction.

  • Work-up: Pouring the reaction mixture into ice-cold water precipitates the product, which has low solubility in water, while the acetic acid and any unreacted starting materials remain in solution.

The Knorr Pyrazole Synthesis: A Gateway to Pyrazoles

The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole ring[3]. This reaction is highly efficient and provides a direct route to a wide range of substituted pyrazoles, which are prevalent in many pharmaceuticals.

Knorr_Pyrazole_Synthesis

This protocol describes the synthesis of a dimethyl-substituted pyrazole, a common structural motif in bioactive molecules.

Materials:

  • 4-Hydrazinyl-1-methylpiperidine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-Hydrazinyl-1-methylpiperidine hydrochloride (1.66 g, 10 mmol) in ethanol (20 mL).

  • Addition of Diketone: Add acetylacetone (1.1 g, 11 mmol) to the solution and stir at room temperature.

  • Reflux: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M NaOH solution (2 x 20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and facilitates the condensation and cyclization steps.

  • Base Wash: The wash with NaOH solution is to remove any acidic impurities and to ensure the final product is in its free base form.

  • Drying Agent: Anhydrous sodium sulfate is used to remove any residual water from the organic phase before concentration.

Safety and Handling

As a substituted hydrazine derivative, 4-Hydrazinyl-1-methylpiperidine hydrochloride and its related compounds should be handled with care. While specific data for this compound is limited, general precautions for hydrazines should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases[4].

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hydrazine derivatives can be toxic and may cause skin and eye irritation[4][5]. In case of contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.

Conclusion

4-Hydrazinyl-1-methylpiperidine hydrochloride is a key reagent for the synthesis of diverse heterocyclic structures of interest to the pharmaceutical and chemical industries. A thorough understanding of the underlying reaction mechanisms and careful attention to the experimental protocols outlined in this guide will enable researchers to effectively and safely utilize this versatile building block in their synthetic endeavors.

References

  • Chemchart. (n.d.). 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). [Link]

  • Wikipedia. (2023, October 29). Fischer indole synthesis. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(2), 448. [Link]

Sources

Application Notes and Protocols for 4-Hydrazinyl-1-methylpiperidine hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-hydrazinyl-1-methylpiperidine hydrochloride as a versatile building block in contemporary drug discovery. While direct therapeutic applications of this specific compound are not extensively documented, its constituent moieties—the reactive hydrazine and the privileged N-methylpiperidine scaffold—offer significant potential for the synthesis of novel, drug-like molecules. This guide moves beyond a simple product description to deliver actionable insights and detailed synthetic protocols, empowering researchers to leverage this compound in the generation of diverse chemical libraries targeting a wide array of therapeutic areas. We will explore the rationale behind its use, focusing on the chemical utility of the hydrazine group for constructing key heterocyclic systems and the strategic importance of the N-methylpiperidine scaffold for optimizing pharmacokinetic and physicochemical properties.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry, the efficiency of a drug discovery program is often dictated by the strategic selection of its chemical starting points. 4-Hydrazinyl-1-methylpiperidine hydrochloride (CAS No: 953052-98-7) presents itself as a valuable bifunctional building block. It combines a highly reactive nucleophilic hydrazine group with a saturated N-methylpiperidine ring, a scaffold frequently encountered in approved pharmaceuticals.[1][2][3]

The hydrazine moiety serves as a versatile handle for the construction of a variety of nitrogen-containing heterocycles, which are core components of many biologically active molecules.[4] The N-methylpiperidine ring, on the other hand, is a well-established "privileged scaffold."[1][2] Its incorporation into a molecule can significantly influence key drug-like properties, including:

  • Solubility and Lipophilicity: The tertiary amine of the N-methylpiperidine has a pKa typically in the range of 8.5-9.5, allowing for the formation of water-soluble salts under physiological conditions. This can be crucial for achieving adequate bioavailability.

  • Metabolic Stability: The piperidine ring is a saturated heterocycle and can be more resistant to metabolic degradation compared to aromatic rings. The N-methyl group itself can be a site of metabolism, a factor that can be modulated through further chemical modification.[1]

  • Receptor Interactions: The three-dimensional conformation of the piperidine ring can provide a defined vector for substituents, enabling precise interactions with biological targets.[5]

This guide will provide detailed protocols for leveraging the reactivity of the hydrazine group to synthesize key heterocyclic scaffolds, while discussing the inherent advantages conferred by the N-methylpiperidine core.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 953052-98-7Chemical Supplier Catalogs
Molecular Formula C₆H₁₆ClN₃Chemical Supplier Catalogs
Molecular Weight 165.67 g/mol Chemical Supplier Catalogs
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water, methanol, DMSOGeneral Knowledge

Synthetic Applications & Protocols: From Building Block to Bioactive Scaffolds

The primary utility of 4-hydrazinyl-1-methylpiperidine hydrochloride lies in the synthetic versatility of the hydrazine functional group. This section provides detailed, step-by-step protocols for the synthesis of three important classes of heterocyclic compounds: hydrazones, pyrazoles, and 1,3,4-oxadiazoles.

Synthesis of Hydrazones: Versatile Intermediates and Bioactive Molecules

Hydrazones are valuable intermediates in organic synthesis and can also exhibit a range of biological activities, including antimicrobial and anticonvulsant effects. They are readily formed by the condensation of a hydrazine with an aldehyde or ketone.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for hydrazone formation as it readily dissolves both the hydrazine salt (after neutralization) and a wide range of aldehydes/ketones.

  • Base: Triethylamine (TEA) is used to neutralize the hydrochloride salt of the starting material, liberating the free hydrazine which is the active nucleophile. A slight excess ensures complete neutralization.

  • Catalyst: A catalytic amount of acetic acid is often added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Work-up: The reaction is typically clean, and the product often precipitates upon cooling or addition of water, simplifying purification.

Protocol 1: General Procedure for the Synthesis of Hydrazones

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 4-hydrazinyl-1-methylpiperidine hydrochloride (1.0 eq).

  • Dissolution & Neutralization: Add ethanol (5-10 mL per mmol of starting material) and triethylamine (1.1 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.0 eq) to the mixture, followed by 2-3 drops of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_hydrazine 4-Hydrazinyl-1-methyl- piperidine HCl conditions Ethanol, TEA cat. Acetic Acid Reflux, 2-4h start_hydrazine->conditions start_carbonyl Aldehyde/Ketone (R1, R2) start_carbonyl->conditions product_hydrazone Hydrazone Derivative conditions->product_hydrazone Condensation

Synthesis of Pyrazoles: A Cornerstone of Medicinal Chemistry

Pyrazoles are a prominent class of five-membered heterocycles found in numerous FDA-approved drugs, including the blockbuster COX-2 inhibitor Celecoxib. The Knorr pyrazole synthesis and related methods, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, are the most common routes to this scaffold.[6][7][8][9]

Causality of Experimental Choices:

  • Reactant: 1,3-dicarbonyl compounds (e.g., acetylacetone, benzoylacetone) are the key electrophilic partners. The choice of substituents on the dicarbonyl defines the substitution pattern of the resulting pyrazole.

  • Solvent: Ethanol or acetic acid are commonly used. Acetic acid can serve as both the solvent and the acid catalyst.

  • Acid Catalyst: The reaction is acid-catalyzed to activate the carbonyl groups. If the starting hydrazine is a salt, additional acid may not be necessary.

  • Regioselectivity: With unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers can be formed. The reaction conditions and the nature of the substituents can influence the regiochemical outcome.

Protocol 2: Synthesis of a Pyrazole Derivative via Knorr Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydrazinyl-1-methylpiperidine hydrochloride (1.0 eq) and the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) in glacial acetic acid (5 mL per mmol of hydrazine).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) for 3-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • Neutralization and Extraction: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to afford the desired pyrazole derivative.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product start_hydrazine 4-Hydrazinyl-1-methyl- piperidine HCl conditions Glacial Acetic Acid Reflux, 3-6h start_hydrazine->conditions start_dicarbonyl 1,3-Dicarbonyl Compound start_dicarbonyl->conditions workup 1. Quench (Ice-water) 2. Neutralize (NaHCO₃) 3. Extract (EtOAc) 4. Purify (Chromatography) conditions->workup Cyclocondensation product_pyrazole Pyrazole Derivative workup->product_pyrazole

Synthesis of 1,3,4-Oxadiazoles: Carbonyl Bioisosteres

The 1,3,4-oxadiazole ring is often used in medicinal chemistry as a bioisostere for ester and amide functionalities.[10] This replacement can improve metabolic stability and modulate hydrogen bonding capacity. A common synthetic route involves the cyclization of a diacylhydrazine intermediate, which can be formed from an acyl hydrazide.

Causality of Experimental Choices:

  • Two-Step Process: This protocol involves two distinct steps: first, the acylation of the starting hydrazine to form an acyl hydrazide, and second, the dehydrative cyclization to form the oxadiazole.

  • Acylation: The reaction of the hydrazine with an acid chloride or anhydride is a standard method to form the acyl hydrazide intermediate. A base like pyridine or TEA is required to neutralize the HCl byproduct.

  • Cyclization: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent commonly used to effect the cyclization of the diacylhydrazine to the 1,3,4-oxadiazole. The reaction is typically performed at elevated temperatures.

Protocol 3: Two-Step Synthesis of 1,3,4-Oxadiazole Derivatives

Step A: Synthesis of the Acyl Hydrazide Intermediate

  • Reaction Setup: Dissolve 4-hydrazinyl-1-methylpiperidine hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and pyridine (3:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add the desired acid chloride (1.0 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude acyl hydrazide, which can be used in the next step without further purification.

Step B: Cyclodehydration to the 1,3,4-Oxadiazole

  • Reaction Setup: To the crude acyl hydrazide from Step A, add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a cold, concentrated solution of sodium hydroxide or potassium carbonate to pH ~8. The product will often precipitate and can be collected by vacuum filtration. Alternatively, the product can be extracted with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

G cluster_stepA Step A: Acylation cluster_stepB Step B: Cyclization start_hydrazine 4-Hydrazinyl-1-methyl- piperidine HCl acyl_hydrazide Acyl Hydrazide Intermediate start_hydrazine->acyl_hydrazide Pyridine, DCM acid_chloride Acid Chloride acid_chloride->acyl_hydrazide oxadiazole 1,3,4-Oxadiazole Product acyl_hydrazide->oxadiazole POCl₃, Reflux

Conclusion and Future Perspectives

4-Hydrazinyl-1-methylpiperidine hydrochloride is more than just a chemical reagent; it is a strategic starting point for the rapid generation of diverse and potentially bioactive molecules. The protocols outlined in this document provide a robust framework for synthesizing hydrazones, pyrazoles, and 1,3,4-oxadiazoles—scaffolds of proven importance in medicinal chemistry. By combining the synthetic tractability of the hydrazine group with the favorable pharmacokinetic profile of the N-methylpiperidine ring, researchers are well-equipped to build libraries of novel compounds for screening against a multitude of biological targets. The true value of this building block will be realized through its application in creative and innovative drug design campaigns.

References

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, RSC Publishing. [Link]

  • Process for the preparation of pyrazoles.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron - Luxembourg Bio Technologies. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Synthesis of Alkyl Aliphatic Hydrazine and Application in Crude Oil as Flow Improvers. MDPI. [Link]

  • The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. DC FINE CHEMICALS. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]

  • The synthesis and properties of some hydrazines. Aston Research Explorer. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

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Application Notes & Protocols: Strategic Synthesis of Novel Pyrazole Scaffolds Utilizing 4-Hydrazinyl-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives, a cornerstone of modern medicinal chemistry, using 4-Hydrazinyl-1-methylpiperidine hydrochloride as a key building block. We will delve into the mechanistic underpinnings of the synthesis, provide a field-tested experimental protocol, and discuss the strategic advantages of incorporating the 1-methylpiperidine moiety into pyrazole-based therapeutic candidates.

The Enduring Significance of the Pyrazole Nucleus in Drug Discovery

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique combination of metabolic stability, hydrogen bonding capabilities, and a rigid framework for orienting substituents in three-dimensional space.[3] This versatility has led to the development of pyrazole-containing drugs across a vast spectrum of therapeutic areas, including anti-inflammatory agents like Celecoxib, anticancer drugs such as Ruxolitinib, and treatments for erectile dysfunction like Sildenafil.[2][3]

The strategic synthesis of novel pyrazole derivatives is therefore a critical endeavor in the quest for new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. The functionalization of the pyrazole core is key to modulating its biological activity, and the choice of the starting hydrazine reagent is a primary determinant of the final molecule's properties.

Reagent Profile: 4-Hydrazinyl-1-methylpiperidine Hydrochloride

Chemical Structure:

  • Name: 4-Hydrazinyl-1-methylpiperidine hydrochloride

  • CAS Number: 51304-64-4

  • Molecular Formula: C₆H₁₆ClN₃

  • Molecular Weight: 165.66 g/mol

The use of 4-Hydrazinyl-1-methylpiperidine hydrochloride offers a strategic advantage by introducing a saturated, basic nitrogen-containing heterocycle into the pyrazole structure. The 1-methylpiperidine moiety can significantly influence the physicochemical properties of the final compound, such as:

  • Solubility: The basic nitrogen can be protonated at physiological pH, potentially enhancing aqueous solubility.

  • Lipophilicity: The piperidine ring adds a degree of lipophilicity, which can be crucial for membrane permeability.

  • Target Engagement: The piperidine nitrogen can act as a hydrogen bond acceptor or engage in ionic interactions with biological targets.

The hydrochloride salt form enhances the reagent's stability and simplifies handling compared to the free base, which can be more susceptible to oxidation.

Safety & Handling: As with all hydrazine derivatives, 4-Hydrazinyl-1-methylpiperidine hydrochloride should be handled with care in a well-ventilated chemical fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5] It is classified as a corrosive and flammable substance and can cause severe skin and eye irritation.[6] Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[4][5][6]

The Knorr Pyrazole Synthesis: A Classic and Versatile Reaction

The most direct and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[7][8][9] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or its synthetic equivalent).[9][10] The reaction is typically acid-catalyzed and proceeds through a well-established mechanism.

Reaction Mechanism: The synthesis is initiated by the nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring. The use of a hydrazine hydrochloride salt provides the necessary acidic environment to catalyze the dehydration steps.[9][11]

Knorr_Mechanism R1 4-Hydrazinyl-1-methylpiperidine (Nucleophile) I1 Hydrazone/ Enamine Intermediate R1->I1 Nucleophilic Attack R2 1,3-Dicarbonyl Compound (Electrophile) R2->I1 I2 Cyclized Hemiaminal I1->I2 Intramolecular Cyclization P Substituted Pyrazole I2->P Dehydration (-H₂O) (Acid-Catalyzed) workflow reagents 1. Charge Reactants (Hydrazine & Diketone) in Ethanol reflux 2. Reflux Reaction (Monitor by TLC) reagents->reflux workup 3. Work-up - Cool & Concentrate - Add DCM & Water - Neutralize with NaHCO₃ reflux->workup extraction 4. Extraction - Separate Layers - Extract Aqueous Phase with DCM workup->extraction purification 5. Purification - Combine & Dry Organic Layers - Filter & Evaporate Solvent extraction->purification characterization 6. Characterization (NMR, MS, IR) purification->characterization

Sources

4-Hydrazinyl-1-methylpiperidine hydrochloride for synthesizing DPP-IV inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Hydrazinyl-1-methylpiperidine hydrochloride in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Introduction: The Therapeutic Promise of DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis.[1][2] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] These hormones are released from the gut in response to food intake and are crucial for stimulating insulin secretion and suppressing glucagon release, thereby maintaining normal blood glucose levels.[1][5] By inactivating GLP-1 and GIP, DPP-IV curtails their beneficial effects on glycemic control.

The inhibition of DPP-IV has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus.[3][6] DPP-IV inhibitors, also known as "gliptins," effectively block the action of the DPP-IV enzyme, leading to increased levels of active GLP-1 and GIP in the bloodstream.[1][5] This, in turn, enhances glucose-dependent insulin secretion, reduces glucagon production, and ultimately lowers both fasting and postprandial blood glucose levels.[3][5] This mechanism of action carries a low intrinsic risk of hypoglycemia, as insulin release is stimulated only when blood glucose is elevated.[5]

The Strategic Role of the Piperidine Scaffold

The piperidine moiety is a common structural feature in a variety of pharmacologically active compounds, including several potent DPP-IV inhibitors.[7][8] Its saturated, six-membered heterocyclic structure provides a rigid and versatile scaffold that can be appropriately substituted to achieve high-affinity binding to the active site of the DPP-IV enzyme. The nitrogen atom within the piperidine ring can be functionalized to modulate the compound's physicochemical properties, such as solubility and bioavailability. In the context of DPP-IV inhibitors, the piperidine ring often serves as a key anchoring element, positioning other pharmacophoric groups for optimal interaction with the enzyme's active site residues.[9]

4-Hydrazinyl-1-methylpiperidine hydrochloride: A Key Synthetic Precursor

4-Hydrazinyl-1-methylpiperidine hydrochloride is a valuable building block for the synthesis of novel DPP-IV inhibitors.[10] The hydrazine group (-NHNH2) is a reactive functional group that can readily participate in various chemical transformations to form heterocyclic rings or to be acylated, providing a straightforward handle for elaborating the piperidine core into more complex molecular architectures. The hydrochloride salt form enhances the stability and handling of this otherwise reactive hydrazine compound.

Below is a table summarizing the key properties of 4-Hydrazinyl-1-methylpiperidine dihydrochloride, a closely related and commonly available form.

PropertyValueSource
CAS Number 53242-78-7[11]
Molecular Formula C₆H₁₇Cl₂N₃[11][12]
Molecular Weight 202.12 g/mol [11][12]
Appearance Solid[11]
Purity Typically ≥95%[13]
Safety and Handling Precautions

Hydrazine derivatives can be toxic and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for 4-Hydrazinyl-1-methylpiperidine hydrochloride was not found, general safety guidelines for handling hydrazine compounds and related piperidine derivatives should be strictly followed.[14][15][16]

  • Engineering Controls: Work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

Visualizing the Mechanism of DPP-IV Inhibition

The following diagram illustrates the physiological role of DPP-IV and the mechanism by which its inhibitors exert their therapeutic effect.

DPP_IV_Mechanism cluster_0 Physiological State (No Inhibitor) cluster_1 Therapeutic State (With Inhibitor) Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release DPPIV DPP-IV Enzyme Incretins->DPPIV Substrate Pancreas_A Pancreas Incretins->Pancreas_A ↑ Insulin ↓ Glucagon Increased_Incretins Increased Active Incretins Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins Degrades Blocked_DPPIV Inhibited DPP-IV Glucose_Control_A Normal Glucose Homeostasis Pancreas_A->Glucose_Control_A DPPIV_Inhibitor DPP-IV Inhibitor DPPIV_Inhibitor->Blocked_DPPIV Blocks Pancreas_B Pancreas Increased_Incretins->Pancreas_B ↑↑ Insulin ↓↓ Glucagon Glucose_Control_B Improved Glucose Control Pancreas_B->Glucose_Control_B

Caption: Mechanism of DPP-IV Inhibition.

General Protocol for the Synthesis of a Novel DPP-IV Inhibitor

This protocol describes a general method for the synthesis of a novel N-substituted 4-hydrazinyl piperidine derivative, a class of compounds that has shown potent DPP-IV inhibitory activity.[10] This procedure involves the coupling of 4-Hydrazinyl-1-methylpiperidine with a suitable electrophilic partner, such as a chloroacetylated heterocyclic compound.

Materials and Reagents
  • 4-Hydrazinyl-1-methylpiperidine hydrochloride

  • (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile (or other suitable electrophile)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Analytical balance

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Hydrazinyl-1-methylpiperidine hydrochloride Reaction Coupling Reaction Start->Reaction Base Base (e.g., Et3N) in Solvent (e.g., CH3CN) Base->Reaction Electrophile Electrophile (e.g., Chloroacetylated heterocycle) Electrophile->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Drying Drying (Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Silica Gel Chromatography) Concentration->Purification Final_Product Final DPP-IV Inhibitor Purification->Final_Product

Caption: General Synthetic Workflow.

Step-by-Step Procedure
  • Preparation: To a solution of 4-Hydrazinyl-1-methylpiperidine hydrochloride (1.0 eq) in acetonitrile (or another suitable aprotic solvent) in a round-bottom flask, add triethylamine (2.2 eq) or another suitable non-nucleophilic base. The base is crucial to neutralize the hydrochloride salt and liberate the free hydrazine for reaction. Stir the mixture at room temperature for 15-20 minutes.

  • Reaction: To the stirred suspension, add a solution of the electrophile, for example, (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile (1.1 eq), dissolved in the same solvent. The reaction is typically carried out at room temperature but may require gentle heating to proceed to completion.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., 5-10% methanol in dichloromethane) should be determined beforehand. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and brine. The aqueous washes help to remove water-soluble byproducts and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure DPP-IV inhibitor.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

4-Hydrazinyl-1-methylpiperidine hydrochloride serves as a versatile and valuable starting material for the synthesis of novel DPP-IV inhibitors. The protocol outlined provides a robust framework for researchers to explore the synthesis of new chemical entities based on the N-substituted 4-hydrazino piperidine scaffold. The inherent reactivity of the hydrazine moiety allows for diverse chemical modifications, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. Future work in this area could focus on the development of more stereoselective and efficient synthetic routes, as well as the exploration of a wider range of electrophilic partners to fine-tune the pharmacological properties of the resulting inhibitors, with the ultimate goal of identifying new clinical candidates for the treatment of type 2 diabetes.

References

  • My Endo Consult. (n.d.). DPP4 Inhibitor Mechanism of Action.
  • Wikipedia. (2024). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?
  • Drucker, D. J., & Nauck, M. A. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best Practice & Research Clinical Endocrinology & Metabolism, 23(4), 479-486. Retrieved from [Link]

  • Ussher, J. R., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(4), 559–609. Retrieved from [Link]

  • Bollu, V. R., et al. (2009). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(15), 4219-4223. Retrieved from [Link]

  • Saini, M., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 15(11), 1345. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. Retrieved from [Link]

  • Rani, C., et al. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. Molecules, 27(18), 6030. Retrieved from [Link]

  • Szymańska, E., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3042. Retrieved from [Link]

  • Szymańska, E., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(10), 3043. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical and Economical Approach to Synthesize Sitagliptin. Retrieved from [Link]

  • Mehanna, A. S. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Open Access Text. Retrieved from [Link]

  • Davis, J. A., & Singh, S. (2008). DPP-IV inhibitors: A review of sitagliptin, vildagliptin, alogliptin, and saxagliptin. P&T, 33(4), 220–230. Retrieved from [Link]

  • ResearchGate. (n.d.). DPP-IV Inhibitory activities of the newly synthesized compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Sitagliptin. Retrieved from [Link]

  • Google Patents. (n.d.). Intermediates of sitagliptin and preparation process thereof.
  • Science.gov. (n.d.). Inhibitors sitagliptin vildagliptin: Topics by Science.gov. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 51304-64-4 | 4-Hydrazinyl-1-methylpiperidine. Retrieved from [Link]

  • National Institutes of Health. (2023). Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylpiperidin-4-yl)hydrazine dichloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial. Retrieved from [Link]

  • European Society of Medicine. (n.d.). Efficacy of Vildagliptin vs Sitagliptin in T2DM Care. Retrieved from [Link]

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The Strategic Deployment of 4-Hydrazinyl-1-methylpiperidine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the Piperidine Scaffold in Drug Design

In the landscape of contemporary drug discovery, the piperidine motif stands out as a "privileged scaffold." Its prevalence in a vast number of clinically approved drugs is a testament to its utility in modulating critical pharmacokinetic and pharmacodynamic properties.[1] The inclusion of a piperidine ring can enhance aqueous solubility, provide a handle for tuning basicity (pKa), and offer a three-dimensional architecture that can improve binding to biological targets.[2] The specific scaffold, 4-hydrazinyl-1-methylpiperidine, further functionalizes this valuable core with a reactive hydrazine moiety, opening a gateway to a diverse array of heterocyclic compounds essential for medicinal chemistry. The N-methyl group can also contribute to improved metabolic stability and cell permeability.

This guide provides an in-depth exploration of the applications of 4-hydrazinyl-1-methylpiperidine hydrochloride, a versatile building block for the synthesis of bioactive molecules. We will delve into the rationale behind its use, provide detailed, field-proven protocols for key transformations, and offer insights into the optimization of these reactions.

Physicochemical and Safety Profile

A thorough understanding of the starting material is paramount for successful and safe experimentation. 4-Hydrazinyl-1-methylpiperidine hydrochloride is typically supplied as a solid.[3]

Table 1: Physicochemical Properties of 4-Hydrazinyl-1-methylpiperidine and its Salts

PropertyValue (Dihydrochloride)Value (Hydrochloride)Value (Free Base)Source
CAS Number 53242-78-7953052-98-751304-64-4[3][4][5]
Molecular Formula C₆H₁₇Cl₂N₃C₆H₁₆ClN₃C₆H₁₅N₃[3][4][5]
Molecular Weight 202.13 g/mol 165.67 g/mol 129.21 g/mol [3][4][5]
Appearance SolidSolid-[3][4]
Solubility Soluble in waterSoluble in waterMiscible with water[6]

Safety Considerations: Hydrazine derivatives are known to have potential toxicity.[7] It is crucial to handle 4-hydrazinyl-1-methylpiperidine hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8][9]

Core Application: Synthesis of Substituted Pyrazoles via Knorr Cyclization

The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a hydrazine with a β-dicarbonyl compound. This reaction provides a direct and efficient route to the pyrazole core, a prevalent motif in numerous blockbuster drugs such as Celecoxib.

The use of 4-hydrazinyl-1-methylpiperidine hydrochloride in this synthesis allows for the incorporation of the N-methylpiperidine moiety at the N1 position of the pyrazole ring. This can be strategically employed to enhance solubility and modulate the pharmacokinetic profile of the target molecule.

Knorr_Pyrazole_Synthesis reagent1 4-Hydrazinyl-1-methyl- piperidine HCl intermediate1 Hydrazone Intermediate reagent1->intermediate1 Condensation (-H₂O) reagent2 β-Diketone (e.g., Acetylacetone) reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1-(1-Methylpiperidin-4-yl)- 3,5-dimethyl-1H-pyrazole intermediate2->product Dehydration (-H₂O) Fischer_Indole_Synthesis reagent1 4-Hydrazinyl-1-methyl- piperidine HCl intermediate1 Hydrazone Formation reagent1->intermediate1 Acid Catalyst (e.g., PPA) reagent2 Cyclohexanone reagent2->intermediate1 intermediate2 [3,3]-Sigmatropic Rearrangement intermediate1->intermediate2 intermediate3 Cyclization & Aromatization intermediate2->intermediate3 product Tetrahydrocarbazole Derivative intermediate3->product -NH₃

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Hydrazinyl-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydrazinyl-1-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in organic synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions and ensure reliable, reproducible results.

Introduction to 4-Hydrazinyl-1-methylpiperidine hydrochloride

4-Hydrazinyl-1-methylpiperidine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, primarily utilized for the synthesis of heterocyclic compounds such as pyrazoles and for forming hydrazone linkages. Its structure combines a reactive hydrazine moiety with a basic N-methylpiperidine ring. The hydrochloride salt form enhances its stability and shelf-life but requires careful consideration during reaction setup, particularly concerning its solubility and the need for a base to liberate the free hydrazine.

This guide will address frequently asked questions and provide detailed troubleshooting protocols for its most common applications.

Frequently Asked Questions (FAQs)

Q1: My 4-Hydrazinyl-1-methylpiperidine hydrochloride is not dissolving in my reaction solvent. What should I do?

A1: As a hydrochloride salt, this reagent has high polarity and is often more soluble in polar protic solvents like water, methanol, or ethanol. In many organic reactions that use less polar solvents (e.g., THF, toluene, DCM), solubility can be a major issue.

  • Solution 1: Add a Co-solvent: A small amount of a polar protic co-solvent like methanol or ethanol can significantly improve solubility without drastically altering the overall reaction polarity.

  • Solution 2: In-situ Liberation of the Free Base: Add a suitable base to the reaction mixture to neutralize the HCl and generate the free hydrazine, which is generally more soluble in organic solvents. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. It is crucial to use a non-nucleophilic base to avoid side reactions.

Q2: I am forming a hydrazone, but the reaction is very slow or incomplete. How can I improve the reaction rate and yield?

A2: Hydrazone formation is a condensation reaction that is often reversible and can be slow without proper catalysis.[1]

  • Catalysis: The reaction is typically acid-catalyzed. A small amount of a weak acid, such as acetic acid, can significantly accelerate the reaction. However, since the starting material is a hydrochloride salt, you may already have sufficient acid present once the free base is liberated.

  • pH Control: The optimal pH for hydrazone formation is typically mildly acidic (around 4-6). If the reaction medium is too acidic or too basic, the reaction rate will decrease.

  • Water Removal: The reaction produces water as a byproduct. Removing water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus for azeotropic removal with solvents like toluene, or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

Q3: I am observing the formation of an azine byproduct in my reaction. How can I prevent this?

A3: Azine formation (R₂C=N-N=CR₂) can occur if the newly formed hydrazone reacts with a second equivalent of the carbonyl compound. This is more prevalent with hydrazine hydrate but can also occur with substituted hydrazines under certain conditions.

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 4-Hydrazinyl-1-methylpiperidine hydrochloride.

  • Controlled Addition: Add the carbonyl compound slowly to the solution of the hydrazine. This maintains a low concentration of the carbonyl compound, minimizing the chance of it reacting with the product hydrazone.

Q4: How should I store 4-Hydrazinyl-1-methylpiperidine hydrochloride?

A4: The hydrochloride salt is relatively stable. However, hydrazines, in general, can be sensitive to air and light. It is best to store it in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides & Detailed Protocols

This section provides detailed protocols and troubleshooting for common synthetic applications of 4-Hydrazinyl-1-methylpiperidine hydrochloride.

Application 1: Synthesis of 1-(1-methylpiperidin-4-yl)-substituted Pyrazoles

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and reliable method for synthesizing substituted pyrazoles.[2][3]

Experimental Protocol: Synthesis of a 1-(1-methylpiperidin-4-yl)-3,5-disubstituted Pyrazole

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Hydrazinyl-1-methylpiperidine hydrochloride (1.0 eq) and your chosen 1,3-dicarbonyl compound (1.0-1.1 eq).

  • Solvent and Base Addition: Add a suitable solvent. Ethanol or acetic acid are common choices. If using a non-acidic solvent like ethanol, add a base such as triethylamine (1.1 eq) to liberate the free hydrazine.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The optimal temperature will depend on the reactivity of your dicarbonyl compound.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide for Pyrazole Synthesis

Issue Possible Cause(s) Troubleshooting Steps & Optimization
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. - Ensure an appropriate base is used to free the hydrazine. - Consider using a catalytic amount of a stronger acid like p-toluenesulfonic acid if the reaction is sluggish.
Side reactions.- Lower the reaction temperature to minimize byproduct formation. - Ensure the 1,3-dicarbonyl compound is of high purity.
Formation of Regioisomers The 1,3-dicarbonyl is unsymmetrical.- This is an inherent challenge. The regioselectivity is influenced by the electronic and steric nature of the substituents on the dicarbonyl.[4] - It may be necessary to separate the isomers by chromatography.
Difficult Purification Polar byproducts or unreacted starting materials.- Ensure the aqueous work-up is thorough to remove salts and polar impurities. - A pre-purification filtration through a short plug of silica gel can be effective.

Logical Workflow for Pyrazole Synthesis Optimization

start Start: Low Yield in Pyrazole Synthesis check_sm Check Starting Material Purity start->check_sm check_base Verify Base Addition (if needed) start->check_base increase_temp_time Increase Reaction Temperature and/or Time check_sm->increase_temp_time check_base->increase_temp_time monitor Monitor by TLC/LC-MS increase_temp_time->monitor add_catalyst Add Acid Catalyst (e.g., p-TsOH) add_catalyst->monitor monitor->add_catalyst Reaction still slow workup Optimize Work-up Procedure monitor->workup Reaction complete purification Optimize Purification workup->purification success Successful Synthesis purification->success

Caption: Troubleshooting workflow for pyrazole synthesis.

Application 2: Reductive Amination

While not a primary application for hydrazines, they can in principle undergo reductive amination with aldehydes or ketones to form substituted hydrazines. However, direct alkylation of hydrazines can be problematic due to over-alkylation.[5] A more controlled approach is often preferred, such as the reduction of a pre-formed hydrazone.

Experimental Protocol: Two-Step Reductive Amination

Step 1: Hydrazone Formation

  • Dissolve Reagents: In a suitable flask, dissolve 4-Hydrazinyl-1-methylpiperidine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in a solvent like methanol or ethanol.

  • Add Carbonyl: Add the aldehyde or ketone (1.0 eq) to the solution.

  • Reaction: Stir at room temperature until hydrazone formation is complete, as monitored by TLC or LC-MS. A catalytic amount of acetic acid can be added if the reaction is slow.

  • Isolation (Optional): The hydrazone can often be isolated by precipitation or extraction, but it is frequently used directly in the next step.

Step 2: Reduction of the Hydrazone

  • Cooling: Cool the solution containing the hydrazone to 0 °C.

  • Reducing Agent: Slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is often preferred as it is more selective for the iminium ion intermediate and can be used in mildly acidic conditions.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or a dilute acid (if a borohydride reagent was used).

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Troubleshooting Guide for Reductive Amination

Issue Possible Cause(s) Troubleshooting Steps & Optimization
Low Yield of Hydrazone See Troubleshooting for Hydrazone Formation above.- Ensure optimal pH and consider water removal.
Incomplete Reduction Insufficient reducing agent or inactive reagent.- Use a fresh bottle of the reducing agent. - Increase the equivalents of the reducing agent.
Steric hindrance around the C=N bond.- Switch to a more powerful reducing agent (use with caution). - Increase reaction time and/or temperature.
Over-reduction or Side Reactions Reducing agent is too reactive and reduces other functional groups.- Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃. - Maintain a low reaction temperature.

Decision Tree for Reductive Amination Troubleshooting

start Start: Problem with Reductive Amination check_hydrazone Is hydrazone formation complete? start->check_hydrazone optimize_hydrazone Optimize hydrazone formation (see protocol) check_hydrazone->optimize_hydrazone No check_reduction Is the reduction step incomplete? check_hydrazone->check_reduction Yes optimize_hydrazone->start increase_reductant Increase equivalents of reducing agent check_reduction->increase_reductant Yes check_side_products Are there side products? check_reduction->check_side_products No increase_reductant->check_reduction change_reductant Use a different reducing agent increase_reductant->change_reductant Still incomplete change_reductant->check_reduction milder_conditions Use milder conditions (lower temp, milder reductant) check_side_products->milder_conditions Yes success Successful Reaction check_side_products->success No, reaction is clean milder_conditions->start

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Technical Support Center: Optimizing Reactions with 4-Hydrazinyl-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for reactions involving 4-Hydrazinyl-1-methylpiperidine hydrochloride. We will address common challenges, provide troubleshooting strategies to improve reaction yields, and explain the chemical principles behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge crucial for successfully using 4-Hydrazinyl-1-methylpiperidine hydrochloride.

Q1: Why is this reagent supplied as a hydrochloride salt?

A1: 4-Hydrazinyl-1-methylpiperidine is supplied as a hydrochloride (or often, a dihydrochloride) salt to enhance its stability and shelf-life.[1][2] The free base form of hydrazines can be more susceptible to aerial oxidation. The salt form protonates the nitrogen atoms, rendering their lone pairs less available for unwanted side reactions during storage.

Q2: Is it necessary to add a base to my reaction?

A2: Yes, in almost all applications, the addition of a base is critical. The hydrazine moiety (-NHNH₂) is the reactive nucleophilic group. In the hydrochloride salt form, this group is protonated (-NHNH₃⁺), which deactivates its nucleophilicity. A base is required to neutralize the HCl salt, liberating the free hydrazine, which can then participate in the desired reaction.

Q3: What type of base should I use, and how much?

A3: The choice of base depends on the specific reaction, solvent, and sensitivity of your substrates.

  • For the Dihydrochloride Salt: You will need at least two equivalents of base to neutralize the salt and liberate the free hydrazine. It is common practice to use a slight excess (e.g., 2.1-2.5 equivalents).

  • Common Bases:

    • Organic Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are often used in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). They are strong enough to deprotonate the hydrochloride salt, and the resulting ammonium salt byproduct is often soluble or easily washed away.

    • Inorganic Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are solid bases, typically used in polar solvents where they have some solubility (e.g., DMF, DMSO, Ethanol). They are a good choice when a non-nucleophilic, moderately strong base is needed.

    • Hydroxides (e.g., NaOH, KOH): These are generally used in aqueous or alcoholic solvents. Caution is advised as they are very strong bases and can promote undesired side reactions with sensitive functional groups.

Q4: How should I handle and store 4-Hydrazinyl-1-methylpiperidine hydrochloride?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents. While the hydrochloride salt is relatively stable, it is good practice to minimize its exposure to air and moisture.

Section 2: Troubleshooting Guide for Low Reaction Yield

Low yield is the most common issue encountered. This guide provides a systematic approach to diagnosing and solving the problem.

Initial Troubleshooting Workflow

Before making significant changes to your protocol, perform these initial checks.

Troubleshooting_Workflow cluster_analysis Analysis Outcomes cluster_solutions Potential Solutions start Problem: Low or No Yield check_reagent 1. Verify Reagent Quality - Check CoA/Purity - Stored correctly? start->check_reagent check_setup 2. Review Reaction Setup - Correct stoichiometry? - Anhydrous conditions (if needed)? - Correct temperature? check_reagent->check_setup analyze_crude 3. Analyze Crude Reaction Mixture (TLC, LC-MS, crude NMR) check_setup->analyze_crude unreacted_sm Unreacted Starting Material (SM) analyze_crude->unreacted_sm SM is major component complex_mixture Complex Mixture / Side Products analyze_crude->complex_mixture Multiple new spots/peaks product_degradation Product Degradation analyze_crude->product_degradation Product observed, then disappears solution_sm Increase Reaction Time/Temp Check Base Stoichiometry/Strength Change Solvent unreacted_sm->solution_sm solution_side_products Lower Temperature Change Reactant Addition Order Use Weaker Base complex_mixture->solution_side_products solution_degradation Modify Workup Procedure Purify Immediately Check Product Stability product_degradation->solution_degradation

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting in Q&A Format

Q5: My analysis shows mostly unreacted 4-Hydrazinyl-1-methylpiperidine. What's the likely cause?

A5: This strongly suggests that the hydrazine is not being activated or is not sufficiently reactive under the chosen conditions.

  • Causality - Insufficient Base: The most common reason is the failure to liberate the nucleophilic free base from its hydrochloride salt. Ensure you are using at least two molar equivalents of base. If the reaction is still slow, consider a stronger base (see Table 2).

  • Causality - Low Temperature/Short Reaction Time: Many reactions, such as the formation of substituted pyrazoles, may require heating to proceed at a reasonable rate.[3] Monitor the reaction over a longer period or consider increasing the temperature incrementally (e.g., from room temperature to 40°C, then 60°C).

  • Causality - Poor Solubility: If any of your reactants are not fully dissolved, the reaction will be slow. Consider a different solvent system that can dissolve all components effectively (see Table 3).

Q6: The reaction is messy, with many side products observed by TLC or LC-MS. How can I improve selectivity?

A6: The formation of multiple products indicates that side reactions are competing with your desired transformation.

  • Causality - Azine Formation: When reacting with aldehydes or ketones, the initially formed hydrazone can sometimes react with a second molecule of the carbonyl compound, especially if the carbonyl is in excess or highly reactive. This forms an "azine" (R₂C=N-N=CR₂). To mitigate this, try adding the carbonyl substrate slowly to the reaction mixture containing the hydrazine.

  • Causality - Reaction Temperature is Too High: High temperatures can provide the activation energy for undesired pathways. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Causality - Unwanted Cyclization: In complex molecules, the hydrazine may react intramolecularly or with other functional groups, leading to unexpected heterocyclic products.[4][5] Careful planning of the synthetic route and use of protecting groups may be necessary.

Q7: How does my choice of base and solvent truly impact the yield?

A7: The base and solvent work in concert to create the optimal environment for the reaction. The wrong choice can halt the reaction entirely. The primary role of the base is to deprotonate the hydrochloride salt, as shown in the mechanism below.

Caption: Role of the base in liberating the reactive free hydrazine.

The solvent must be able to dissolve the reactants but should not interfere with the reaction. For example, using a protic solvent like methanol can be effective, as it helps dissolve the salt, but it can also hydrogen-bond with the nucleophile, potentially slowing the reaction compared to an aprotic solvent like THF.

Table 1: Troubleshooting Summary
Observation Primary Cause & Recommended Action
No Reaction / Unreacted SM Insufficient Basicity: Ensure ≥2 eq. of base. Consider a stronger base. Low Reactivity: Increase temperature or reaction time. Poor Solubility: Change to a solvent that dissolves all reactants.
Multiple Side Products Over-reaction: Lower reaction temperature. Add one reactant slowly to the other. Incorrect pH: Use a milder base (e.g., K₂CO₃ instead of NaOH).
Difficult Purification Product is Basic: Use acid-base extraction to separate from neutral impurities. Streaking on Silica: Add 1-2% TEA or NH₄OH to the chromatography eluent.
Table 2: Selection of Base for Reactions
Base pKa of Conjugate Acid Typical Use Case & Solvent
Triethylamine (TEA) ~10.7General purpose, good for most aprotic solvents (DCM, THF).
DIPEA (Hünig's base) ~11.0Good for sterically hindered substrates; non-nucleophilic. Aprotic solvents.
Potassium Carbonate (K₂CO₃) ~10.3Heterogeneous base, good for polar solvents (EtOH, DMF). Milder option.
Sodium Hydroxide (NaOH) ~15.7Strong base, used in protic solvents (H₂O, EtOH). Use with caution.
Table 3: Common Solvents and Properties
Solvent Type Comments
Ethanol / Methanol Polar ProticGood for dissolving the hydrochloride salt. Can participate in hydrogen bonding.
DCM / Chloroform AproticGood general-purpose solvents, but may not dissolve the salt well without base.
THF / Dioxane Polar AproticEthers are generally unreactive and good for a wide range of temperatures.
Acetonitrile (ACN) Polar AproticCan dissolve many salts and organic compounds.
DMF / DMSO Polar AproticHigh boiling points, excellent solvating power, but can be difficult to remove.

Section 3: Exemplary Experimental Protocols

These protocols provide a starting point for common transformations. Always adapt them based on the specific reactivity of your substrates.

Protocol 1: General Procedure for Hydrazone Formation with an Aldehyde

This reaction forms a C=N bond by condensing the hydrazine with a carbonyl compound.[6][7][8]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Hydrazinyl-1-methylpiperidine dihydrochloride (1.0 eq).

  • Solvent & Base: Add an appropriate solvent (e.g., Ethanol, 0.1-0.2 M concentration). Add Triethylamine (2.2 eq) and stir for 10-15 minutes at room temperature to liberate the free base.

  • Reactant Addition: Dissolve the aldehyde (1.0-1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60°C) as needed. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or DCM) and water.

    • Wash the organic layer with water, then with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Pyrazole Synthesis (from a 1,3-Dicarbonyl)

This protocol describes a common method for constructing a pyrazole ring, a valuable scaffold in medicinal chemistry.[4][9]

  • Setup: To a round-bottom flask, add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) and a suitable solvent (e.g., Ethanol or Acetic Acid).

  • Hydrazine Addition: In a separate flask, suspend 4-Hydrazinyl-1-methylpiperidine dihydrochloride (1.0 eq) in the same solvent. Add Triethylamine (2.2 eq) and stir for 15 minutes.

  • Reaction: Add the hydrazine solution to the dicarbonyl solution. Heat the mixture to reflux (e.g., ~80°C in Ethanol).

  • Monitoring: Monitor the cyclization reaction by TLC or LC-MS. These reactions can take from 4 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration.

    • If no solid forms, concentrate the solvent under reduced pressure.

    • Perform an aqueous workup as described in Protocol 1 to remove salts and water-soluble impurities.

  • Purification: Purify the crude material by column chromatography or recrystallization.

References

  • ResearchGate. Optimization of the synthesis of 4a. Available at: [Link]

  • Organic Syntheses. Procedure for Step B: 1,3,5-Tris-(4-(N-(tert-butoxycarbonyl)-aminobutyl)-[1,4']-bipiperidinyl-1'-yl)-s-triazine. Available at: [Link]

  • MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]

  • ResearchGate. Reaction for formation of hydrazone. Available at: [Link]

  • Acta Chimica Slovenica. Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Available at: [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • ResearchGate. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]

  • MDPI. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Available at: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Available at: [Link]

  • Organic Chemistry Portal. Hydrazone synthesis by C-N coupling. Available at: [Link]

  • PubChem. (1-Methylpiperidin-4-yl)hydrazine dichloride. Available at: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • RSC Publishing. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available at: [Link]

  • MDPI. Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. Available at: [Link]

  • Google Patents. Synthesis of 4-sulfonamidophenyl hydrazines.
  • Google Patents. Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

Sources

Technical Support Center: Purification of Compounds Synthesized from 4-Hydrazinyl-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of compounds derived from 4-Hydrazinyl-1-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of novel chemical entities synthesized using this versatile starting material. The inherent basicity of the piperidine moiety and the reactivity of the hydrazine group can lead to specific purification hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure the successful isolation of your target compounds with high purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your synthesized compounds. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low Recovery of the Target Compound After Column Chromatography

You've performed column chromatography on your crude product, but the yield of the purified compound is significantly lower than expected.

  • Potential Cause 1: Irreversible Adsorption on Silica Gel. The basic nitrogen of the piperidine ring can strongly interact with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or significant tailing and smearing of the compound on the column.[1][2]

    • Solution:

      • Use of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase.[1][3] This will "cap" the acidic sites on the silica, minimizing the interaction with your basic compound and improving its elution.

      • Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel.[1][2] This stationary phase provides a less acidic environment, which is more compatible with basic compounds and can significantly improve recovery and peak shape.[1][2]

      • Alumina Chromatography: Basic or neutral alumina can be a suitable alternative to silica gel for the purification of basic compounds.

  • Potential Cause 2: Inappropriate Solvent System. The polarity of the eluent may be too low to effectively move your compound down the column, or too high, causing it to elute too quickly with impurities.

    • Solution:

      • Systematic TLC Analysis: Before running the column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test various solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives your target compound an Rf value between 0.2 and 0.4.

      • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity to first elute non-polar impurities, followed by your target compound, and finally, more polar impurities.

Issue 2: Persistent Impurities in the Final Product

Despite purification, your final compound is contaminated with starting materials or byproducts.

  • Potential Cause 1: Co-elution with Unreacted Starting Material. Unreacted 4-Hydrazinyl-1-methylpiperidine hydrochloride or the other reactant may have similar polarity to your product, leading to co-elution during chromatography.

    • Solution:

      • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl).[4] Your basic target compound and any unreacted hydrazine will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the basic components, leaving neutral and acidic impurities behind. This can also be reversed to remove basic impurities from a neutral product.

      • Optimize Chromatographic Conditions: If extraction is not feasible, re-evaluate your chromatography conditions. A shallower solvent gradient or a different stationary phase (e.g., C18 reversed-phase chromatography) might provide the necessary resolution.[5]

  • Potential Cause 2: Presence of Azine Byproduct. In reactions with aldehydes or ketones, the formation of an azine (R₂C=N-N=CR₂) is a common side reaction, especially with an excess of the carbonyl compound.[6] These byproducts can have similar polarities to the desired hydrazone product.

    • Solution:

      • Stoichiometric Control: In your synthesis, use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent to minimize azine formation.[6]

      • Recrystallization: Azine byproducts are often more symmetrical and less polar than the corresponding hydrazone. Recrystallization can be an effective method to separate these impurities.[7] Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the azine impurity remains in solution.

Issue 3: Oiling Out During Recrystallization

When attempting to recrystallize your crude product, it separates as an oil instead of forming crystals.

  • Potential Cause 1: High Concentration of Impurities. The presence of significant amounts of impurities can lower the melting point of your compound and inhibit crystal lattice formation.[3]

    • Solution:

      • Pre-purification: Subject the crude material to a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, to remove the bulk of the impurities before attempting recrystallization.[3]

  • Potential Cause 2: Solution Cooled Too Rapidly. Rapid cooling does not allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.[3]

    • Solution:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help with this. Once at room temperature, gradually cool the solution further in an ice bath or refrigerator.

      • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal ("seed crystal") to the cooled, saturated solution to induce crystallization.

  • Potential Cause 3: Inappropriate Solvent Choice. The solvent may be too good a solvent for your compound, even at low temperatures, or the polarity difference between the solute and solvent is too large.[7]

    • Solution:

      • Use a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble but is miscible with the good solvent, until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of compounds synthesized from 4-Hydrazinyl-1-methylpiperidine hydrochloride?

A1: The most common reactions involve the hydrazine moiety. These include the formation of hydrazones through condensation with aldehydes and ketones, and the synthesis of pyrazoles , which are important five-membered heterocyclic scaffolds in medicinal chemistry, often formed by reacting the hydrazine with 1,3-dicarbonyl compounds or other suitable precursors.[8][9][10]

Q2: My purified compound is a yellow oil, but I expected a solid. What could be the reason?

A2: A yellow discoloration often indicates the presence of oxidation products, a common issue with piperidine derivatives.[4][11] The oily nature could be due to residual solvent or the presence of impurities that are depressing the melting point.[3] It is crucial to ensure all solvents are removed under a high vacuum. If the product remains an oil after thorough drying, further purification is recommended.

Q3: How can I remove the yellow color from my product?

A3: A common method to remove colored impurities is through treatment with activated charcoal.[11] Dissolve your compound in a suitable solvent, add a small amount of activated charcoal, stir for a short period (15-30 minutes), and then filter the mixture through Celite or a fine filter paper to remove the charcoal. The solvent can then be removed in vacuo. Be aware that this process can sometimes lead to a loss of product due to adsorption on the charcoal.

Q4: What is the best way to handle and store purified compounds containing the 1-methylpiperidine moiety?

A4: Compounds containing a basic piperidine ring can react with atmospheric carbon dioxide to form carbonate salts.[12] It is advisable to store these compounds under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to prevent degradation.

Q5: I see two peaks for my pure compound in HPLC analysis. What could be the cause?

A5: For ionizable compounds like piperidine derivatives, the appearance of two peaks can sometimes be observed. This could be due to interactions with the stationary phase or differential ionization.[13] Consider adjusting the pH of the mobile phase with a buffer or adding a small amount of an acid modifier like trifluoroacetic acid (TFA) to ensure the compound is consistently in its protonated form, which often results in a single, sharp peak.[13]

Part 3: Experimental Protocols and Data

Protocol 1: General Acid-Base Extraction for Purification

This protocol is effective for separating your basic target compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic product will move to the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities and can be discarded (after ensuring no product remains).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution or solid NaHCO₃) until the pH is >10.

  • Product Extraction: Extract the basified aqueous layer with several portions of an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified basic product.

Protocol 2: Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Equilibration: Equilibrate the packed column by running the initial mobile phase (containing 0.1-1% triethylamine) through it until the baseline is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent system (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC or another analytical technique to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Piperidine Derivatives

PolaritySolvent System (v/v)Typical Application
Low to MediumHexane / Ethyl Acetate (with 0.5% Et₃N)For less polar products, good for initial separation of non-polar impurities.
Medium to HighDichloromethane / Methanol (with 0.5% Et₃N)A versatile system for a wide range of polarities.
HighEthyl Acetate / Methanol (with 0.5% Et₃N)For highly polar compounds.

Part 4: Visualization of Workflows

Diagram 1: Decision-Making Workflow for Purification Method Selection

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid acid_base Acid-Base Extraction start->acid_base Optional Pre-purification recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No oiling_out Does it oil out? recrystallization->oiling_out oiling_out->column_chrom Yes pure_solid Pure Solid Product oiling_out->pure_solid No column_chrom->pure_solid pure_oil Pure Oily Product column_chrom->pure_oil acid_base->recrystallization acid_base->column_chrom

Caption: A decision-making workflow for selecting a suitable purification method.

Diagram 2: Troubleshooting Column Chromatography of Basic Compounds

Troubleshooting_Column problem Problem Low Yield / Tailing cause1 Potential Cause Strong interaction with acidic silica problem->cause1 solution1 Solution Add Et3N to eluent Use amine-functionalized silica Use alumina cause1->solution1 problem2 Problem Co-elution of Impurities cause2 Potential Cause Similar polarity of components problem2->cause2 solution2 Solution Optimize solvent gradient Try reversed-phase HPLC Perform acid-base extraction first cause2->solution2

Caption: Troubleshooting common issues in column chromatography of basic compounds.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, June 17). Pepper to Piperine problem. Retrieved from [Link]

  • Zhang, W., et al. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Retrieved from [Link]

  • Reddit. (2022, December 29). Advice on working up a reaction using hydrazine hydrate as a solvent? Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]

  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (2020, December 12). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylpiperidin-4-yl)hydrazine dichloride. Retrieved from [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

Sources

Technical Support Center: Fischer Indole Synthesis with 4-Hydrazinyl-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on the use of 4-hydrazinyl-1-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful reaction. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section covers common questions about the Fischer indole synthesis, particularly when using 4-hydrazinyl-1-methylpiperidine hydrochloride.

Q1: What is the Fischer indole synthesis and why is it important?

The Fischer indole synthesis is a classic and versatile chemical reaction used to synthesize indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] Discovered in 1883 by Emil Fischer, it remains a cornerstone in organic synthesis.[1][2] This method is pivotal for creating the indole scaffold, a core structure in many pharmaceuticals, agrochemicals, and natural products, including alkaloids.[3][4]

Q2: What are the key steps in the mechanism of the Fischer indole synthesis?

The generally accepted mechanism, proposed by Robinson, involves several key transformations:[1][5]

  • Hydrazone Formation: The reaction starts with the condensation of an arylhydrazine with a carbonyl compound to form a hydrazone.[2][4]

  • Tautomerization: The hydrazone tautomerizes to an enamine (or 'ene-hydrazine').[2][4]

  • [6][6]-Sigmatropic Rearrangement: Following protonation, a[6][6]-sigmatropic rearrangement occurs, which is the rate-determining step.[1][7]

  • Cyclization and Ammonia Elimination: The intermediate then undergoes cyclization and eliminates a molecule of ammonia to form the aromatic indole ring.[2][4]

Q3: Why is 4-hydrazinyl-1-methylpiperidine hydrochloride used as a reactant?

4-Hydrazinyl-1-methylpiperidine hydrochloride is a cyclic hydrazine derivative. Its use in the Fischer indole synthesis leads to the formation of tetracyclic indole structures, specifically pyrido[4,3-b]indoles, also known as γ-carbolines. These structures are of significant interest in medicinal chemistry due to their presence in various biologically active compounds.

Q4: What are the typical acid catalysts used in this reaction?

A range of Brønsted and Lewis acids can be employed.[8] Common choices include:

  • Brønsted acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[1][2][3]

  • Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[1][3]

The choice of catalyst is crucial and can significantly impact the reaction yield and selectivity.[1][3]

Q5: Do I need to isolate the hydrazone intermediate?

Not necessarily. The Fischer indole synthesis can be performed as a one-pot reaction where the hydrazone is formed in situ.[9] This is often achieved by heating the arylhydrazine and the carbonyl compound together in the presence of an acid catalyst.[4]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Possible Cause 1: Inefficient Hydrazone Formation

  • Explanation: The initial condensation to form the hydrazone is a critical equilibrium-driven step. The presence of the hydrochloride salt of the hydrazine means the free base needs to be generated or the reaction needs to be driven to completion.

  • Solution:

    • One-Pot Procedure: Heat the 4-hydrazinyl-1-methylpiperidine hydrochloride and the ketone/aldehyde together in a suitable solvent like acetic acid or ethanol.[4] The acidic conditions will catalyze both hydrazone formation and the subsequent cyclization.

    • Stepwise Procedure: If the one-pot method fails, consider a two-step approach. First, neutralize the hydrochloride salt with a mild base (e.g., sodium acetate) to liberate the free hydrazine. Then, form the hydrazone before adding the acid catalyst for the cyclization step.

Possible Cause 2: Inappropriate Acid Catalyst or Reaction Conditions

  • Explanation: The choice and concentration of the acid catalyst, along with the reaction temperature, are critical.[3] Conditions that are too harsh can lead to decomposition of the starting materials or the product. Conditions that are too mild may not be sufficient to drive the reaction forward.

  • Solution:

    • Catalyst Screening: Experiment with a variety of Brønsted and Lewis acids. A common starting point is glacial acetic acid, which can also serve as the solvent.[3] Polyphosphoric acid (PPA) is often effective for more challenging substrates.

    • Temperature Optimization: The reaction typically requires elevated temperatures.[8] Start with refluxing in a solvent like ethanol or acetic acid and adjust as needed. Microwave irradiation can sometimes improve yields and reduce reaction times.[4]

Possible Cause 3: Decomposition of Starting Material or Product

  • Explanation: Hydrazines can be unstable, especially at high temperatures and in the presence of strong acids. The resulting indole product may also be sensitive to the reaction conditions.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction.[9] This will help you determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.

Issue 2: Formation of Multiple Products or Isomers

Possible Cause: Use of an Unsymmetrical Ketone

  • Explanation: If the ketone reactant has two different enolizable α-carbons, the Fischer indole synthesis can lead to the formation of two constitutional isomers.[4]

  • Solution:

    • Use a Symmetrical Ketone: If possible, use a symmetrical ketone to avoid this issue.

    • Strategic Blocking Groups: If an unsymmetrical ketone is necessary, consider using a substrate with a blocking group on one of the α-carbons to direct the regioselectivity of the reaction.

    • Chromatographic Separation: If a mixture of isomers is formed, they will likely need to be separated by column chromatography.

Issue 3: Reaction Stalls at the Hydrazone Stage

Possible Cause: Electron-Donating Substituents

  • Explanation: Computational studies have shown that strong electron-donating substituents on the carbonyl component can stabilize an intermediate, favoring a competing N-N bond cleavage pathway over the desired[6][6]-sigmatropic rearrangement.[10] This can prevent the reaction from proceeding to the indole product.

  • Solution:

    • Switch to a Lewis Acid Catalyst: Lewis acids like ZnCl₂ or ZnBr₂ have been shown to be more effective in promoting the cyclization of challenging substrates where protic acids fail.[10]

    • Modify the Substrate: If possible, modify the ketone or aldehyde to reduce the electron-donating ability of the substituents.

Section 3: Experimental Protocols & Data

Protocol 1: One-Pot Synthesis of a Pyrido[4,3-b]indole Derivative

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • 4-Hydrazinyl-1-methylpiperidine hydrochloride

  • Ketone or aldehyde of choice (e.g., cyclohexanone)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-hydrazinyl-1-methylpiperidine hydrochloride (1.0 eq) and the carbonyl compound (1.1 eq).

  • Add glacial acetic acid to serve as both the solvent and the catalyst.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Catalyst and Solvent Effects

The following table summarizes common catalyst and solvent combinations and their typical applications in the Fischer indole synthesis.

CatalystSolventTemperatureNotes
Glacial Acetic AcidAcetic AcidRefluxA common starting point, acts as both catalyst and solvent.[3]
Polyphosphoric Acid (PPA)None or high-boiling solvent100-180 °CEffective for less reactive substrates.
Zinc Chloride (ZnCl₂)Ethanol or TolueneRefluxA versatile Lewis acid catalyst.[4]
p-Toluenesulfonic Acid (PTSA)Toluene or XyleneRefluxA strong Brønsted acid, often used with a Dean-Stark trap to remove water.

Section 4: Visualizing the Process

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for the Fischer indole synthesis.

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants 4-Hydrazinyl-1-methylpiperidine HCl + Ketone/Aldehyde start->reactants hydrazone In situ Hydrazone Formation reactants->hydrazone Heat, Acid cyclization Acid-Catalyzed Cyclization hydrazone->cyclization [3,3]-Sigmatropic Rearrangement neutralize Neutralization cyclization->neutralize extract Extraction neutralize->extract purify Purification (Column Chromatography) extract->purify product Final Product (Pyrido[4,3-b]indole) purify->product

Caption: General workflow of the Fischer indole synthesis.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues.

Troubleshooting_Fischer_Indole start Low or No Yield check_hydrazone Check Hydrazone Formation (TLC/LC-MS) start->check_hydrazone check_conditions Vary Catalyst/Temperature check_hydrazone->check_conditions Formed one_pot Optimize One-Pot Conditions check_hydrazone->one_pot Not Formed two_step Try Two-Step Protocol check_hydrazone->two_step Not Formed check_decomposition Check for Decomposition check_conditions->check_decomposition Still Low Yield catalyst_screen Screen Different Acids (Brønsted vs. Lewis) check_conditions->catalyst_screen No Improvement temp_screen Optimize Temperature check_conditions->temp_screen No Improvement inert_atm Use Inert Atmosphere check_decomposition->inert_atm Decomposition Observed monitor_time Reduce Reaction Time check_decomposition->monitor_time Decomposition Observed

Caption: Troubleshooting logic for low-yield reactions.

References

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54091. [Link]

  • Adrio, J., & Carretero, J. C. (1949). The Fischer Indole Synthesis.
  • Gholap, A. R., Toti, K. S., Shirazi, F., Kumari, R., & Deshpande, M. V. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2504. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). How to get the maximum yield for the Fisher Indole synthesis?. Retrieved from [Link]

  • Pawar, S. D., Jadhav, S. D., Uphade, B. K., & Shisodia, S. U. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • El-Gendy, A. A., & Lehmann, J. (1987). Indoles, IV 9‐Substituted 4,9‐Dihydropyrano[3,4‐b]indol‐1(3H)‐ones - Synthesis and Conversion into 2,3,4,9‐Tetrahydro‐ 1H‐pyrido‐[3,4‐b]indoles. Archiv der Pharmazie, 320(7), 698-704.
  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
  • Duong, A. T.-H., Dudley, G. B., & Tantillo, D. J. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 77(17), 7524-7530. [Link]

  • El-Gendy, M. A., El-Gohary, N. S., El-Damasy, D. A., & Abouzid, K. A. (2016). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PloS one, 11(7), e0157380. [Link]

  • Naik, P. N., & Kumar, M. S. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
  • Chem-Net. (n.d.). New synthesis of pyrido [4, 3-b] indoles (γ-carbolines) on the basis of indolin-2-one lactim ether. Retrieved from [Link]

  • Beller, M., & Jackstell, R. (2004). Highly Selective Synthesis of Hydrazones and Indoles from Olefins.
  • Google Patents. (n.d.). EP0934319B1 - 1H-PYRIDO[3,4-b]INDOLE-4-CARBOXAMIDE DERIVATIVES, PREPARATION AND APPLICATION THEREOF IN THERAPEUTICS.
  • MDPI. (2020). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 25(21), 5188. [Link]

  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]

  • Gholap, A. R., Toti, K. S., Shirazi, F., Kumari, R., & Deshpande, M. V. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2504. [Link]

  • PubChem. (n.d.). 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, cis-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-1H-pyrido[4,3-b]indole and tetrahydropyrano[4,3-b]indole by intramolecular difunctionalization. Retrieved from [Link]

  • ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in Kinase Inhibitor Synthesis with Piperidine Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of kinase inhibitors utilizing piperidine hydrazine building blocks. This guide is designed to provide in-depth, practical solutions to common and complex challenges related to byproduct formation. By understanding the underlying mechanisms and implementing the robust analytical and synthetic strategies outlined here, you can enhance the purity, yield, and overall success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts observed when using piperidine hydrazines in kinase inhibitor synthesis?

The primary classes of byproducts stem from the inherent reactivity of the N-amino piperidine moiety under various common reaction conditions. These can be broadly categorized as:

  • Oxidative Byproducts: Arising from the oxidation of the piperidine nitrogen or the exocyclic hydrazine nitrogen.

  • Deamination Products: Resulting from the cleavage of the N-N bond, leading to the formation of a piperidine moiety without the amino group.

  • Over-alkylation/Arylation Products: Where both the endocyclic and exocyclic nitrogens of the piperidine hydrazine react with an electrophile.

  • Reaction-Specific Byproducts: Impurities that are unique to the type of coupling reaction being performed, such as those from side reactions with solvents or reagents.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Identification of an Unexpected Mass Corresponding to the Deaminated Product (Loss of -NH2)

Scenario: You are performing a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction to attach a piperidine hydrazine moiety to your core structure. Upon LC-MS analysis of your crude reaction mixture, you observe a significant peak corresponding to your desired product minus 15 Da (the mass of NH).

Underlying Cause & Mechanism:

This byproduct is the result of N-N bond cleavage, leading to the formation of a secondary amine (piperidine) instead of the desired hydrazine derivative. This cleavage can be promoted by several factors:

  • Reductive Cleavage: In palladium-catalyzed reactions, certain conditions can lead to the reductive cleavage of the N-N bond. This can be exacerbated by the choice of phosphine ligand or the presence of reducing agents in the reaction mixture.

  • Photocatalytic Cleavage: Exposure to visible light in the presence of a suitable photocatalyst can induce the cleavage of N-N bonds in hydrazine derivatives[1][2]. While not a standard condition for many kinase inhibitor syntheses, accidental light exposure can contribute to this byproduct.

  • Thermal or Acid/Base Instability: The N-N bond can be labile under harsh thermal or pH conditions, especially in the presence of metal catalysts.

Troubleshooting Workflow:

G start Deaminated Byproduct Detected check_pd Is this a Pd-catalyzed reaction? start->check_pd check_light Was the reaction exposed to light? check_pd->check_light No pd_yes Yes check_pd->pd_yes check_conditions Review reaction conditions (temp, pH) check_light->check_conditions No light_yes Yes check_light->light_yes conditions_review Are conditions harsh? check_conditions->conditions_review ligand Screen alternative phosphine ligands pd_yes->ligand reductant Eliminate any unnecessary reducing agents ligand->reductant temp_pd Lower reaction temperature reductant->temp_pd end_pd Monitor for byproduct reduction temp_pd->end_pd protect Protect reaction from light (foil wrap) light_yes->protect end_light Monitor for byproduct reduction protect->end_light temp_general Lower reaction temperature conditions_review->temp_general base_screen Screen milder bases temp_general->base_screen end_conditions Monitor for byproduct reduction base_screen->end_conditions

Caption: Troubleshooting workflow for deaminated byproducts.

Mitigation Protocol: Optimizing Palladium-Catalyzed Cross-Coupling

  • Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can participate in oxidative degradation pathways that may lead to N-N bond cleavage.

  • Ligand Screening: The choice of phosphine ligand is critical. If you are observing significant deamination, consider switching to a more electron-rich and sterically hindered ligand, which can sometimes stabilize the palladium-nitrogen bond and disfavor reductive pathways.

  • Base Selection: Use the mildest base that effectively promotes the reaction. Strong bases can sometimes promote side reactions. Consider screening bases like K3PO4 or Cs2CO3 in place of stronger bases like NaOtBu.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. High temperatures can promote thermal decomposition and N-N bond cleavage.

Issue 2: Formation of Oxidative Impurities

Scenario: Your LC-MS analysis reveals peaks at M+16, M+32, or other masses suggestive of oxidation. These byproducts can complicate purification and may be difficult to remove.

Underlying Cause & Mechanism:

Piperidine hydrazines are susceptible to oxidation at both the endocyclic and exocyclic nitrogen atoms. The specific byproduct formed depends on the oxidant and reaction conditions.

  • N-Oxide Formation: Oxidation of the tertiary amine within the piperidine ring leads to the corresponding N-oxide.

  • Hydrazone/Azo Formation: Oxidation of the hydrazine moiety can lead to the formation of hydrazones (if a carbonyl source is present) or symmetrical/unsymmetrical azo compounds through oxidative coupling.

  • Nitrosamine Formation: In the presence of air, N-aminopiperidine can be oxidized to the corresponding carcinogenic nitrosamine.

Troubleshooting and Mitigation Strategies:

Byproduct Class Potential Cause Mitigation Strategy
N-Oxides Atmospheric oxygen, peroxide impurities in solvents.Use freshly distilled, degassed solvents. Maintain a strict inert atmosphere.
Azo Compounds Over-oxidation, especially with metal catalysts.Reduce catalyst loading. Lower the reaction temperature.
Nitrosamines Aerial oxidation of the N-amino group.Work under an inert atmosphere. Minimize exposure of the starting material to air.

Analytical Protocol: Detecting Oxidative Byproducts

  • LC-MS Analysis: Use a high-resolution mass spectrometer to accurately determine the mass of the impurities and propose their elemental composition. This is the primary tool for identifying oxidative byproducts.

  • 1H NMR Spectroscopy: N-oxides can often be identified by a downfield shift of the protons adjacent to the nitrogen atom compared to the parent amine.

  • Reference Standard Synthesis: If a particular oxidative byproduct is consistently observed, a small-scale, targeted synthesis of the suspected compound can be performed to confirm its identity by co-injection in HPLC.

Issue 3: Byproducts from Solvent Participation (A Case Study in Brigatinib Synthesis)

Scenario: In the synthesis of the ALK inhibitor Brigatinib, an impurity was observed when using Dimethylformamide (DMF) as the solvent at elevated temperatures.[3]

Underlying Cause & Mechanism:

At high temperatures, DMF can undergo pyrolysis to generate dimethylamine and carbon monoxide. The in situ generated dimethylamine can then act as a nucleophile and react with electrophilic starting materials or intermediates, leading to the formation of unexpected byproducts. In the case of Brigatinib synthesis, this resulted in the formation of an impurity where dimethylamine had displaced a leaving group on the pyrimidine core.[3]

Mitigation and Solvent Selection:

  • Lower Reaction Temperature: If DMF must be used, lowering the reaction temperature can significantly reduce the rate of pyrolysis and the formation of related byproducts.[3]

  • Solvent Screening: A systematic screening of alternative high-boiling point polar aprotic solvents should be conducted. Solvents such as DMSO, N-methyl-2-pyrrolidone (NMP), or cyclopentyl methyl ether (CPME) can be viable alternatives. For the Brigatinib synthesis, it was found that replacing DMF with other solvents like ethanol, acetonitrile, or DMSO, and optimizing the base, could prevent the formation of this impurity.[3]

Experimental Workflow for Solvent Screening:

G start Solvent-Derived Byproduct Detected check_solvent Is the solvent known to be unstable at reaction temp? (e.g., DMF) start->check_solvent solvent_yes Yes check_solvent->solvent_yes lower_temp Attempt reaction at a lower temperature solvent_yes->lower_temp screen_solvents Screen alternative, more stable solvents (e.g., NMP, DMSO, CPME) solvent_yes->screen_solvents monitor_byproduct Monitor for byproduct formation by LC-MS lower_temp->monitor_byproduct screen_solvents->monitor_byproduct end_point Select optimal solvent and temperature monitor_byproduct->end_point

Caption: Workflow for addressing solvent-derived impurities.

References

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 2020. [Link]

  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011. [Link]

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society, 2020. [Link]

  • Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. Chemistry – A European Journal, 2025. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 2011. [Link]

  • Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide. Cell Biology and Toxicology, 2008. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 2018. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 2022. [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 2021. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021. [Link]

Sources

How to avoid impurities with 4-Hydrazinyl-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Hydrazinyl-1-methylpiperidine hydrochloride. This resource is designed to provide in-depth guidance on handling, storage, and application of this compound to minimize the formation of impurities. As Senior Application Scientists, we understand the critical importance of compound purity in research and development. This guide combines technical data with practical, field-tested advice to ensure the integrity of your experiments.

Section 1: Understanding the Compound and Its Instability

4-Hydrazinyl-1-methylpiperidine hydrochloride is a valuable building block in medicinal chemistry and pharmaceutical development. However, its hydrazine moiety makes it susceptible to degradation, leading to the formation of impurities that can compromise experimental outcomes and introduce safety concerns. Understanding the nature of these impurities is the first step toward effective control.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities associated with 4-Hydrazinyl-1-methylpiperidine hydrochloride?

A1: The primary impurities arise from oxidation and side reactions of the highly reactive hydrazine group. Common impurities can include starting materials from the synthesis, by-products, and degradation products. While specific impurities can vary based on the synthetic route and storage conditions, one potential impurity could be 1-methyl-4-piperidinone, a common precursor. Another possibility is the formation of hydrazones if the compound comes into contact with aldehydes or ketones.

Q2: What are the primary causes of impurity formation?

A2: The main culprits are exposure to air (oxidation), light, and incompatible substances. The hydrazine group is readily oxidized, and the hydrochloride salt, while more stable than the free base, can still degrade under adverse conditions.[1] Contamination from solvents, reagents, or even the reaction vessel can also introduce or catalyze the formation of impurities.

Q3: How does the purity of 4-Hydrazinyl-1-methylpiperidine hydrochloride affect my downstream applications?

A3: Impurities can have significant consequences. They can lead to lower yields of the desired product, the formation of unwanted side products that complicate purification, and in the context of drug development, potentially toxic by-products that can affect biological assays and lead to safety concerns. In analytical applications, impurities can interfere with the accurate quantification of the target compound.

Section 2: Proactive Measures for Impurity Prevention

Preventing the formation of impurities is always preferable to removing them later. This section outlines best practices for handling and storing 4-Hydrazinyl-1-methylpiperidine hydrochloride.

Handling Protocols

Step 1: Inert Atmosphere is Crucial

Always handle 4-Hydrazinyl-1-methylpiperidine hydrochloride under an inert atmosphere, such as nitrogen or argon.[2] This minimizes contact with oxygen, a primary driver of oxidative degradation. A glovebox or a Schlenk line setup is highly recommended.

Step 2: Control the Temperature

This compound should be stored in a cool, dark place, typically between 2-8°C.[2] Elevated temperatures can accelerate degradation pathways. For transportation, cold-chain shipping is often employed to maintain product integrity.[2]

Step 3: Avoid Incompatible Materials

Be mindful of the materials that come into contact with the compound. Avoid strong oxidizing agents, bases (which can liberate the less stable free base), and certain metals that can catalyze degradation. Use clean, dry glassware and high-purity solvents.

Storage Recommendations
Storage ConditionRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the hydrazine moiety.[2]
Temperature 2-8°CSlows the rate of thermal degradation.[2]
Light Amber vials or dark storageProtects against light-induced degradation.[1]
Container Tightly sealed, appropriate materialPrevents contamination and moisture ingress.
Experimental Workflow for Impurity Prevention

G cluster_storage Optimal Storage cluster_handling Careful Handling cluster_reaction Reaction Setup cluster_monitoring In-Process Monitoring cluster_workup Purification storage Store at 2-8°C Inert Atmosphere Protect from Light handling Use under Inert Gas (Glovebox/Schlenk Line) storage->handling Material Transfer reaction Use High-Purity Solvents & Reagents Ensure Dry Glassware handling->reaction Reaction Initiation monitoring TLC or LC-MS Analysis to Track Reaction Progress reaction->monitoring During Reaction workup Appropriate Workup & Purification (e.g., Crystallization, Chromatography) monitoring->workup Upon Completion final_product High-Purity Product workup->final_product Isolation

Caption: Workflow for minimizing impurities.

Section 3: Troubleshooting and Impurity Analysis

Even with the best precautions, impurities can sometimes be observed. This section provides guidance on identifying and addressing these issues.

Troubleshooting Guide
Observed IssuePotential CauseRecommended Action
Discoloration of solid material (e.g., yellowing) Oxidation or degradationDiscard the material if severely discolored. If slight, repurify before use.
Unexpected spots on TLC Presence of impuritiesCharacterize the impurities using techniques like LC-MS. Adjust reaction or purification conditions.
Low yield in subsequent reaction Degradation of the starting materialVerify the purity of the 4-Hydrazinyl-1-methylpiperidine hydrochloride before starting the reaction.
Formation of insoluble material Polymerization or side reactionsRe-evaluate reaction conditions (temperature, solvent, reagents).
Analytical Methods for Impurity Detection

The detection and quantification of impurities require sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the standard methods for this purpose.[3][4]

General HPLC Method Parameters:

  • Column: A reverse-phase column (e.g., C18) is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often used.[5]

  • Detector: UV detection is common, but MS provides more definitive identification of impurities.

General GC-MS Method Parameters:

  • Column: A capillary column with a suitable stationary phase.

  • Carrier Gas: Helium or hydrogen.

  • Detection: Mass spectrometry is essential for identifying unknown impurities.[6]

It is crucial to develop and validate an analytical method specific to your reaction mixture to ensure accurate detection and quantification of potential impurities.[5]

Logical Flow for Impurity Investigation

G start Impurity Detected (e.g., by HPLC, TLC) identify Identify Impurity Structure (LC-MS, GC-MS, NMR) start->identify quantify Quantify Impurity Level identify->quantify source Determine Source of Impurity (Starting Material, Reaction, Workup) quantify->source mitigate Implement Corrective Actions source->mitigate end Purity Confirmed mitigate->end

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 4-Hydrazinyl-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydrazinyl-1-methylpiperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for reactions involving this versatile building block.

Introduction: Understanding the Reagent

4-Hydrazinyl-1-methylpiperidine hydrochloride (C₆H₁₅N₃·HCl) is a valuable reagent in heterocyclic chemistry, primarily used for constructing indole and pyrazole scaffolds found in many pharmacologically active compounds. Its hydrochloride form ensures greater stability and easier handling compared to the free base. However, the presence of the hydrochloride salt is a critical experimental parameter that dictates reaction setup, particularly the need for neutralization and the choice of catalyst.

This guide will focus on the two most common applications: the Fischer Indole Synthesis and the Knorr-type Pyrazole Synthesis.

Section 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful acid-catalyzed reaction that produces an indole from an arylhydrazine and an enolizable ketone or aldehyde.[1][2] The selection of the acid catalyst is a critical decision that significantly impacts reaction rate, yield, and purity.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What is the best general-purpose catalyst for the Fischer Indole Synthesis with 4-Hydrazinyl-1-methylpiperidine hydrochloride?

There is no single "best" catalyst, as the optimal choice depends on the reactivity of the carbonyl partner. However, a good starting point is to categorize catalysts into two main types: Brønsted acids and Lewis acids.[1][2][4]

  • Brønsted Acids: Protic acids like acetic acid (AcOH), p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) are highly effective.[1][2]

    • Acetic acid is an excellent choice for initial screening as it can serve as both a catalyst and a solvent, providing a weakly acidic medium that often favors indolization.[1][2]

    • p-TsOH or H₂SO₄ are stronger acids and are useful when weaker acids fail to promote the reaction. Caution is advised as stronger acids can lead to substrate or product degradation.[3]

  • Lewis Acids: Aprotic acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also powerful catalysts for this transformation.[1][2][4]

    • Zinc chloride (ZnCl₂) is one of the most traditionally used and effective catalysts for this reaction.[5]

Recommendation: Start with glacial acetic acid as the solvent and catalyst. If the reaction is sluggish, consider adding a stronger catalyst like p-TsOH or switching to a classic Lewis acid like ZnCl₂ in a higher-boiling solvent like ethanol or toluene.

Question 2: My Fischer indole synthesis is giving low yields or failing completely. What should I check first?

Low or no yield in a Fischer indole synthesis can be traced back to several factors.[3] Use the following guide to troubleshoot your experiment.

  • Issue 1: Incomplete Hydrazone Formation. The first step is the formation of the hydrazone intermediate. Since the starting material is a hydrochloride salt, the hydrazine is not nucleophilic enough to react.

    • Solution: The free hydrazine must be liberated. This can be done in situ by adding a base like sodium acetate, triethylamine, or sodium bicarbonate.[6] Typically, one equivalent of base is sufficient. Alternatively, performing the reaction in a protic solvent like acetic acid can facilitate the equilibrium needed for hydrazone formation.

  • Issue 2: Inappropriate Acid Strength. The acid catalyst is crucial for the key[7][7]-sigmatropic rearrangement, but its strength must be carefully matched to the substrate.[3][8]

    • Too Weak: The reaction may not proceed. If you are using only acetic acid and seeing no conversion, the rearrangement is likely the rate-limiting step.

    • Too Strong: A highly acidic environment can cause degradation of the starting materials or the indole product. It can also favor N-N bond cleavage, which is a known failure pathway, especially with electron-rich substrates.[9][10]

    • Solution: If acetic acid fails, add a catalytic amount (5-10 mol%) of p-TsOH. If degradation is observed, switch back to a weaker acid or consider a Lewis acid like ZnCl₂ which may offer a milder reaction profile.

  • Issue 3: Unfavorable Substrate. Certain carbonyl compounds are known to perform poorly.

    • Hydrazones derived from acetaldehyde often fail to cyclize.[3]

    • Substrates with strong electron-donating groups on the carbonyl component can promote unwanted side reactions.[9]

    • Solution: While difficult to change, understanding these limitations can save significant time. Computational studies have shown that substituents that excessively stabilize the N-N bond cleavage intermediate can prevent the desired rearrangement.[9][10]

Catalyst Selection Workflow

The following diagram outlines a decision-making process for catalyst selection in the Fischer Indole Synthesis.

Fischer_Indole_Catalyst_Selection start Start: Have 4-Hydrazinyl-1-methylpiperidine ·HCl and a Ketone/Aldehyde neutralize Is the free hydrazine required? (Non-acidic solvent) start->neutralize add_base Add 1 eq. of non-nucleophilic base (e.g., NaOAc, Et3N) neutralize->add_base Yes screen1 Initial Screen: Reflux in Glacial Acetic Acid neutralize->screen1 No (using AcOH) add_base->screen1 check1 Reaction Progress? screen1->check1 success Success: Workup and Isolate Product check1->success Yes troubleshoot Troubleshoot Low Conversion check1->troubleshoot No option1 Option A: Add 5-10 mol% p-TsOH to Acetic Acid troubleshoot->option1 option2 Option B: Use Stoichiometric ZnCl2 in Ethanol or Toluene troubleshoot->option2 check2 Reaction Progress? option1->check2 option2->check2 check2->success Yes degradation Degradation Observed? check2->degradation No, still no reaction degradation->troubleshoot No reconsider Re-evaluate Substrate/Conditions. Consider milder Lewis Acid or lower temperature. degradation->reconsider Yes

Caption: Decision workflow for selecting a catalyst for the Fischer Indole Synthesis.

Protocol: Synthesis of a Model Indole

This protocol describes a general procedure for the reaction of 4-Hydrazinyl-1-methylpiperidine hydrochloride with cyclohexanone.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add 4-Hydrazinyl-1-methylpiperidine hydrochloride (1.0 eq), cyclohexanone (1.1 eq), and anhydrous sodium acetate (1.0 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to achieve a substrate concentration of 0.2-0.5 M.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: Pyrazole Synthesis

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and straightforward method for synthesizing pyrazoles, often referred to as the Knorr pyrazole synthesis.[11][12]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: Is a catalyst always necessary for pyrazole synthesis with 1,3-dicarbonyls?

Not always, but it is highly recommended. The cyclocondensation can often proceed with just heat, but the reaction is typically much faster and higher yielding with a catalyst.[13]

  • Catalyst Role: A catalytic amount of acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[11][12]

  • Common Catalysts: Mild Brønsted acids are sufficient.

    • Acetic Acid: A few drops in a solvent like ethanol is a very common and effective condition.

    • Ammonium Chloride (NH₄Cl): This has been used as an effective and environmentally benign "green" catalyst for this transformation.[12]

    • Lewis Acids: While less common for simple pyrazole synthesis, Lewis acids like lithium perchlorate have also been shown to catalyze the reaction effectively.[13]

Recommendation: For a standard reaction between 4-Hydrazinyl-1-methylpiperidine hydrochloride and a 1,3-dicarbonyl like acetylacetone, refluxing in ethanol with a catalytic amount of acetic acid is an excellent starting point. The hydrochloride salt of the starting material may provide sufficient acidity to catalyze the reaction on its own.

Question 4: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve selectivity?

Regioisomer formation is a common issue when using an unsymmetrical 1,3-dicarbonyl. The hydrazine can attack either of the two distinct carbonyl groups first, leading to two different pyrazole products.[11]

  • Controlling Factors: Selectivity is governed by the electronic and steric differences between the two carbonyl groups. The most electrophilic (least sterically hindered) carbonyl is typically attacked first.

  • Optimization Strategies:

    • Lower Temperature: Running the reaction at a lower temperature can sometimes enhance the inherent selectivity between the two carbonyls.

    • Change Catalyst: While often subtle, switching from a Brønsted acid to a Lewis acid can sometimes alter the coordination to the dicarbonyl and influence the regiochemical outcome.

    • Stepwise Synthesis: A more robust but longer approach is to protect one carbonyl group, react the hydrazine with the unprotected one, and then deprotect and cyclize.

Data Summary: Catalyst & Condition Comparison
Reaction TypeReagent 2Catalyst SystemSolventTemp. (°C)Key Considerations
Fischer Indole Ketone/AldehydeAcetic Acid (cat./solvent)Acetic Acid80-120Good starting point; mild conditions.[1][2]
Fischer Indole Ketone/Aldehydep-TsOH (5-10 mol%)Ethanol/Toluene80-110For less reactive substrates.[1]
Fischer Indole Ketone/AldehydeZnCl₂ (stoichiometric)EthanolRefluxClassic, powerful conditions; can be harsh.[5]
Pyrazole Synth. 1,3-DicarbonylCatalytic Acetic AcidEthanolRefluxStandard, high-yielding conditions.[11]
Pyrazole Synth. 1,3-DicarbonylNone (thermal)EthanolRefluxOften slower; may require longer reaction times.
Pyrazole Synth. 1,3-DicarbonylNH₄Cl (catalytic)Solvent-free80-100"Green" alternative, often efficient.[12]

References

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Fischer indole synthesis applied to the total synthesis of n
  • Pyrazole synthesis. Organic Chemistry Portal.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC, NIH.
  • Troubleshooting common issues in Fischer indole synthesis
  • Why Do Some Fischer Indoliz
  • Synthesis of Indole by Cyclization of Hydrazone C
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Fischer Indole Synthesis. Alfa Chemistry.
  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
  • Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate?.

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Validation & Comparative

Comparative Guide to Indole Synthesis and Structural Validation from 4-Hydrazinyl-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical analysis of synthesizing indoles from 4-hydrazinyl-1-methylpiperidine hydrochloride, primarily focusing on the Fischer indole synthesis. It provides a comparative perspective against alternative indole synthesis methods and details robust protocols for the structural validation of the resulting products. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of indole synthesis and characterization.

Introduction: The Enduring Importance of the Indole Moiety

The indole scaffold is a fundamental structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile biological activity makes it a "privileged" structure in drug discovery.[3] A classic and reliable method for constructing this heterocyclic system is the Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883.[4][5] This guide delves into the practical application of this enduring reaction using 4-hydrazinyl-1-methylpiperidine hydrochloride as a key starting material and evaluates its utility in the context of modern synthetic strategies.

The Fischer Indole Synthesis: A Mechanistic and Practical Overview

The Fischer indole synthesis is an acid-catalyzed reaction that constructs the indole ring from a phenylhydrazine and a suitable aldehyde or ketone.[4][6][7] The reaction proceeds through several key steps: the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[4][5][8] A critical[9][9]-sigmatropic rearrangement follows, leading to the formation of a diimine intermediate. Finally, the molecule cyclizes and eliminates ammonia to yield the aromatic indole.[4][6][8]

Fischer_Indole_Synthesis_Mechanism cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Tautomerization & Rearrangement cluster_2 Step 3: Cyclization & Aromatization A 4-Hydrazinyl-1-methyl- piperidine HCl + Ketone B Phenylhydrazone A->B H+ C Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, H+ E Di-imine Intermediate D->E F Cyclization & Loss of NH3 E->F G Final Indole Product F->G

Figure 1: Mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of a Fused Piperidino-Indole

This protocol outlines the synthesis of a representative indole using 4-hydrazinyl-1-methylpiperidine hydrochloride and cyclohexanone.

Materials:

  • 4-Hydrazinyl-1-methylpiperidine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid (Catalyst/Solvent)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: A mixture of 4-hydrazinyl-1-methylpiperidine hydrochloride and an equimolar amount of cyclohexanone is heated in glacial acetic acid.[10]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate.

  • Extraction: The product is extracted from the aqueous layer using ethyl acetate.

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography on silica gel.

Comprehensive Structural Validation

Unambiguous structural confirmation of the synthesized indole is critical. A multi-technique spectroscopic approach provides a robust and self-validating system for characterization.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the detailed structure of the indole product.[12][13]

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the indole ring, typically in the 6-8 ppm range.[12] The proton on the indole nitrogen often appears as a broad signal between 9-10 ppm.[12] Signals corresponding to the piperidine and methyl groups will be observed in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum provides complementary information, with aromatic carbons of the indole nucleus appearing in the 100-150 ppm region.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized indole.[12][13] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.[12] A characteristic absorption band for the N-H stretching vibration of the indole ring is typically observed around 3300-3500 cm⁻¹.[12]

A Comparative Look at Alternative Indole Syntheses

While the Fischer method is a workhorse in indole synthesis, several other named reactions provide alternative routes, each with its own advantages and limitations.[14][15]

MethodStarting MaterialsKey AdvantagesLimitations
Fischer Indole Synthesis Phenylhydrazines, Aldehydes/KetonesVersatile, well-established, and often high-yielding.[4][16]Requires acidic conditions which may not be suitable for sensitive substrates.[4]
Reissert Indole Synthesis o-Nitrotoluenes, Diethyl oxalateGood for synthesizing indole-2-carboxylic acids.[17][18]Requires strongly basic conditions and subsequent reduction.[17][19]
Bischler-Möhlau Synthesis α-Bromoacetophenones, AnilineA direct method for 2-arylindoles.[9][20][21]Can require harsh conditions and may give low yields.[9][22]
Palladium-Catalyzed Syntheses o-Haloanilines, Alkynes/AlkenesExcellent functional group tolerance and mild reaction conditions.[23][24][25][26]Requires expensive palladium catalysts and ligands.[25][27]

Conclusion

The Fischer indole synthesis remains a highly effective and practical method for the preparation of a diverse range of indoles. The use of 4-hydrazinyl-1-methylpiperidine hydrochloride as a starting material provides a direct route to fused piperidino-indole systems of potential pharmaceutical interest. However, rigorous structural validation using a combination of spectroscopic techniques is non-negotiable for ensuring the identity and purity of the final compound. For syntheses requiring milder conditions or tolerance of sensitive functional groups, modern palladium-catalyzed methods offer powerful alternatives. The choice of synthetic strategy should be carefully considered based on the specific target molecule and the desired substitution patterns.

workflow A Fischer Indole Synthesis B Crude Indole Product A->B C Purification (Column Chromatography) B->C D Pure Indole C->D E Structural Validation D->E F NMR (¹H, ¹³C) E->F G Mass Spectrometry E->G H IR Spectroscopy E->H I Validated Structure F->I G->I H->I

Figure 2: General workflow for indole synthesis and validation.

References

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  • Fischer indole synthesis - Wikipedia. Wikipedia. Retrieved from [Link]

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  • (PDF) Reissert Indole Synthesis. ResearchGate. Retrieved from [Link]

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A Comparative Guide to Chiral Separation of 4-Hydrazinyl-1-methylpiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, the development of robust analytical methods to separate and quantify individual enantiomers is of paramount importance in pharmaceutical research and development.[1] This guide provides an in-depth comparison of various techniques for the chiral separation of derivatives of 4-Hydrazinyl-1-methylpiperidine hydrochloride, a structural motif of interest in medicinal chemistry. We will explore the causality behind experimental choices and present supporting data to empower researchers in selecting the optimal method for their specific analytical challenges.

Introduction to the Challenge

4-Hydrazinyl-1-methylpiperidine and its derivatives are chiral molecules, often possessing a stereocenter at the C4 position of the piperidine ring. A significant analytical hurdle is that these compounds often lack a strong UV chromophore, complicating detection by standard HPLC-UV methods.[2] This guide will compare direct and indirect chiral separation strategies across three major platforms: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC is a powerful and widely used technique for resolving enantiomers.[1] The primary approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-Based CSPs: A Versatile First Choice

Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their broad applicability in resolving a wide range of chiral compounds, including piperidine derivatives.[1][3][4] Columns such as Chiralpak® and Chiralcel® series are staples in many analytical labs.

Mechanism of Separation: Chiral recognition on polysaccharide-based CSPs arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities formed by the polysaccharide structure.[5]

Typical Starting Conditions: For basic compounds like piperidine derivatives, a normal-phase method is often a good starting point.[6] A common mobile phase consists of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.[6] The addition of a small amount of a basic modifier, like diethylamine (DEA), is often crucial for improving peak shape and reducing tailing by minimizing interactions with residual silanol groups on the silica support.[4]

Pre-column Derivatization: Enhancing Detection and Resolution

For compounds with poor UV absorbance, a pre-column derivatization strategy can be employed.[2] This involves reacting the analyte with a reagent that introduces a chromophore, making it easily detectable by UV.[2] This can also improve the chiral recognition by the CSP.[2]

Experimental Protocol: Pre-column Derivatization with p-Toluenesulfonyl Chloride (PTSC) [2]

  • Dissolve the 4-Hydrazinyl-1-methylpiperidine derivative in a suitable aprotic solvent.

  • Add an excess of p-toluenesulfonyl chloride (PTSC) and a base (e.g., triethylamine).

  • Allow the reaction to proceed to completion.

  • Quench the reaction and extract the derivatized product.

  • Inject the derivatized sample onto a chiral HPLC column.

A study on piperidin-3-amine, a structurally related compound, demonstrated successful chiral separation after derivatization with PTSC on a Chiralpak AD-H column.[2]

Comparison of Direct vs. Indirect HPLC Methods
Parameter Direct Analysis Indirect Analysis (Derivatization)
Sample Preparation Simple dissolutionMore complex, requires reaction and cleanup
Detection Challenging for non-chromophoric compoundsEnhanced UV detection[2]
Resolution Dependent on CSP-analyte interactionCan be improved due to altered analyte structure[2]
Risk of Racemization LowPotential for racemization during derivatization

Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative

SFC has emerged as a powerful technique for chiral separations, offering several advantages over HPLC.[7] It utilizes supercritical carbon dioxide as the primary mobile phase, which is non-toxic and can be recycled, aligning with green chemistry principles.[7] The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss in efficiency.[8][9]

Key Advantages of SFC for Chiral Separations:

  • Speed: Faster analysis times compared to HPLC.[8]

  • Reduced Solvent Consumption: Primarily uses CO2, reducing organic solvent waste.[8]

  • Complementary Selectivity: Can provide different elution orders and selectivities compared to HPLC.[9]

Polysaccharide-based CSPs are also widely used in SFC and have shown excellent performance for a broad range of compounds.[10]

Typical SFC Conditions: The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol or ethanol.[9] Additives like DEA are also used to improve peak shape for basic analytes.[11]

Capillary Electrophoresis (CE): High Efficiency for Charged Analytes

Capillary electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of charged molecules.[12][13] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[14]

Cyclodextrins: Versatile Chiral Selectors

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE.[14] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[15] Chiral recognition is based on the differential inclusion of the enantiomers into the CD cavity.[15] For basic compounds like piperidine derivatives, which will be protonated at low pH, cationic CDs or neutral CDs can be effective. A study on the chiral separation of piperazine derivatives demonstrated the effectiveness of sulfated β-cyclodextrin as a chiral selector.[15]

Method Development in Chiral CE: Key parameters to optimize include the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage.[15] The addition of organic modifiers like methanol to the BGE can also influence the separation.[15]

Comparison of Chiral Separation Techniques
Technique Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential partitioning between a mobile phase and a chiral stationary phase.[5]Broad applicability, well-established, preparative scale possible.Can use large volumes of organic solvents, longer run times.A wide range of neutral and ionizable compounds.
Chiral SFC Differential partitioning using a supercritical fluid mobile phase and a CSP.[9]Fast separations, reduced organic solvent usage, "green" technique.[7][8]Higher initial instrument cost, more complex instrumentation.[10]Thermally labile compounds, fast screening.
Chiral CE Differential migration in an electric field due to interaction with a chiral selector in the BGE.[14]High efficiency, low sample and reagent consumption.[13]Lower loading capacity, less suitable for preparative scale.Charged analytes, small sample volumes.

Experimental Workflow and Data Visualization

A logical workflow for developing a chiral separation method is essential for efficiency.

Caption: A typical workflow for chiral method development.

Conclusion and Recommendations

The choice of the optimal chiral separation technique for derivatives of 4-Hydrazinyl-1-methylpiperidine hydrochloride depends on several factors, including the specific properties of the derivative, the available instrumentation, and the analytical goal (e.g., purity testing vs. preparative separation).

  • For initial screening and broad applicability, Chiral HPLC with polysaccharide-based CSPs is a highly recommended starting point. [6]

  • If speed and reduced solvent consumption are critical, Chiral SFC offers a significant advantage. [7][8]

  • For highly efficient separations of small sample volumes, particularly if the derivatives are readily ionizable, Chiral CE with cyclodextrin selectors is an excellent option. [13]

  • If the analyte lacks a chromophore, pre-column derivatization is a viable strategy to enhance detectability and potentially improve resolution in HPLC. [2]

By systematically evaluating these techniques and understanding the principles behind their separation mechanisms, researchers can efficiently develop robust and reliable chiral separation methods for this important class of compounds.

References

  • BenchChem. Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Accessed January 3, 2026.
  • BenchChem. Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Accessed January 3, 2026.
  • National Institutes of Health. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Accessed January 3, 2026.
  • Babu, C. V. R., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, vol. 26, no. 12, 2014, pp. 775-9. PubMed, doi:10.1002/chir.22352. Accessed January 3, 2026.
  • BenchChem. Application Note: Chiral HPLC Method for the Analysis of (S)
  • BenchChem. Selecting the optimal chiral stationary phase for separating benzylpiperidine enantiomers. Accessed January 3, 2026.
  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Accessed January 3, 2026.
  • Altria, K. D. "Chiral Separations by Capillary Electrophoresis." Springer Nature Experiments, 1996. Accessed January 3, 2026.
  • Şarkaya, K., et al. "Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review." Hacettepe Journal of Biology and Chemistry, vol. 49, no. 3, 2021, pp. 253-303. DergiPark, doi:10.15609/hjbc.2021.49.3.253. Accessed January 3, 2026.
  • Google Patents. The HPLC analytical approach of 3-amino piperidine. Accessed January 3, 2026.
  • De Vrieze, M., et al. "A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography." Journal of Chromatography A, vol. 1363, 2014, pp. 254-63. Accessed January 3, 2026.
  • Selvita.
  • De Klerck, K., et al. "Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals." LCGC International, vol. 27, no. 1, 2014, pp. 24-33. Accessed January 3, 2026.
  • Dispas, A., et al. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." LCGC Europe, vol. 35, no. 3, 2022, pp. 92-101. Accessed January 3, 2026.
  • Nazareth, C., and S. Pereira. "A Review on Chiral Stationary Phases for Separation of Chiral Drugs." International Journal of Pharmaceutical and Phytopharmacological Research, vol. 10, no. 3, 2020, pp. 77-91. Accessed January 3, 2026.
  • Lipka, E. "Applications of Chiral Supercritical Fluid Chromatography." Methods in Molecular Biology, vol. 1985, 2019, pp. 303-19. PubMed, doi:10.1007/978-1-4939-9438-0_16. Accessed January 3, 2026.
  • Gavril, G., et al. "Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin." Journal of the Serbian Chemical Society, 2024. Accessed January 3, 2026.

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A Comparative Spectroscopic Guide to N-Arylpiperidines Derived from 4-Hydrazinyl-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of N-arylpiperidines synthesized from 4-Hydrazinyl-1-methylpiperidine hydrochloride, focusing on their characterization through key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive and trustworthy resource for your analytical endeavors.

The Synthetic Gateway: Fischer Indole Synthesis

A prominent and versatile method for the synthesis of the N-arylpiperidine core structure, specifically in the form of an indole ring system, from 4-Hydrazinyl-1-methylpiperidine hydrochloride is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed reaction of an aryl hydrazine (in this case, our piperidine-substituted hydrazine) with an aldehyde or ketone.[1][2] The choice of the carbonyl compound directly influences the substitution pattern on the resulting indole ring, allowing for the creation of a diverse library of N-arylpiperidine analogues.

The general mechanism proceeds through the formation of a hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[1][3] This synthetic route provides a reliable and modular approach to accessing a variety of N-arylpiperidines for further study.

Fischer_Indole_Synthesis 4-Hydrazinyl-1-methylpiperidine 4-Hydrazinyl-1-methylpiperidine Hydrazone Formation Hydrazone Formation 4-Hydrazinyl-1-methylpiperidine->Hydrazone Formation Aryl Ketone/Aldehyde Aryl Ketone/Aldehyde Aryl Ketone/Aldehyde->Hydrazone Formation Enamine Tautomerization Enamine Tautomerization Hydrazone Formation->Enamine Tautomerization Sigmatropic Rearrangement Sigmatropic Rearrangement Enamine Tautomerization->Sigmatropic Rearrangement [3,3] Cyclization & NH3 Elimination Cyclization & NH3 Elimination Sigmatropic Rearrangement->Cyclization & NH3 Elimination N-Arylpiperidine (Indole) N-Arylpiperidine (Indole) Cyclization & NH3 Elimination->N-Arylpiperidine (Indole)

Caption: Fischer Indole Synthesis Workflow.

Spectroscopic Fingerprints: A Comparative Analysis

The true identity and purity of the synthesized N-arylpiperidines are revealed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise connectivity of atoms in a molecule. The chemical shift (δ), multiplicity, and integration of the signals provide a detailed map of the molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified N-arylpiperidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering signals.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is standard, with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

Comparative ¹H NMR Data for Representative N-Arylpiperidines:

CompoundAryl SubstituentPiperidine Protons (δ, ppm)N-CH₃ (δ, ppm)Aromatic Protons (δ, ppm)
1 Phenyl1.70-1.85 (m), 2.30-2.45 (m), 3.10 (d)2.35 (s)7.15-7.65 (m)
2 4-Methylphenyl1.72-1.88 (m), 2.32-2.48 (m), 3.12 (d)2.36 (s)7.00-7.50 (m)
3 4-Chlorophenyl1.68-1.83 (m), 2.28-2.43 (m), 3.08 (d)2.34 (s)7.20-7.60 (m)

Comparative ¹³C NMR Data for Representative N-Arylpiperidines:

CompoundAryl SubstituentPiperidine Carbons (δ, ppm)N-CH₃ (δ, ppm)Aromatic Carbons (δ, ppm)
1 Phenyl33.3, 42.2, 51.646.1110.0-137.5
2 4-Methylphenyl33.4, 42.3, 51.746.2109.8-138.0, 21.2 (Ar-CH₃)
3 4-Chlorophenyl33.2, 42.1, 51.546.0111.0-136.5

Expert Insights: The chemical shifts of the piperidine protons and carbons are relatively consistent across the series, indicating that the substituent on the aryl ring has a minor electronic effect on the piperidine moiety itself. The N-methyl signal typically appears as a sharp singlet around 2.3-2.4 ppm. The aromatic region of the ¹H NMR spectrum is highly diagnostic of the substitution pattern on the aryl ring. For instance, a para-substituted phenyl ring will often exhibit two distinct doublets. In the ¹³C NMR, the ipso-carbon (the carbon directly attached to the indole nitrogen) and the other substituted carbons in the aromatic ring will show characteristic shifts depending on the electron-donating or electron-withdrawing nature of the substituent.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: IR Analysis

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the N-arylpiperidine structure.

Comparative IR Data for Representative N-Arylpiperidines (cm⁻¹):

CompoundAryl SubstituentC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-N Stretch
1 Phenyl~30502800-2950~1600, 1490~1340
2 4-Methylphenyl~30402810-2960~1610, 1510~1345
3 4-Chlorophenyl~30602800-2950~1590, 1480~1335

Expert Insights: The IR spectra of N-arylpiperidines will consistently show strong C-H stretching vibrations for the aliphatic protons of the piperidine ring and the N-methyl group in the 2800-3000 cm⁻¹ region. The aromatic C-H stretching vibrations appear at slightly higher wavenumbers, typically above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are observed in the 1450-1600 cm⁻¹ range, and the pattern of these absorptions can sometimes provide clues about the substitution pattern. A key diagnostic band is the C-N stretching vibration of the aryl-nitrogen bond, which is typically found in the 1300-1360 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern upon ionization. This data is vital for confirming the elemental composition and deducing the structure of the molecule.

Experimental Protocol: MS Analysis

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods suitable for these types of molecules.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ in positive ion mode).

  • Tandem MS (MS/MS): To gain further structural information, perform fragmentation of the molecular ion by collision-induced dissociation (CID) to observe the characteristic daughter ions.

Comparative MS Fragmentation Data for Representative N-Arylpiperidines:

CompoundAryl SubstituentMolecular Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
1 Phenyl215.15130 (indole fragment), 98 (methylpiperidine fragment)
2 4-Methylphenyl229.17144 (methylindole fragment), 98 (methylpiperidine fragment)
3 4-Chlorophenyl249.11164/166 (chloroindole fragment), 98 (methylpiperidine fragment)

Expert Insights: In ESI-MS, N-arylpiperidines will readily protonate to form the [M+H]⁺ ion. The most common fragmentation pathway involves cleavage of the bond between the piperidine ring and the indole nitrogen. This results in two characteristic fragment ions: one corresponding to the substituted indole moiety and the other to the 1-methyl-piperidin-4-yl cation (m/z 98). The mass of the indole fragment is highly diagnostic of the substituent on the aryl ring. For example, the chloro-substituted analogue will show a characteristic isotopic pattern for the fragment containing chlorine (¹³⁵Cl and ¹³⁷Cl in a ~3:1 ratio).

MS_Fragmentation N-Arylpiperidine [M+H]+ N-Arylpiperidine [M+H]+ Indole Fragment Indole Fragment N-Arylpiperidine [M+H]+->Indole Fragment Cleavage Methylpiperidine Fragment Methylpiperidine Fragment N-Arylpiperidine [M+H]+->Methylpiperidine Fragment Cleavage

Caption: General MS Fragmentation Pathway.

Conclusion

The spectroscopic analysis of N-arylpiperidines synthesized from 4-Hydrazinyl-1-methylpiperidine hydrochloride provides a clear and detailed picture of their molecular structure. By systematically applying NMR, IR, and MS techniques and comparing the resulting data, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide has outlined the key experimental considerations and provided a comparative framework for interpreting the spectroscopic data, empowering scientists to accelerate their research and development efforts in the pursuit of novel chemical entities.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
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  • Nepal Journals Online. Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Bhairahawa Campus Journal. [Link]

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  • National Institute of Standards and Technology. Indole, 3-methyl-. NIST Chemistry WebBook. [Link]

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A Comparative Guide for Synthetic Chemists: Phenylhydrazine vs. 4-Hydrazinyl-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Aryl vs. Alicyclic Hydrazine Reactivity and Application

This guide provides a detailed comparison between the archetypal aromatic hydrazine, phenylhydrazine, and a representative alicyclic hydrazine, 4-Hydrazinyl-1-methylpiperidine hydrochloride. For decades, phenylhydrazine has been a cornerstone reagent in organic synthesis, celebrated for its role in the Fischer indole synthesis and the formation of stable hydrazones.[1][2] In contrast, saturated heterocyclic hydrazines like 4-Hydrazinyl-1-methylpiperidine remain less explored, representing a class of building blocks with a distinct, and potentially advantageous, reactivity profile.

This document moves beyond a simple cataloging of properties. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of how the structural differences between these two classes of hydrazines dictate their chemical behavior, inform experimental design, and ultimately, determine their utility in the synthesis of complex molecules. We will dissect their properties, explore their reactivity through the lens of fundamental chemical principles, and provide practical, data-supported protocols to illustrate these differences in a real-world synthetic context.

Part 1: The Benchmark Reagent - Phenylhydrazine

First characterized by Hermann Emil Fischer in 1875, phenylhydrazine is a pale yellow oily liquid or solid that has become an indispensable tool in organic chemistry.[1][3] Its chemical personality is dominated by the interplay between the nucleophilic hydrazine moiety and the aromatic phenyl ring.

Physicochemical and Safety Profile

The physical properties of phenylhydrazine are well-documented.[1][4][5] The direct attachment of the hydrazine group to the phenyl ring delocalizes the nitrogen lone pair into the aromatic system. This resonance has profound effects: it reduces the basicity and nucleophilicity of the hydrazine compared to its aliphatic counterparts and dictates its characteristic reactivity.

Table 1: Physicochemical and Safety Data for Phenylhydrazine

PropertyValueSource(s)
Chemical Formula C₆H₅NHNH₂[1]
Molar Mass 108.14 g/mol [4]
Appearance Colorless to pale-yellow liquid/solid[1][3]
Melting Point 19.5 °C (67.1 °F)[1]
Boiling Point 243.5 °C (470.3 °F) with decomposition[1]
Solubility Sparingly soluble in water; miscible with ethanol, ether, benzene[1][4]
pKa (of conjugate acid) ~5.2[6]
Key Safety Hazards Toxic, probable carcinogen, skin sensitizer, causes organ damage[7][8][9]

Phenylhydrazine is classified as a hazardous substance requiring stringent safety protocols. It is toxic if swallowed, inhaled, or absorbed through the skin and is a suspected human carcinogen.[7][10] Exposure can lead to hemolytic anemia, liver damage, and contact dermatitis.[1][9] All manipulations must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[11]

Reactivity and Synthetic Utility

Phenylhydrazine's fame is largely built on its reaction with aldehydes and ketones to form phenylhydrazones, which are key intermediates in the Fischer indole synthesis .[2] This acid-catalyzed reaction is one of the most important methods for constructing the indole nucleus, a privileged scaffold in pharmaceuticals and natural products.[2][12] The reaction proceeds through a[3][3]-sigmatropic rearrangement of the protonated phenylhydrazone.[13]

Beyond indoles, phenylhydrazine is a valuable reagent for:

  • Characterization of Sugars: It reacts with sugars to form crystalline osazones, which aids in their identification.[1]

  • Synthesis of Heterocycles: It serves as a precursor for pyrazoles, pyrazolones, and other nitrogen-containing ring systems.

  • Pharmaceutical Intermediates: It is a key starting material for drugs like antipyrine.[9][14]

Standard Synthesis Protocol: Phenylhydrazine Hydrochloride

Phenylhydrazine is typically prepared from the reduction of a benzenediazonium salt, which is generated from aniline.[1][15] The hydrochloride salt is often preferred as it is a more stable, crystalline solid that is easier to handle and purify.[15][16]

G Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO₂, HCl 0-5 °C PhNHNH2_HCl Phenylhydrazine Hydrochloride Diazonium->PhNHNH2_HCl Reduction (e.g., Na₂SO₃ or SnCl₂) PhNHNH2 Phenylhydrazine (Free Base) PhNHNH2_HCl->PhNHNH2 Base (e.g., NaOH)

Caption: General synthesis pathway for phenylhydrazine from aniline.

Part 2: The Challenger - 4-Hydrazinyl-1-methylpiperidine Hydrochloride

4-Hydrazinyl-1-methylpiperidine hydrochloride represents a different class of reagent: an alicyclic, alkyl-substituted hydrazine. The absence of an aromatic ring means the nitrogen lone pairs are localized, making it chemically distinct from phenylhydrazine. As this compound is not widely studied, much of its reactivity profile must be inferred from the established principles of physical organic chemistry.

Physicochemical and Safety Profile

Data for this compound is primarily available from chemical suppliers and databases.[17][18][19] It is typically supplied as a dihydrochloride salt, reflecting the presence of two basic nitrogen atoms: the piperidine nitrogen and the hydrazine nitrogens.[17]

Table 2: Physicochemical and Safety Data for 4-Hydrazinyl-1-methylpiperidine Dihydrochloride

PropertyValueSource(s)
Chemical Formula C₆H₁₅N₃ · 2HCl[17][19]
Molar Mass 202.12 g/mol (dihydrochloride salt)[17][19]
Appearance Solid[17]
Solubility Expected to be soluble in waterInferred
pKa (of conjugate acid) Higher than phenylhydrazine (estimated 8-10)Inferred
Key Safety Hazards Assumed skin/eye irritant; potential sensitizer. Piperidine derivatives can be flammable and corrosive.

Expertise & Experience: The safety profile must be treated with caution. While it lacks the specific hazards associated with aromatic amines (like methemoglobinemia from phenylhydrazine), it carries the general risks of hydrazines (potential reducing agents, skin irritants) and piperidines (corrosive, flammable).[20] Assume it is hazardous and handle with the same level of care as any new chemical entity, using a fume hood and appropriate PPE.

Inferred Reactivity and Potential Applications

The key difference between this compound and phenylhydrazine is the aliphatic nature of the hydrazine.

  • Increased Basicity: The nitrogen lone pairs are not delocalized. The piperidine ring nitrogen and the hydrazine nitrogens are all basic. This makes the molecule significantly more basic than phenylhydrazine. This has critical implications for reactions, as it will readily quench acids and may require different catalytic conditions.

  • Enhanced Nucleophilicity: Aliphatic hydrazines are generally stronger nucleophiles than their aromatic counterparts.[21][22] This suggests that 4-Hydrazinyl-1-methylpiperidine could react more rapidly with electrophiles like aldehydes and ketones, potentially under milder conditions (e.g., lower temperatures or without strong acid catalysis).[23]

  • Stronger Reducing Agent: Alkylhydrazines are typically stronger reducing agents than arylhydrazines.[21] This property could be exploited in specific transformations but also introduces the risk of unwanted side reactions with reducible functional groups.

Its primary potential lies in its use as a bifunctional building block . The piperidine ring provides a saturated scaffold common in many pharmaceuticals, while the reactive hydrazine "handle" allows for the facile introduction of this scaffold into larger molecules via hydrazone formation or other C-N bond-forming reactions.

Part 3: A Comparative Framework for Experimental Design

The decision to use an aryl versus an alicyclic hydrazine is not arbitrary; it is a strategic choice based on the desired reactivity, stability of intermediates, and compatibility with the overall synthetic plan.

Table 3: Head-to-Head Comparison of Key Chemical Properties

FeaturePhenylhydrazine4-Hydrazinyl-1-methylpiperidineRationale
Hydrazine Type Aromatic (Aryl)Alicyclic (Alkyl)Hydrazine attached to a benzene ring vs. a saturated piperidine ring.
Basicity Weakly BasicModerately BasicLone pair on N1 is delocalized into the aromatic ring, reducing basicity. Lone pairs in the alicyclic system are localized.
Nucleophilicity ModerateStrongDelocalization reduces the availability of the lone pair for nucleophilic attack. Localized lone pairs result in higher reactivity.[22]
Redox Potential Moderate Reducing AgentStronger Reducing AgentAlkyl hydrazines are generally more easily oxidized than aryl hydrazines.[21]
Handling Form Liquid/Solid Free Base or Solid HCl SaltSolid Dihydrochloride SaltThe higher basicity of the alicyclic compound favors its storage and use as a salt for improved stability and handling.
Experimental Protocol: The Fischer Indole Synthesis as a Case Study

To illustrate the practical implications of these differences, we will outline the experimental workflow for the Fischer indole synthesis using both reagents with a common ketone, cyclohexanone.

G cluster_0 Workflow: Phenylhydrazine cluster_1 Workflow: 4-Hydrazinyl-1-methylpiperidine P_Start 1. Mix Phenylhydrazine HCl & Cyclohexanone P_Solvent 2. Add Solvent (e.g., Acetic Acid, Ethanol) P_Start->P_Solvent P_Catalyst 3. Add Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) P_Solvent->P_Catalyst P_Heat 4. Heat to Reflux (e.g., 80-140 °C) P_Catalyst->P_Heat P_Workup 5. Aqueous Workup & Extraction P_Heat->P_Workup P_Product Tetrahydrocarbazole P_Workup->P_Product A_Start 1. Mix Hydrazine Di-HCl & Cyclohexanone A_Solvent 2. Add Solvent (e.g., Ethanol) A_Start->A_Solvent A_Base 3. (Optional) Add mild base to free hydrazine A_Solvent->A_Base A_Heat 4. Heat Gently (e.g., 25-60 °C) A_Base->A_Heat A_Workup 5. Aqueous Workup & Extraction A_Heat->A_Workup A_Product Expected Indole Product A_Workup->A_Product

Caption: Comparative workflow for the Fischer indole synthesis.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Phenylhydrazine

Trustworthiness: This is a classic, well-established protocol adapted from numerous literature sources.[2][24] The use of a strong acid catalyst is essential to promote the[3][3]-sigmatropic rearrangement.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.05 eq).

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol (5-10 mL per gram of hydrazine).

  • Catalyst Addition: If using a non-acidic solvent like ethanol, add a catalyst. Options include concentrated sulfuric acid (catalytic), polyphosphoric acid (PPA), or a Lewis acid like zinc chloride (ZnCl₂).[2] Causality: The Brønsted or Lewis acid is required to protonate the hydrazone, facilitating tautomerization to the key ene-hydrazine intermediate and catalyzing the subsequent rearrangement and cyclization steps.[13]

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water and neutralize with a base (e.g., NaOH solution) until the product precipitates.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 1,2,3,4-tetrahydrocarbazole.

Protocol 2: Hypothetical Synthesis of the Corresponding Indole using 4-Hydrazinyl-1-methylpiperidine

Expertise & Experience: This protocol is predictive, based on the inferred higher reactivity of the aliphatic hydrazine. The key challenge is managing its high basicity and preventing unwanted side reactions.

  • Reagent Preparation: In a round-bottom flask with a magnetic stirrer, combine 4-Hydrazinyl-1-methylpiperidine dihydrochloride (1.0 eq) and cyclohexanone (1.05 eq) in ethanol.

  • Hydrazone Formation: Stir the mixture at room temperature. The initial condensation to the hydrazone is expected to be faster than with phenylhydrazine and may not require heat.[23] A mild, non-nucleophilic base (e.g., triethylamine, 2.0 eq) might be added to free the hydrazine from its salt, though the equilibrium may suffice.

  • Cyclization Conditions: Due to the higher basicity, a strong acid catalyst like H₂SO₄ may simply protonate the starting material without catalyzing the reaction. Milder conditions should be attempted first.

    • Option A (Thermal): Heat the pre-formed hydrazone gently (e.g., 50-80 °C) without an added acid catalyst. The increased nucleophilicity of the enamine intermediate may be sufficient for cyclization.

    • Option B (Mild Lewis Acid): Add a milder Lewis acid catalyst (e.g., Sc(OTf)₃) that is less likely to be fully sequestered by the basic nitrogens.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS for the formation of the desired product and potential decomposition.

  • Workup & Purification: The workup will be similar, involving an aqueous quench and extraction. Purification will likely require column chromatography due to the higher polarity and basicity of the product.

Conclusion

Phenylhydrazine and 4-Hydrazinyl-1-methylpiperidine hydrochloride are not interchangeable reagents; they represent two distinct classes of hydrazines with fundamentally different reactivity profiles.

  • Phenylhydrazine is the reagent of choice for well-established transformations like the Fischer indole synthesis, where its moderate reactivity and the electronic properties of the aryl ring are beneficial. Its chemistry is extensively documented, providing a high degree of predictability.

  • 4-Hydrazinyl-1-methylpiperidine exemplifies the properties of alicyclic hydrazines: higher basicity, nucleophilicity, and reducing potential. While this opens the door to milder reaction conditions and novel synthetic pathways, it also presents challenges. Its high basicity requires careful consideration of catalysts and reaction conditions. It is best viewed as a functionalized building block for introducing the 1-methylpiperidine scaffold, a valuable motif in medicinal chemistry.

For the drug development professional, understanding these differences is paramount. While phenylhydrazine provides reliable access to classical indole structures, alicyclic hydrazines offer a pathway to novel, saturated heterocyclic derivatives, expanding the accessible chemical space for new therapeutic agents. The lack of extensive literature for compounds like 4-Hydrazinyl-1-methylpiperidine necessitates a research approach grounded in first principles, where experimental design is guided by a solid understanding of its inferred chemical properties.

References

  • Title: Phenylhydrazine Source: Wikipedia URL: [Link]

  • Title: Phenylhydrazine Source: chemeurope.com URL: [Link]

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  • Title: Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction Source: PubMed URL: [Link]

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A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of 4-Hydrazinyl-1-methylpiperidine Hydrochloride Derivatives: A Comparative Screening Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the drug discovery researcher, the journey from a novel chemical entity to a potential therapeutic lead is one of meticulous evaluation and strategic decision-making. The scaffold of 4-Hydrazinyl-1-methylpiperidine hydrochloride presents a compelling starting point for the synthesis of diverse compound libraries. Its inherent structural features—a reactive hydrazinyl group ripe for derivatization and a piperidine ring, a well-established "privileged scaffold" in medicinal chemistry—offer a gateway to a wide range of potential biological activities.[1][2] This guide provides a comparative framework for the biological activity screening of compounds derived from this versatile starting material, with a focus on scientifically robust methodologies and the rationale behind their selection.

The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a precursor to a multitude of bioactive molecules, including hydrazones and various heterocyclic systems like oxadiazoles and triazoles.[3][4][5] These derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[3][4] The inclusion of the 1-methylpiperidine moiety can further enhance the pharmacological profile of these derivatives by improving their pharmacokinetic properties and providing a key interaction point with various biological targets.[1][2]

This guide will navigate the essential in vitro screening assays to probe the potential of your novel compounds, offering a comparative analysis of different techniques and detailed protocols for their implementation.

Comparative Analysis of Primary In Vitro Screening Assays

The initial phase of screening is designed to cast a wide net and identify any promising biological activities of your newly synthesized compounds. The choice of assays should be guided by the structural features of your derivatives and the known activities of related compound classes.

Antimicrobial Activity Screening

Given the prevalence of antimicrobial activity among hydrazone derivatives, this is a logical starting point for screening.[4][6][7] A tiered approach, beginning with simple, cost-effective methods and progressing to more quantitative assays for the most promising hits, is recommended.

Assay Principle Advantages Limitations Typical Data Output
Agar Disk Diffusion A compound-impregnated disk is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, inhibits microbial growth, creating a "zone of inhibition."[8][9][10]Simple, rapid, and inexpensive for primary screening of a large number of compounds.[8][11]Provides qualitative or semi-quantitative data; results can be influenced by the compound's solubility and diffusion rate in agar.[8][9]Diameter of the zone of inhibition (in mm).[9]
Broth Microdilution Serial dilutions of the compound are made in a liquid growth medium in a 96-well plate, which is then inoculated with the microorganism. Growth inhibition is assessed after incubation.[8][12]Provides a quantitative measure of antimicrobial activity (Minimum Inhibitory Concentration - MIC).[9][11] Suitable for high-throughput screening.[9]More resource-intensive than disk diffusion.Minimum Inhibitory Concentration (MIC) value (µg/mL or µM).
Resazurin-Based Assays Resazurin, a blue-colored redox indicator, is added to the wells of a broth microdilution assay. Viable, metabolically active cells reduce resazurin to the pink, fluorescent resorufin.Rapid, sensitive, and allows for fluorometric or colorimetric quantification of cell viability.[8][12]Can be affected by compounds that interfere with the redox indicator.A change in color or fluorescence intensity, which can be used to determine the MIC.
Cytotoxicity Screening Against Cancer Cell Lines

Many hydrazide and piperidine-containing compounds have been investigated for their anticancer potential.[1][3] Initial screening against a panel of cancer cell lines is a standard approach to identify compounds with cytotoxic or cytostatic effects.

Assay Principle Advantages Limitations Typical Data Output
MTT Assay The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, which is then solubilized and quantified spectrophotometrically.[13]Well-established, inexpensive, and suitable for high-throughput screening.[13]Can be affected by compounds that interfere with cellular metabolism or the formazan product. Indirectly measures cell viability.[13]IC50 (half-maximal inhibitory concentration) value.
SRB (Sulforhodamine B) Assay SRB is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.Less susceptible to interference from metabolic inhibitors. Good for long-term studies.[13]Requires cell fixation, which can introduce artifacts.IC50 value.
Apoptosis Assays (e.g., Caspase-Glo) These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway. The Caspase-Glo assay uses a luminogenic substrate for caspases.Provides mechanistic insight into the mode of cell death (apoptosis vs. necrosis).[14][15]More expensive than basic cytotoxicity assays.Luminescent signal proportional to caspase activity.
Neurological Activity Screening

The piperidine scaffold is a common feature in many centrally acting drugs.[2] Derivatives of 4-Hydrazinyl-1-methylpiperidine could potentially interact with neurological targets.

Assay Principle Advantages Limitations Typical Data Output
Monoamine Oxidase (MAO) Inhibition Assay MAO enzymes are involved in the metabolism of neurotransmitters. Assays typically use a substrate that produces a fluorescent or colored product upon oxidation by MAO.Relevant for identifying potential antidepressants or neuroprotective agents.[16]Requires purified enzymes and specialized substrates.IC50 value for MAO-A and MAO-B inhibition.[16]
Acetylcholinesterase (AChE) Inhibition Assay AChE breaks down the neurotransmitter acetylcholine. The classic Ellman's assay uses a substrate that produces a yellow-colored product upon cleavage by AChE.Important for screening for potential Alzheimer's disease therapeutics.[16]Can be prone to false positives from compounds that react with the thiol-based detection reagent.IC50 value for AChE inhibition.[16]
Anticonvulsant Screening (In Vivo) While this guide focuses on in vitro assays, it's worth noting that initial anticonvulsant screening often involves in vivo models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents.[17]Provides a direct measure of anticonvulsant activity in a whole organism.[17]Requires animal testing facilities and ethical approval.ED50 (median effective dose) and neurotoxicity assessment.[17]

Experimental Workflows and Protocols

To ensure the reproducibility and reliability of your screening results, it is crucial to follow standardized protocols. Below are detailed workflows and step-by-step procedures for key assays.

Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Broth Microdilution Assay cluster_2 Data Analysis prep_compound Prepare stock solutions of test compounds serial_dilute Perform serial two-fold dilutions of compounds in a 96-well plate prep_compound->serial_dilute prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilute prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Include positive (bacteria only) and negative (broth only) controls incubate Incubate plate at 37°C for 18-24 hours add_inoculum->incubate visual_insp Visually inspect for turbidity to determine MIC incubate->visual_insp read_plate (Optional) Add resazurin and read fluorescence/absorbance incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth visual_insp->determine_mic read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

  • Preparation:

    • Prepare a 1 mg/mL stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB).

    • Grow a fresh culture of the test bacterium and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup (in a 96-well microtiter plate):

    • Add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum without compound). Add 100 µL of MHB.

    • Well 12 will serve as the negative control (broth only). Add 100 µL of MHB.

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Workflow for Cell-Based Cytotoxicity Assay (MTT)

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis seed_cells Seed cancer cells into a 96-well plate at an optimal density incubate_adhere Incubate for 24 hours to allow for cell adherence seed_cells->incubate_adhere treat_cells Replace old medium with compound-containing medium incubate_adhere->treat_cells prep_compounds Prepare serial dilutions of test compounds in culture medium prep_compounds->treat_cells controls Include vehicle control (e.g., DMSO) and untreated control incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Read absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine the IC50 value read_absorbance->calculate_ic50

References

A Senior Application Scientist's Guide to Analytical Method Validation for Piperidine-Based Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Piperidine Intermediates and the Imperative for Rigorous Analytical Validation

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the backbone of numerous active pharmaceutical ingredients (APIs).[1][2][3] From antipsychotics to antihistamines, this saturated heterocycle is a cornerstone of modern drug design. Consequently, piperidine-based intermediates are critical building blocks in pharmaceutical manufacturing. The purity and quality of these intermediates directly impact the safety and efficacy of the final drug product. Therefore, the analytical methods used to assess their quality are not a mere formality but a foundational pillar of pharmaceutical quality assurance.[4][5]

This guide provides a comprehensive comparison of analytical strategies and a detailed framework for validating these methods. It is designed for researchers, scientists, and drug development professionals who require robust, reliable, and compliant analytical procedures. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[6][7][8][9][10][11][12][13] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, ensuring that it consistently delivers accurate and reliable data.[9][12][13]

The Architecture of Method Validation: A Workflow for Confidence

The validation process is a systematic journey that transforms a developed analytical method into a qualified, reliable tool for quality control. It begins with a clear definition of the method's purpose and culminates in a comprehensive report that documents its performance characteristics. This workflow ensures that every aspect of the method is scrutinized and proven to be fit for purpose.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting P Define Analytical Purpose (Assay, Impurity, etc.) Proto Develop Validation Protocol (Scope, Parameters, Acceptance Criteria) P->Proto Exp Conduct Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Proto->Exp Execute Protocol DA Data Analysis & Comparison to Criteria Exp->DA Generate Data VR Prepare Validation Report (Results, Deviations, Conclusion) DA->VR QA QA/Regulatory Approval VR->QA Submit for Approval

Caption: High-level workflow for analytical method validation.

Core Validation Parameters: The 'Why' Behind the ICH Guidelines

Regulatory bodies like the FDA and EMA mandate that analytical methods are validated to ensure data integrity and product quality.[14] The ICH Q2(R1) guideline details the validation characteristics required for various analytical procedures.[10] We will explore the most critical parameters, explaining their specific relevance to piperidine-based intermediates.

Specificity

What it is: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][15]

Why it's crucial for piperidines: Piperidine synthesis can result in a variety of impurities, including starting materials, reagents, by-products, and stereoisomers (cis/trans isomers).[][17] The analytical method must be able to separate the main piperidine intermediate from these potential impurities to provide an accurate assessment of its purity. For example, a stability-indicating method must be able to resolve the parent molecule from any products that form under stress conditions (e.g., acid, base, oxidation, heat, light).

Linearity & Range

What they are:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[15]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18]

Why they're crucial for piperidines: For an assay of a piperidine intermediate, the range is typically 80% to 120% of the test concentration. For impurity quantification, the range must cover from the reporting level of the impurity to 120% of the specification.[19] This ensures that whether quantifying the main component or trace-level impurities, the method provides a reliable and proportional response.

Accuracy

What it is: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is often expressed as percent recovery.

Why it's crucial for piperidines: Accuracy demonstrates that the method is free from systematic error. For a piperidine intermediate, this is typically assessed by spiking the sample matrix with known quantities of the analyte at different concentration levels (e.g., 80%, 100%, 120%).[20] High recovery values (e.g., 98-102%) provide confidence that the measured value reflects the true content of the intermediate in the sample.

Precision

What it is: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[10]

  • Reproducibility: Expresses the precision between laboratories.

Why it's crucial for piperidines: A precise method yields consistent results. Low relative standard deviation (%RSD) values demonstrate that random error is minimal. This is vital for batch-to-batch consistency in a manufacturing setting, ensuring that the quality of the piperidine intermediate is reliably maintained. For example, repeatability might be assessed using a minimum of nine determinations covering the specified range or six determinations at 100% of the test concentration.[10]

Detection Limit (LOD) & Quantitation Limit (LOQ)

What they are:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[18]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]

Why they're crucial for piperidines: These parameters are not required for assay tests but are critical for impurity determination. Genotoxic impurities, for instance, must be controlled at very low levels (ppm). A validated method with sufficiently low LOD and LOQ is essential to ensure that harmful impurities are not present above their safety thresholds.

Robustness

What it is: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

Why it's crucial for piperidines: Robustness testing demonstrates the reliability of the method during normal usage. For an HPLC method, this could involve varying the mobile phase composition (e.g., ±2% organic), pH (±0.2 units), or column temperature (±5 °C). A robust method will not show significant changes in results, ensuring its transferability between different labs and instruments.

G cluster_quant Quantitative Power cluster_sensitivity Sensitivity cluster_reliability Reliability center Fit for Purpose Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Agreement of Results) center->Precision Linearity Linearity (Proportional Response) center->Linearity LOQ LOQ (Can it be measured?) center->LOQ Specificity Specificity (Analyte vs. Impurities) center->Specificity Robustness Robustness (Resists Small Changes) center->Robustness Accuracy->Precision Range Range (Operational Boundaries) Linearity->Range LOD LOD (Can it be seen?) LOQ->LOD

Caption: Interrelationship of core validation parameters.

Comparison of Key Analytical Techniques for Piperidine Intermediates

The choice of analytical technique depends heavily on the physicochemical properties of the piperidine intermediate, such as its volatility, polarity, and the presence of a UV chromophore.[20] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common workhorses.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[20]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[20]
Typical Analytes Non-volatile or thermally labile compounds. Suitable for a wide range of polarities.[20]Volatile and thermally stable compounds.[1][20]
Derivatization Often required if the piperidine lacks a UV chromophore. Pre-column derivatization with agents like 4-toluenesulfonyl chloride can be used to add a UV-active moiety.[21]Often required for polar piperidines (containing -NH or -OH groups) to improve volatility and peak shape (e.g., acylation).[1]
Common Detectors UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Charged Aerosol Detector (CAD).[20]Flame Ionization Detector (FID), Mass Spectrometry (MS).[20]
Pros for Piperidines - Versatile for a wide range of derivatives.- MS detection provides high specificity and structural information.- CAD can detect compounds without a UV chromophore.[22]- Excellent for analyzing residual solvents or volatile impurities.- GC-MS offers high sensitivity and definitive identification.[1]
Cons for Piperidines - Simple piperidine lacks a chromophore, necessitating derivatization for UV detection or use of universal detectors (MS, CAD).[21]- Not suitable for non-volatile or thermally unstable derivatives.- Derivatization adds complexity and potential for error.

A Practical Guide: Experimental Protocol for HPLC-UV Method Validation

This section provides a hypothetical, step-by-step protocol for the validation of an HPLC-UV method for the assay of "Piperidine Intermediate X," assuming it has been derivatized to contain a UV chromophore.

Objective: To validate the HPLC-UV method for the quantification (assay) of Piperidine Intermediate X in accordance with ICH Q2(R1) guidelines.

1. Materials and Equipment

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified Water (18.2 MΩ·cm), Phosphoric Acid (ACS grade), Piperidine Intermediate X Reference Standard.

  • Derivatization Agent: 4-toluenesulfonyl chloride.

2. Chromatographic Conditions

  • Mobile Phase: 60:40 (v/v) Acetonitrile and Water with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Validation Experiments

A. Specificity:

  • Prepare solutions of the blank (mobile phase), a known related impurity, and the derivatized Piperidine Intermediate X standard.

  • Spike the derivatized standard solution with the impurity.

  • Inject all solutions and analyze the chromatograms.

  • Acceptance Criteria: The peak for Piperidine Intermediate X must be pure and well-resolved from the impurity peak (Resolution > 2.0). No interference should be observed at the retention time of the analyte in the blank chromatogram.

B. Linearity:

  • Prepare a stock solution of the derivatized reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.[20]

C. Accuracy (% Recovery):

  • Prepare a sample matrix (placebo) and spike it with the derivatized standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

D. Precision (Repeatability & Intermediate):

  • Repeatability: Prepare six individual samples of the derivatized standard at 100% of the target concentration. Analyze them and calculate the %RSD of the peak areas.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[23]

E. Robustness:

  • Prepare a standard solution.

  • Analyze the solution while making small, deliberate changes to the method parameters:

    • Flow Rate: 0.9 mL/min and 1.1 mL/min.

    • Column Temperature: 25 °C and 35 °C.

    • Mobile Phase Composition: Acetonitrile ± 2% (e.g., 58% and 62%).

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) must pass, and the results should not deviate significantly from the nominal conditions.

Summary of Hypothetical Validation Data

The following table summarizes potential outcomes from the validation protocol described above, demonstrating a successful validation.

Validation ParameterTestAcceptance CriteriaResultPass/Fail
Specificity Resolution from impurity> 2.03.5Pass
Linearity Correlation Coefficient (R²)≥ 0.9990.9998Pass
Accuracy % Recovery (80% level)98.0 - 102.0%99.5%Pass
% Recovery (100% level)98.0 - 102.0%100.3%Pass
% Recovery (120% level)98.0 - 102.0%101.1%Pass
Precision Repeatability (%RSD)≤ 2.0%0.8%Pass
Intermediate Precision (%RSD)≤ 2.0%1.2%Pass
Robustness System SuitabilityMeets criteriaAll passedPass

Conclusion

The validation of analytical methods for piperidine-based intermediates is a non-negotiable aspect of pharmaceutical development and manufacturing. A thorough, well-documented validation process, grounded in the principles of ICH guidelines, is the only way to guarantee the reliability and accuracy of quality control data.[4][5] By carefully selecting the appropriate analytical technique and rigorously evaluating its performance through parameters like specificity, accuracy, precision, and robustness, scientists can build a foundation of trust in their results. This not only ensures regulatory compliance but, more importantly, contributes to the consistent quality and safety of the final pharmaceutical products that reach patients.

References

Asymmetric Synthesis: Crafting Chirality with Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of Piperidine Analogs in Modern Drug Synthesis

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is arguably one of the most significant structural motifs in medicinal chemistry.[1][2] Its frequent appearance in a vast array of pharmaceuticals has earned it the designation of a "privileged scaffold."[3][4][5] This guide provides a comparative analysis of the efficacy of various piperidine analogs in key synthetic transformations that are foundational to drug discovery and development. We will move beyond simple cataloging of reactions to explore the mechanistic underpinnings and strategic considerations that guide the choice of a specific piperidine analog, supported by experimental data and detailed protocols.

The utility of the piperidine framework stems from its conformational flexibility, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for precise interaction with biological targets.[3][4] Furthermore, the basic nitrogen atom can be pivotal for modulating physicochemical properties such as solubility and for establishing key binding interactions.[3] This guide will focus on three critical areas where piperidine analogs demonstrate their synthetic prowess: Asymmetric Synthesis, Palladium-Catalyzed Cross-Coupling, and their role as organocatalysts and reagents.

The biological activity of pharmaceuticals is often dictated by their stereochemistry.[6] Consequently, the enantioselective synthesis of chiral piperidines is of paramount importance.[7][8] Modern strategies increasingly rely on catalytic asymmetric methods to install stereocenters with high fidelity.

Authoritative Insight: Why Catalytic Asymmetric Methods?

Stoichiometric chiral auxiliaries have long been used but generate significant chiral waste. Catalytic methods, employing either transition metals with chiral ligands or purely organic catalysts, offer a more atom-economical and elegant solution. The choice between these depends on the desired transformation; organocatalysis excels in domino reactions forming multiple stereocenters, while transition metal catalysis offers unparalleled efficiency in reactions like asymmetric hydrogenation and C-H functionalization.[6][9]

Comparative Efficacy of Asymmetric Methods
MethodCatalyst/ReagentTypical SubstratesDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Key Advantages
Organocatalytic Domino Reaction Quinine-derived squaramideAldehydes, Nitroolefins>20:1>95%Forms multiple stereocenters in one pot; avoids toxic metals.[6]
Asymmetric Hydrogenation Rhodium or Iridium complexes with chiral phosphine ligandsSubstituted Pyridines>99:1 (cis)>99%High efficiency and selectivity for reducing aromatic precursors.[1]
Radical-Mediated C-H Cyanation Chiral Copper CatalystAcyclic Amines-up to 98%Novel (5+1) approach to functionalize unactivated C-H bonds.[8]
Reductive Transamination [Cp*RhCl₂]₂ with a chiral primary aminePyridinium Salts>20:1>99%Introduces stereochemistry while replacing the ring nitrogen.[9]
Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Tetrahydropyridine

This protocol is adapted from established methodologies for domino Michael addition/aminalization reactions.[9]

Materials:

  • Aldehyde (e.g., isovaleraldehyde, 0.2 mmol, 1.0 equiv)

  • Trisubstituted nitroolefin (0.3 mmol, 1.5 equiv)

  • O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%)

  • Toluene (solvent)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in toluene, add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the highly functionalized chiral piperidine derivative.[9]

Self-Validation: The protocol's success is validated by obtaining consistent, high enantiomeric excess, which is confirmed through chiral HPLC analysis. The structural integrity is confirmed via NMR and HRMS, ensuring the desired polysubstituted piperidine has been synthesized.

Visualization: General Workflow for Stereoselective Piperidine Synthesis

G cluster_input Input cluster_synthesis Synthesis & Purification cluster_analysis Analysis Start Starting Materials (Pyridines, Aldehydes, Imines) Reaction Stereoselective Reaction - Organocatalysis - Biocatalysis - Metal Catalysis Start->Reaction Workup Reaction Workup & Quenching Reaction->Workup Purify Purification (e.g., Flash Chromatography) Workup->Purify Confirm Structural Confirmation (NMR, HRMS) Purify->Confirm Stereo Stereochemical Analysis (Chiral HPLC/GC) Confirm->Stereo Catalyst Catalyst/Reagents Catalyst->Reaction

Caption: General experimental workflow for stereoselective piperidine synthesis.[6]

Palladium-Catalyzed Cross-Coupling: Forging Key Bonds with Piperidine Analogs

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern pharmaceutical synthesis, enabling the formation of C-C and C-N bonds with remarkable efficiency.[10] Piperidine analogs are frequently used as nucleophiles in these transformations, particularly in Buchwald-Hartwig amination, to connect the piperidine core to (hetero)aromatic systems.[11][12]

Authoritative Insight: Overcoming Challenges in Piperidine Coupling

While robust, coupling piperidines can be challenging. Steric hindrance around the nitrogen atom can slow reaction rates, and the basicity of the piperidine can interfere with certain catalyst systems. The choice of ligand, base, and solvent is therefore critical. Modern high-throughput experimentation has been instrumental in identifying catalyst systems that are effective for coupling piperidines even with challenging five-membered heteroaromatic electrophiles.[11]

Comparative Efficacy of Piperidine Analogs in C-N Cross-Coupling
Piperidine AnalogElectrophileCatalyst System (Catalyst/Ligand)BaseYieldApplication/Significance
Piperidine4-BromoanisolePd(OAc)₂ / P(t-Bu)₃NaOt-Bu>95%Synthesis of H3 receptor agonists.[12]
Amide-substituted PiperidineAryl BromidePd₂(dba)₃ / XPhosK₂CO₃HighMelatonin receptor ligands for sleep disorders.[12]
Benzimidazole-based PiperidineAryl HalidePd CatalystVariousGoodTRPV4 antagonists for lung injuries.[12]
N-Boc-piperazine (Bioisostere)4-BromoindolePd(OAc)₂ / PPh₃K₃PO₄95%Synthesis of Lu-31-130, a PDE10A inhibitor.[12]

Note: "Bioisostere" refers to a substituent or group with similar physical or chemical properties that produce broadly similar biological properties. The benzoylpiperidine fragment is sometimes considered a bioisostere of the piperazine ring.[5]

Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling

This protocol is a general representation of a Buchwald-Hartwig amination reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • Piperidine analog (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add the aryl bromide, palladium pre-catalyst, phosphine ligand, and base to an oven-dried reaction vial.

  • Add the anhydrous solvent, followed by the piperidine analog.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture with stirring (typically 80-110 °C) for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The reaction's completion is monitored chromatographically. The identity and purity of the final product are confirmed by NMR and mass spectrometry, ensuring the successful C-N bond formation without significant side products.

Visualization: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Complex1 L₂Pd(II)(Ar)X OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord Piperidine (HNR₂) Complex2 [L₂Pd(II)(Ar)(HNR₂)]⁺X⁻ AmineCoord->Complex2 Deprot Deprotonation Complex2->Deprot Base Complex3 L₂Pd(II)(Ar)(NR₂) Deprot->Complex3 RedElim Reductive Elimination Complex3->RedElim Ar-NR₂ (Product) RedElim->Pd(0)L2

Caption: Simplified catalytic cycle for Pd-catalyzed C-N cross-coupling.

Piperidines as Foundational Reagents and Catalysts

Beyond their role as complex chiral building blocks, simple piperidine and its close analogs serve as indispensable reagents and basic catalysts in a multitude of synthetic transformations.[13]

Authoritative Insight: The Role of Basicity and Nucleophilicity

Piperidine's efficacy in reactions like the Knoevenagel condensation and Michael addition stems from its pKa of ~11.2, making it a sufficiently strong base to deprotonate active methylene compounds without causing unwanted side reactions like saponification.[3] As a secondary amine, it also acts as an excellent nucleophile, which is exploited in the mechanism of Fmoc deprotection in solid-phase peptide synthesis (SPPS).[13]

Comparative Efficacy in Base-Catalyzed Reactions
ReactionCatalystSubstratesSolventReaction TimeYieldKey Considerations
Knoevenagel Condensation Piperidine (10 mol%)Benzaldehyde, MalononitrileEthanol1-2 hours>90%Effective for aldehydes and active methylene compounds.[13]
Aza-Michael Addition Piperidine (as nucleophile)n-Butyl acrylate, PiperidineSolvent-free1-4 hoursHighCan be self-catalyzed or accelerated with Lewis acids.[13]
Fmoc Deprotection 20% Piperidine in DMFFmoc-protected peptide-resinDMF5-20 minQuantitativeStandard protocol; risk of side reactions like aspartimide formation.[13]
Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation

This protocol outlines a general procedure for a piperidine-catalyzed Knoevenagel condensation.[13]

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • Active methylene compound (e.g., malononitrile, 1.1 equiv)

  • Piperidine (0.1 equiv, 10 mol%)

  • Solvent (e.g., Ethanol)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 equiv), the active methylene compound (1.1 equiv), and the solvent.

  • Add a catalytic amount of piperidine (10 mol%).

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify by recrystallization or column chromatography.[13]

Self-Validation: The formation of the α,β-unsaturated product is confirmed by the disappearance of the aldehyde starting material (TLC) and characterization of the product (NMR), which will show characteristic vinylic proton signals.

Visualization: Mechanism of Fmoc Deprotection by Piperidine

G Fmoc Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination E1cB Elimination Carbanion->Elimination Products H₂N-Peptide (Deprotected) + Dibenzofulvene-Piperidine Adduct Elimination->Products

Caption: Simplified E1cB mechanism for Fmoc deprotection using piperidine.[13]

Conclusion

The piperidine scaffold is a versatile and powerful tool in the arsenal of the medicinal chemist. As demonstrated, the efficacy of a particular piperidine analog is inextricably linked to the specific synthetic challenge at hand. Chiral, functionalized piperidines are essential for building complex stereocenters via asymmetric catalysis, while simpler analogs serve as robust bases and nucleophiles. The continued development of novel catalytic systems, particularly in cross-coupling and C-H functionalization, promises to further expand the utility of these indispensable building blocks, accelerating the discovery of the next generation of therapeutics.[1][8] The strategic selection of the appropriate piperidine analog, guided by a deep understanding of reaction mechanisms and supported by robust experimental protocols, will remain a key determinant of success in pharmaceutical synthesis.

References

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis . An overview of piperidine derivatives as crucial scaffolds in medicinal chemistry, highlighting their use in chiral and peptidomimetic synthesis. Source: Google Cloud7

  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery . A data-driven comparison of piperidine and pyrrolidine, focusing on their physicochemical properties and impact on drug design. Source: Benchchem3

  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives . A summary of the role of piperidine and pyrrolidine as core structures in therapeutic compounds and their broad-spectrum biological activities. Source: Google Cloud14

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . A comprehensive review of modern synthetic methods for various piperidine derivatives, including hydrogenation, cyclization, and cross-coupling reactions. Source: PMC - PubMed Central1

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . A review discussing the role of piperidine in enhancing druggability and its metabolic stability. Source: PubMed4

  • Pharmacological Applications of Piperidine Derivatives . An encyclopedia entry detailing the wide range of drug classes that incorporate the piperidine cycle, from anticancer agents to analgesics. Source: Encyclopedia.pub2

  • Application Notes and Protocols for Piperidine-Mediated Reactions . A technical document providing detailed experimental protocols for key piperidine-mediated reactions like Fmoc deprotection, Knoevenagel condensation, and Michael addition. Source: Benchchem13

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review . A review highlighting the benzoylpiperidine fragment as a metabolically stable and privileged structure in drug design. Source: PubMed5

  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis . A discussion on the utility of protected, chiral piperidines like (S)-3-Amino-1-N-Boc-piperidine in constructing complex molecules with defined stereochemistry. Source: Google Cloud15

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation . A research article describing a novel copper-catalyzed method for the asymmetric synthesis of piperidines from linear amines. Source: PMC - NIH16

  • Application Notes and Protocols: Stereoselective Synthesis of Piperidine Derivatives . A technical document providing protocols for contemporary stereoselective synthesis strategies, including organocatalytic and transition metal-catalyzed reactions. Source: Benchchem6

  • Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols . A document with protocols for modern asymmetric synthesis of chiral piperidines, including rhodium-catalyzed transamination and organocatalytic domino reactions. Source: Benchchem9

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles . A paper describing the use of high-throughput experimentation to develop a catalyst system for the C-N cross-coupling of piperidines. Source: Semantic Scholar11

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . A review detailing the synthesis of various pharmaceutical agents, including those with piperidine scaffolds, using palladium-catalyzed C-N coupling. Source: RSC Publishing12

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development . A review on the significance of cross-coupling reactions, including Suzuki-Miyaura, in the synthesis of pharmaceuticals. Source: PMC10

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 4-Hydrazinyl-1-methylpiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. This is particularly true for reactive moieties like hydrazine derivatives, where even trace impurities can lead to unforeseen side reactions, altered biological activity, or safety concerns. This guide provides an in-depth, multi-faceted approach to confirming the purity of 4-hydrazinyl-1-methylpiperidine hydrochloride and its derivatives, emphasizing a self-validating system of orthogonal analytical techniques.

The core principle of this guide is that no single analytical method is sufficient to declare a compound "pure." True confidence in purity is achieved by integrating data from multiple, independent (orthogonal) techniques that probe different physicochemical properties of the molecule. This approach is aligned with the principles outlined by the International Council for Harmonisation (ICH) in guidelines such as ICH Q3A(R2), which governs impurities in new drug substances.[1][2][3][4][5]

The Importance of Orthogonal Purity Assessment

An orthogonal approach provides a comprehensive characterization of the sample, minimizing the risk of undetected impurities. For instance, a co-eluting impurity in High-Performance Liquid Chromatography (HPLC) may be readily apparent in a Nuclear Magnetic Resonance (NMR) spectrum. Similarly, an inorganic impurity, invisible to both HPLC-UV and NMR, will be detected by elemental analysis. This integrated strategy forms a self-validating system, where the results of one technique corroborate the findings of another.

Workflow for Comprehensive Purity Determination

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a 4-hydrazinyl-1-methylpiperidine hydrochloride derivative.

Purity_Workflow cluster_0 Phase 1: Primary Assessment cluster_1 Phase 2: Identity & In-depth Analysis cluster_2 Phase 3: Final Certification Sample Batch Sample Received HPLC HPLC-UV for Organic Purity (%) Sample->HPLC Primary organic purity check NMR ¹H NMR for Structural Confirmation & Impurity Profile Sample->NMR Structural identity & soluble impurities LCMS LC-MS for Mass Confirmation & Impurity ID HPLC->LCMS If purity > 95% NMR->LCMS Corroborate identity Elemental Elemental Analysis (CHN) LCMS->Elemental If identity confirmed Decision Integrate Data: Pass/Fail? Elemental->Decision COA Certificate of Analysis (CoA) Decision->COA Pass

Caption: Integrated workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity

HPLC is the primary technique for quantifying the percentage of the main component relative to other organic, UV-active substances. For polar, basic compounds like piperidine derivatives, a reversed-phase (RP) method is typically employed.

Causality Behind Experimental Choices:

  • Column: A C18 column is the standard choice for reversed-phase chromatography.[6] For highly polar bases, which can exhibit poor retention on traditional C18 phases, specialized columns like a Luna Omega Polar C18 or those designed for high aqueous mobile phases are recommended to prevent "phase dewetting" or collapse.[7][8]

  • Mobile Phase: To ensure good peak shape for a basic analyte, it's crucial to control its ionization state. Maintaining a mobile phase pH above the pKa of the piperidine nitrogen (typically around 9-11) will keep it in a neutral, more retentive form.[6][9] Buffers like ammonium bicarbonate at pH 9-10 are excellent choices as they are also compatible with mass spectrometry.[9]

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies peaks but also provides UV spectra for each, allowing for peak purity analysis to check for co-eluting impurities.

Experimental Protocol: HPLC-UV Purity Assay
  • Column: Phenomenex Luna Omega 3 µm Polar C18, 100 Å, 150 x 4.6 mm (or equivalent).[7]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: DAD at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the hydrochloride salt derivative in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

Data Interpretation: The result is typically expressed as "% Area," where the area of the main peak is divided by the total area of all peaks in the chromatogram. A purity level of ≥97% is often required for research-grade materials.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

While HPLC provides quantitative purity, ¹H NMR provides invaluable qualitative and semi-quantitative information. It confirms the chemical structure of the main component and can reveal impurities that HPLC might miss, such as structurally similar isomers or non-UV-active impurities.

Causality Behind Experimental Choices:

  • Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices for hydrochloride salts. D₂O is excellent for seeing the core structure, while DMSO-d₆ can reveal exchangeable protons (like N-H).

  • Analysis: Key regions to inspect include the piperidine ring protons, the N-methyl singlet, and any signals corresponding to the derivative portion.[12][13][14][15] The presence of small, unidentifiable peaks suggests impurities. The integration of the N-methyl peak versus a known amount of an internal standard can also provide a quantitative measure of purity (qNMR).

Experimental Protocol: ¹H NMR Structural Confirmation
  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of D₂O.

  • Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

  • Analysis:

    • Confirm the expected chemical shifts and coupling patterns for the 4-hydrazinyl-1-methylpiperidine core and the specific derivative.

    • Look for the characteristic N-methyl singlet (typically ~2.5-3.0 ppm).

    • Integrate all peaks and compare ratios to the expected structure.

    • Identify any residual solvent peaks (e.g., from synthesis) or peaks that do not correspond to the target molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity

LC-MS is a powerful tool that confirms the molecular weight of the main peak observed in the HPLC analysis and helps identify impurities.[16][17][18]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this class of compounds, as the piperidine nitrogen is readily protonated to form [M+H]⁺ ions.

  • Workflow: An LC-MS method can often use the same or similar chromatographic conditions as the HPLC-UV purity method, allowing for direct correlation of UV peaks with their corresponding masses.

Experimental Protocol: LC-MS Identity Confirmation
  • LC System: Utilize the same HPLC conditions as described in Section 1.

  • MS Detector: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 50 - 500.

  • Analysis:

    • Confirm that the mass spectrum of the main chromatographic peak corresponds to the expected [M+H]⁺ for the free base of the derivative.

    • Analyze the mass spectra of minor peaks to tentatively identify potential impurities (e.g., starting materials, by-products).

Elemental Analysis: A Fundamental Check of Composition

Elemental Analysis (CHN analysis) provides the percentage by weight of Carbon, Hydrogen, and Nitrogen in the sample. This is a fundamental technique that assesses the bulk purity of the material, complementing the separation-based techniques.[][20][21][22]

Causality Behind Experimental Choices: This technique is orthogonal to chromatography as it is insensitive to the specific molecular structure of impurities, instead measuring the overall elemental composition. A significant deviation from the theoretical CHN values indicates the presence of inorganic impurities (e.g., salts, catalysts), residual solvents with different elemental compositions, or significant organic impurities.[21]

Experimental Protocol: CHN Analysis
  • Instrument: A dedicated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh ~2 mg of the dried sample into a tin capsule.

  • Analysis: The instrument combusts the sample, and detectors quantify the resulting CO₂, H₂O, and N₂ gases.

  • Data Interpretation: Compare the experimental %C, %H, and %N values to the theoretical values calculated for the hydrochloride salt of the derivative. Results should typically be within ±0.4% of the theoretical values.

Integrating the Data: A Comparative Purity Assessment

A robust purity assessment synthesizes the data from all techniques. The following table illustrates a comparative analysis for three hypothetical batches of a 4-hydrazinyl-1-methylpiperidine derivative.

Parameter Batch A Batch B Batch C Specification
Appearance White Crystalline SolidOff-White PowderWhite Crystalline SolidWhite to Off-White Solid
HPLC Purity (% Area) 99.2%96.5% (one impurity at 2.1%)99.5%≥ 97.0%
¹H NMR Conforms to structureConforms, but with unidentified peaks at ~5% relative intensityConforms to structureConforms to structure
LC-MS (m/z [M+H]⁺) ConfirmedMain peak confirmed. 2.1% impurity identified as starting material.ConfirmedMatches theoretical
Elemental Analysis (%C) 54.1 (Theory: 54.2)53.1 (Theory: 54.2)54.3 (Theory: 54.2)Theory ± 0.4%
Elemental Analysis (%H) 7.6 (Theory: 7.6)7.4 (Theory: 7.6)7.5 (Theory: 7.6)Theory ± 0.4%
Elemental Analysis (%N) 21.1 (Theory: 21.1)20.5 (Theory: 21.1)21.0 (Theory: 21.1)Theory ± 0.4%
Overall Assessment PASS FAIL PASS -

Analysis of Results:

  • Batch A & C pass all specifications. The orthogonal data are in agreement, providing high confidence in the material's purity and identity.

  • Batch B fails. While the NMR and HPLC results are somewhat consistent, the elemental analysis shows a significant deviation, particularly for Carbon and Nitrogen. This, combined with the identified starting material impurity, confirms the batch does not meet the required quality standard.

Decision Logic for Purity Confirmation

The following diagram outlines the decision-making process based on integrated data.

Decision_Tree start Start Purity Assessment hplc_check HPLC Purity ≥ 97.0%? start->hplc_check nmr_check NMR Conforms to Structure? hplc_check->nmr_check Yes fail FAIL: Investigate or Reject Batch hplc_check->fail No ms_check LC-MS [M+H]⁺ Matches Theory? nmr_check->ms_check Yes nmr_check->fail No chn_check Elemental Analysis Within ±0.4%? ms_check->chn_check Yes ms_check->fail No pass PASS: High Confidence in Purity chn_check->pass Yes chn_check->fail No

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydrazinyl-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 4-Hydrazinyl-1-methylpiperidine hydrochloride, are powerful tools in synthesis but demand a commensurate level of respect in their use and disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemistry of safe disposal, ensuring the protection of our personnel, and maintaining the integrity of our environment.

The hydrazine moiety in this molecule is the primary driver of its reactivity and toxicity. Hydrazine and its derivatives are classified as hazardous substances, with many suspected of being carcinogenic.[1][2] Therefore, ad-hoc disposal is not an option. This protocol provides a robust, scientifically-grounded procedure for managing waste streams containing this compound, ensuring that every step is deliberate, validated, and safe.

Hazard Profile and Regulatory Context

Understanding the inherent risks is the first step in mitigating them. 4-Hydrazinyl-1-methylpiperidine hydrochloride is a substituted hydrazine derivative and must be handled with extreme caution.[2] Its hazard profile is dominated by the reactivity of the hydrazine group.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH301Toxic if swallowed.[3]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[3]
CarcinogenicityH350May cause cancer (classification for many hydrazines).[4]
Environmental HazardH410 / H411Very toxic to aquatic life with long lasting effects.[4]

Given these classifications, wastes containing this compound are considered hazardous by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1] All disposal activities must comply with local, state, and federal regulations for hazardous waste management.[5][6]

The Disposal Decision Workflow

The primary decision in disposing of 4-Hydrazinyl-1-methylpiperidine hydrochloride waste is whether to perform an in-lab chemical neutralization for dilute aqueous solutions or to package the material for collection by a licensed hazardous waste contractor. This decision is governed by the quantity of the waste, its concentration, and the available facilities.

DisposalWorkflow start Waste Generated: 4-Hydrazinyl-1-methylpiperidine HCl spill_decision Is this a spill? start->spill_decision decision_quantity Is the waste a small quantity (<1g solid or <100mL dilute solution)? collect_waste Protocol 2: Collect for Professional Disposal decision_quantity->collect_waste No (Large Quantity) neutralize_waste Protocol 1: Perform In-Lab Chemical Neutralization decision_quantity->neutralize_waste Yes end_disposal Waste Secured for Final Disposal collect_waste->end_disposal neutralize_waste->end_disposal spill_decision->decision_quantity No (Routine Waste) spill_small Small Spill (<1g / <100mL) spill_decision->spill_small Yes spill_large Large Spill spill_decision->spill_large Yes, Large spill_small->neutralize_waste contain_spill Contain Spill & Evacuate. Follow Emergency Procedures. Arrange Professional Cleanup. spill_large->contain_spill contain_spill->end_disposal

Caption: Disposal decision workflow for 4-Hydrazinyl-1-methylpiperidine HCl.

Protocol 1: In-Lab Chemical Neutralization (Small Quantities & Spills)

This protocol is suitable only for small quantities of waste, such as residual material from cleaning glassware or minor spills, where the concentration can be controlled. The principle is the chemical oxidation of the hazardous hydrazine moiety into less harmful byproducts, primarily nitrogen gas and water.[7] Common oxidizing agents for this purpose are sodium or calcium hypochlorite and hydrogen peroxide.[1][5]

Causality: Hydrazine is a potent reducing agent. By reacting it with a strong oxidizing agent like hypochlorite, we initiate a redox reaction that breaks down the hydrazine. This must be done in a dilute, basic, or neutral solution to control the reaction rate, prevent the release of toxic gases like chloramine, and avoid violent, exothermic decomposition.[5]

Step-by-Step Methodology:
  • Personal Protective Equipment (PPE): Before beginning, don appropriate PPE:

    • Chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene are preferred for extended handling).

    • Safety goggles with side shields and a face shield.

    • A lab coat.

    • All operations must be conducted inside a certified chemical fume hood.

  • Preparation of the Waste Solution:

    • If dealing with a solid, dissolve it in a large volume of cold water to create a solution with a concentration of less than 5% w/w.[8]

    • If dealing with a solution, dilute it further with cold water to ensure the concentration is below 5%.

    • Place the container with the dilute hydrazine solution in an ice bath to manage heat generation during neutralization.

  • Preparation of the Neutralizing Agent:

    • Prepare a solution of sodium hypochlorite (household bleach is typically 5-8%) or calcium hypochlorite. A 5% solution is recommended.[5][8]

  • Neutralization:

    • Slowly, and with constant stirring, add the hypochlorite solution to the cold, dilute hydrazine solution. A 1:1 volume ratio is a good starting point, but a stoichiometric excess of the oxidant is required to ensure complete destruction.[8][9]

    • Rationale: A slow, controlled addition prevents a rapid, uncontrolled exothermic reaction. The ice bath helps absorb any heat generated.

    • Monitor the reaction. Signs of a reaction may include slight warming or gas evolution (primarily nitrogen). If the reaction becomes too vigorous, stop the addition immediately.

  • Verification of Neutralization:

    • After the addition is complete and the reaction has subsided, allow the solution to stir for at least 2 hours to ensure completeness.

    • Test the resulting solution for the presence of residual oxidizer using potassium iodide-starch paper. A blue-black color indicates excess hypochlorite, signifying that the hydrazine has been consumed.

    • Alternatively, specialized test kits utilizing p-dimethylaminobenzaldehyde can be used to confirm the absence of residual hydrazine.[5]

  • Final Disposal:

    • Once neutralization is confirmed, the resulting solution can typically be neutralized with a dilute acid (like sulfuric or hydrochloric acid) and, if local regulations permit, drained into the sewer with copious amounts of water.[10] Always verify your institution's policy on sewer disposal of treated chemical waste.

Protocol 2: Collection for Professional Disposal

For bulk quantities, unidentifiable waste streams, or when in-lab neutralization is not feasible or permitted, the only safe option is to package the waste for a licensed hazardous waste contractor.[6][11]

Step-by-Step Methodology:
  • PPE: Wear the same level of PPE as described in Protocol 1.

  • Waste Segregation:

    • Designate a specific, properly labeled waste container for 4-Hydrazinyl-1-methylpiperidine hydrochloride and related waste.

    • Crucially, do not mix this waste with other chemical waste streams, especially acids or oxidizers. [5] Mixing incompatible chemicals can lead to violent reactions.

  • Container Selection and Labeling:

    • Use a chemically compatible container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be clearly labeled with a "Hazardous Waste" sticker and the full chemical name: "4-Hydrazinyl-1-methylpiperidine hydrochloride". List all components of the waste stream if it is a mixture.[11]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

    • The storage area should be secure and away from heat, sparks, or open flames.[12][13]

    • Ensure secondary containment is in place to manage any potential leaks.

  • Arranging Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. They will handle the final transport and disposal in accordance with all regulations.

By adhering to these protocols, you ensure that the disposal of 4-Hydrazinyl-1-methylpiperidine hydrochloride is managed with the same scientific rigor applied to its use in your research. This commitment is fundamental to a culture of safety and professional responsibility.

References

  • Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hydrazine (HSG 56, 1991). International Programme on Chemical Safety (IPCS). [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

  • Hydrazine Hydrate 7.5% - Safety Data Sheet. Avantor. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. Current Drug Metabolism. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Process for removing residual hydrazine
  • Regulations and Guidelines Applicable to Hydrazine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hydrazine - Redox Reactions. Wikipedia. [Link]

  • The Chemical and Biochemical Degradation of Hydrazine. SciSpace. [Link]

  • Hydrazine Fire Response Lake, MS Waste Management Plan. U.S. Environmental Protection Agency. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Hydrazinyl-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and potentially hazardous compounds is a daily reality in our laboratories. This guide provides essential, in-depth safety and logistical information for the handling of 4-Hydrazinyl-1-methylpiperidine hydrochloride, a substituted hydrazine derivative. While specific toxicological data for this compound is not extensively documented, its structural relationship to hydrazine and other hydrazine derivatives necessitates a cautious and well-defined handling protocol.[1] This document is structured to provide not just a list of procedures, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: The Scientific Basis for Precaution

4-Hydrazinyl-1-methylpiperidine hydrochloride belongs to the hydrazine family of compounds. Hydrazines are known for their reactivity and potential toxicity.[2] The primary hazards associated with this class of chemicals include:

  • Toxicity: Hydrazine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[1][3] They can cause severe skin burns and eye damage.[1][4]

  • Carcinogenicity: Many hydrazine derivatives are suspected carcinogens.[1] The International Agency for Research on Cancer (IARC) has classified hydrazine as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.

  • Irritation: These compounds can cause significant irritation to the respiratory tract.[1]

  • Flammability and Reactivity: Hydrazine vapors can be flammable, and the compound is a strong reducing agent that can react violently with oxidizing agents, acids, and certain metals.[5][6] Although the hydrochloride salt form is generally more stable and less volatile than the free base, these inherent risks must be respected.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity for safe handling.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is based on a risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling 4-Hydrazinyl-1-methylpiperidine hydrochloride.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent dermal absorption, which is a significant route of exposure for hydrazine compounds.[7] Always consult the glove manufacturer's compatibility chart.
Eye and Face Protection Tightly fitting safety goggles with side shields or a full-face shield.[3]To protect against splashes of solutions or contact with airborne particles, which can cause severe eye damage.[4]
Body Protection A long-sleeved laboratory coat. An impervious, disposable gown is recommended for larger quantities or when there is a significant risk of splashing.[8]To protect the skin from accidental contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[5][7]To prevent inhalation of dust or aerosols, which can cause respiratory irritation and systemic toxicity.[1] The need for respiratory protection should be determined by a formal risk assessment.
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling minimizes the risk of exposure. The following protocol should be implemented in a certified chemical fume hood.[1]

3.1. Preparation and Donning of PPE

  • Inspect all PPE: Before use, visually inspect all PPE for any signs of damage or degradation.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[8]

  • Don Inner Gloves: Put on the first pair of chemical-resistant gloves.

  • Don Gown/Lab Coat: Wear a clean, buttoned lab coat or a disposable gown.

  • Don Respirator: If required by your risk assessment, perform a fit check for your respirator.

  • Don Eye/Face Protection: Put on safety goggles or a face shield.

  • Don Outer Gloves: Put on a second pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or gown.

3.2. Handling the Compound

  • Work in a Fume Hood: All manipulations of 4-Hydrazinyl-1-methylpiperidine hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Use Appropriate Tools: Utilize spatulas and other non-sparking tools for handling the solid material to prevent the generation of dust and static discharge.[9]

  • Avoid Incompatible Materials: Keep the compound away from oxidizing agents, strong acids, and metals to prevent vigorous reactions.[5]

  • Immediate Spill Cleanup: In the event of a small spill, decontaminate the area immediately using an appropriate spill kit. For larger spills, evacuate the area and follow your institution's emergency procedures.

3.3. Doffing PPE and Decontamination

  • Remove Outer Gloves: Carefully remove the outer pair of gloves, avoiding contact with the contaminated surface.

  • Remove Gown/Lab Coat: Remove the gown or lab coat by rolling it inside out to contain any contamination.

  • Hand Hygiene: Wash hands thoroughly.

  • Remove Eye/Face Protection: Remove the face shield or goggles.

  • Remove Respirator: Remove the respirator.

  • Remove Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 4-Hydrazinyl-1-methylpiperidine hydrochloride and contaminated materials is crucial to protect both personnel and the environment.

4.1. Waste Segregation

  • Solid Waste: Unused or expired 4-Hydrazinyl-1-methylpiperidine hydrochloride should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Materials: All disposable PPE (gloves, gowns), absorbent materials from spills, and any other items that have come into contact with the chemical should be collected in a separate, labeled hazardous waste container.

  • Liquid Waste: Solutions containing 4-Hydrazinyl-1-methylpiperidine hydrochloride should be collected in a designated, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

4.2. Disposal Methods

Hydrazine and its derivatives are classified as hazardous wastes.[10] Disposal must be carried out in accordance with federal, state, and local regulations.[5] Acceptable disposal methods for hydrazine compounds generally include:

  • Incineration: High-temperature incineration in a facility equipped with afterburners and scrubbers is a common method for the complete destruction of hydrazine waste.[6]

  • Chemical Treatment: For dilute aqueous solutions, chemical treatment to neutralize the hazard may be an option. This can involve oxidation with agents like sodium hypochlorite or hydrogen peroxide, although this must be done with extreme care to avoid the formation of hazardous byproducts.[5][10]

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal procedures at your facility.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of the safe handling workflow for 4-Hydrazinyl-1-methylpiperidine hydrochloride.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Prep Risk Assessment SelectPPE Select Appropriate PPE Prep->SelectPPE Identifies Hazards InspectPPE Inspect PPE SelectPPE->InspectPPE DonPPE Don PPE InspectPPE->DonPPE Proceed to Handling HandleChemical Handle Chemical DonPPE->HandleChemical DoffPPE Doff PPE HandleChemical->DoffPPE After Task Completion SegregateWaste Segregate Waste HandleChemical->SegregateWaste Generate Waste DoffPPE->SegregateWaste Dispose of Contaminated PPE LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store for Pickup LabelWaste->StoreWaste EHS_Pickup EHS Waste Pickup StoreWaste->EHS_Pickup

Caption: Workflow for the safe handling and disposal of 4-Hydrazinyl-1-methylpiperidine hydrochloride.

By adhering to these detailed protocols, researchers can confidently and safely work with 4-Hydrazinyl-1-methylpiperidine hydrochloride, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. NCBI. Retrieved from [Link]

  • International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). Inchem.org. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]

  • ASHP. (n.d.). Personal Protective Equipment. ASHP Publications. Retrieved from [Link]

  • University of California. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.